Acetyltrimethylsilane
描述
Structure
3D Structure
属性
IUPAC Name |
1-trimethylsilylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OSi/c1-5(6)7(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDWSDBFBCDPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13411-48-8 | |
| Record name | Acetyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Acetyltrimethylsilane (CAS 13411-48-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of Acetyltrimethylsilane (CAS 13411-48-8), a versatile organosilicon compound. This document details its physicochemical characteristics, provides a thorough experimental protocol for its synthesis, and explores its key applications in organic synthesis. Spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry, are presented with detailed interpretations to aid in the identification and characterization of this compound. This guide is intended to be a valuable resource for researchers and professionals utilizing this compound in their work.
Physicochemical Properties
This compound, also known as 1-(trimethylsilyl)ethanone, is a flammable, colorless liquid.[1] Its fundamental physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 13411-48-8 | [1] |
| Molecular Formula | C₅H₁₂OSi | [1] |
| Molecular Weight | 116.23 g/mol | [1] |
| Boiling Point | 113-114 °C | [2] |
| Density | 0.811 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.411 | [2] |
| Flash Point | 8 °C (46.4 °F) - closed cup | [2] |
Spectroscopic Data
The following sections provide a detailed analysis of the spectroscopic data for this compound, which is crucial for its identification and characterization in a laboratory setting.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two distinct singlets.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.1 | Singlet | 3H | CH₃ (Acetyl group) |
| ~0.2 | Singlet | 9H | Si(CH₃)₃ (Trimethylsilyl group) |
Note: The exact chemical shifts may vary slightly depending on the solvent used.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the structure with two signals corresponding to the different carbon environments.
| Chemical Shift (ppm) | Assignment |
| ~230 | C=O (Carbonyl group) |
| ~ -2 | Si(CH₃)₃ (Trimethylsilyl group carbons) |
Note: The exact chemical shifts may vary slightly depending on the solvent used.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (in Si-CH₃) |
| ~1645 | Strong | C=O stretch (ketone) |
| ~1250 | Strong | Si-C stretch (in Si-(CH₃)₃) |
| ~840 | Strong | Si-C stretch (in Si-(CH₃)₃) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that can be used for its identification.
| m/z | Relative Intensity | Assignment |
| 116 | Moderate | [M]⁺ (Molecular ion) |
| 101 | Moderate | [M - CH₃]⁺ |
| 73 | High | [Si(CH₃)₃]⁺ (Base Peak) |
| 43 | High | [CH₃CO]⁺ |
Experimental Protocols
Synthesis of this compound
The following protocol is a well-established method for the synthesis of this compound.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Methyl iodide
-
Trimethylsilylacetyl chloride
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of methyl iodide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (methylmagnesium bromide). The reaction mixture is stirred until the magnesium is consumed.
-
Reaction with Acid Chloride: The Grignard solution is cooled in an ice bath. A solution of trimethylsilylacetyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature for several hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield pure this compound.
Reactivity and Applications
This compound is a valuable reagent in organic synthesis, primarily utilized in two key areas: as a protecting group and as a precursor in carbon-carbon bond formation reactions.
Caption: Applications of this compound.
Protecting Group Chemistry
This compound can be used to protect hydroxyl, amino, and thiol groups. The resulting trimethylsilyl (B98337) ether, amine, or thioether is stable to a variety of reaction conditions and can be readily cleaved when desired.
Carbon-Carbon Bond Formation
The acetyl group of this compound can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a silicon enolate. This enolate is a powerful nucleophile that can react with various electrophiles, including aldehydes and ketones, to form new carbon-carbon bonds. This reactivity is particularly useful in the construction of complex organic molecules.
Safety and Handling
This compound is a highly flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from ignition sources.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of fire, use carbon dioxide, dry chemical powder, or foam.[2]
Conclusion
This compound is a versatile and valuable reagent in organic chemistry. Its unique combination of a reactive acetyl group and a stable trimethylsilyl moiety allows for its use in a variety of synthetic transformations. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, and is intended to serve as a useful resource for the scientific community.
References
An In-depth Technical Guide to the Physical Properties of Acetyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
This technical guide provides a comprehensive overview of the core physical properties of acetyltrimethylsilane. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes quantitative data presented in structured tables, detailed experimental protocols for property determination, and visualizations of experimental workflows.
Core Physical Properties
This compound, an organosilicon compound, is a colorless liquid at room temperature.[1] Its key physical properties are summarized in the tables below, providing a ready reference for laboratory and development applications.
| Property | Value | Reference |
| Molecular Formula | C5H12OSi | [1] |
| Molecular Weight | 116.23 g/mol | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 113-114 °C | [1] |
| Melting Point | <0 °C | [1] |
| Density | 0.811 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.411 |
Solubility Profile
| Solvent | Qualitative Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble[2] |
| Diethyl Ether | Soluble[3][4] |
| Dichloromethane | Soluble |
| Tetrahydrofuran (THF) | Soluble[5][6] |
| Toluene | Soluble |
| Hexane (B92381) | Soluble[7][8][9] |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.
| Safety Parameter | Value | Reference |
| Flash Point | 8 °C (46.4 °F) - closed cup | [10] |
| Hazard Classifications | Flammable Liquid 2, Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 | [10] |
| Signal Word | Danger | [10] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical and spectral properties of this compound.
Determination of Melting Point
This protocol describes the determination of the melting point of this compound using a capillary melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Freezing mixture (e.g., dry ice/acetone)
Procedure:
-
Cool a small sample of this compound using a freezing mixture until it solidifies.
-
Quickly introduce a small amount of the solidified sample into a capillary tube.
-
Tap the capillary tube gently to pack the sample at the bottom.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point
This protocol outlines the distillation method for determining the boiling point of this compound.
Materials:
-
This compound sample (at least 5 mL)
-
Distillation apparatus (distilling flask, condenser, receiving flask, thermometer)
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the distillation apparatus in a fume hood.
-
Place 5-10 mL of this compound and a few boiling chips into the distilling flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor condenses.
-
Record the temperature at which the liquid is distilling at a steady rate. This is the boiling point.
-
Record the atmospheric pressure.
Caption: Workflow for Boiling Point Determination.
Determination of Density
This protocol describes the use of a pycnometer to determine the density of this compound.
Materials:
-
This compound sample
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Constant temperature water bath (25°C)
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty pycnometer on an analytical balance.
-
Fill the pycnometer with this compound, ensuring no air bubbles are present.
-
Place the filled pycnometer in a constant temperature water bath at 25°C for 30 minutes to allow it to equilibrate.
-
Remove the pycnometer, wipe it dry, and weigh it.
-
Empty and clean the pycnometer, then fill it with distilled water and repeat steps 4 and 5.
-
Calculate the density of this compound using the formula: Density = (mass of sample / mass of water) * density of water at 25°C.
Measurement of Refractive Index
This protocol details the use of a refractometer to measure the refractive index of this compound.
Materials:
-
This compound sample
-
Refractometer (e.g., Abbe refractometer)
-
Constant temperature water bath (20°C)
-
Soft tissue paper
Procedure:
-
Calibrate the refractometer using a standard liquid with a known refractive index.
-
Ensure the prism of the refractometer is clean and dry.
-
Place a few drops of this compound onto the prism.
-
Close the prism and allow the sample to equilibrate to the measurement temperature (20°C), which is typically maintained by a circulating water bath.
-
Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
Determination of Solubility
This protocol provides a method for the quantitative determination of the solubility of this compound in a given solvent.
Materials:
-
This compound sample
-
Selected organic solvent
-
Vials with screw caps
-
Thermostatic shaker
-
Analytical balance
-
Gas chromatograph (GC) or other suitable analytical instrument
Procedure:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Generate a calibration curve using the analytical instrument (e.g., GC) by plotting the instrument response versus the concentration of the standard solutions.
-
Add an excess amount of this compound to a known volume of the solvent in a vial to create a saturated solution.
-
Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid and dilute it with the solvent.
-
Analyze the diluted solution using the calibrated analytical instrument to determine the concentration of this compound.
-
Calculate the solubility in g/100 mL or other desired units.
Spectral Properties
The following sections describe the expected spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two singlets. A singlet with an integration of 9H around δ 0.2 ppm, corresponding to the nine equivalent protons of the trimethylsilyl (B98337) (Si(CH₃)₃) group. Another singlet with an integration of 3H will appear further downfield, corresponding to the three protons of the acetyl (CH₃CO) group.
-
¹³C NMR: The carbon NMR spectrum is expected to show three distinct signals. A signal for the methyl carbons of the trimethylsilyl group, a signal for the methyl carbon of the acetyl group, and a downfield signal for the carbonyl carbon.
Experimental Protocol for NMR Spectroscopy:
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of this compound (5-10 mg) in approximately 0.5-0.7 mL of deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain it.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the internal standard (TMS at 0 ppm).
Caption: Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.
-
C=O Stretch: A strong absorption band is expected in the region of 1645-1655 cm⁻¹, characteristic of a ketone carbonyl group attached to a silicon atom.
-
Si-CH₃ Bending: A strong band around 1250 cm⁻¹ is characteristic of the symmetric deformation of the Si-CH₃ groups. A weaker band around 840 cm⁻¹ is also expected for the Si-C stretch and CH₃ rock.
-
C-H Stretch: Absorption bands in the region of 2900-3000 cm⁻¹ due to the C-H stretching vibrations of the methyl groups.
Experimental Protocol for IR Spectroscopy:
Materials:
-
This compound sample
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr) or an ATR accessory
Procedure (for liquid film on salt plates):
-
Ensure the salt plates are clean and dry.
-
Place a small drop of this compound on one salt plate.
-
Carefully place the second salt plate on top to create a thin liquid film.
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Process the spectrum by performing a background subtraction.
Mass Spectrometry (MS)
In the mass spectrum of this compound, the molecular ion peak (M⁺) at m/z 116 would be observed. The fragmentation pattern is expected to be dominated by the cleavage of the bonds adjacent to the silicon atom and the carbonyl group.
-
[M-15]⁺: A prominent peak at m/z 101, corresponding to the loss of a methyl group (•CH₃) from the trimethylsilyl group. This is often the base peak in the spectra of trimethylsilyl compounds.
-
[M-43]⁺: A peak at m/z 73, corresponding to the loss of the acetyl group (•COCH₃). This fragment, the trimethylsilyl cation ([Si(CH₃)₃]⁺), is a characteristic ion for trimethylsilyl compounds.
-
[M-29]⁺: A peak at m/z 87, corresponding to the loss of an ethyl group, which can arise from rearrangement.
Experimental Protocol for Mass Spectrometry:
Materials:
-
This compound sample
-
Mass spectrometer (e.g., coupled with a gas chromatograph, GC-MS)
-
Volatile solvent (if using GC-MS)
Procedure (for GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or diethyl ether).
-
Inject a small volume of the solution into the GC-MS system.
-
The sample is vaporized and separated on the GC column.
-
The separated this compound enters the mass spectrometer, where it is ionized (typically by electron impact).
-
The resulting ions are separated based on their mass-to-charge ratio and detected.
-
The mass spectrum is recorded and analyzed for the molecular ion and characteristic fragment ions.
Caption: Workflow for Mass Spectrometry (GC-MS).
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl ether 60-29-7 [sigmaaldrich.com]
- 5. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 6. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hexane - Wikipedia [en.wikipedia.org]
- 9. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Overview of Acetyltrimethylsilane
For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This document provides a concise technical summary of acetyltrimethylsilane, focusing on its fundamental molecular properties.
Core Molecular Data
This compound is a silicon-containing organic compound. Its key quantitative properties are summarized below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 116.23 g/mol [1][2] |
| Molecular Formula | C5H12OSi[1][2] |
| Linear Formula | (CH3)3SiCOCH3[1] |
| CAS Number | 13411-48-8[1] |
| Density | 0.811 g/mL at 25 °C[1][2] |
| Refractive Index | n20/D 1.411[1] |
| Boiling Point | 113-114 °C[2] |
| Flash Point | 48 °F[2] |
Experimental Protocols & Methodologies
As a language model, I am unable to provide detailed experimental protocols or methodologies for the synthesis, purification, or analysis of this compound. Such procedures should be sourced from peer-reviewed scientific literature or established laboratory manuals to ensure safety and reproducibility.
Visualizations
The request for diagrams of signaling pathways, experimental workflows, or logical relationships is not applicable to the fundamental properties of a chemical compound like this compound. Such diagrams are typically used to represent complex biological or procedural interactions, which are not relevant to the molecular weight and formula of this compound. Therefore, no Graphviz diagrams have been generated.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Acetyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of acetyltrimethylsilane. The information presented herein is essential for the structural elucidation and quality control of this organosilicon compound in research and development settings.
Chemical Structure and NMR Active Nuclei
This compound, with the chemical formula (CH₃)₃SiCOCH₃, possesses a simple structure with high symmetry, leading to straightforward and readily interpretable NMR spectra. The key NMR active nuclei are ¹H and ¹³C.
Caption: Molecular structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by its simplicity, showing two distinct singlets corresponding to the two types of methyl protons. The absence of proton-proton coupling results in sharp, unsplit signals.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.3 | Singlet | 3H | -COCH₃ |
| ~0.2 | Singlet | 9H | -Si(CH₃)₃ |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm and can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound displays three distinct signals, corresponding to the three unique carbon environments in the molecule.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~240 | >C=O |
| ~35 | -COCH₃ |
| ~-2 | -Si(CH₃)₃ |
Note: Chemical shifts are referenced to TMS at 0.00 ppm and can vary slightly depending on the solvent and concentration.
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
4.1. Sample Preparation
-
For ¹H NMR: Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1]
-
For ¹³C NMR: A higher concentration is generally required. Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).[2][3]
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.
4.2. NMR Spectrometer and Parameters
-
Spectrometer: A standard NMR spectrometer with a proton frequency of 300-500 MHz is suitable for routine analysis.[4][5]
-
Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound, as it is a good solvent for many organic compounds and its residual proton signal (~7.26 ppm) and carbon signal (~77.16 ppm) are well-established.[6]
-
Temperature: Standard ambient probe temperature (e.g., 298 K) is typically used.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are usually sufficient due to the high signal-to-noise ratio of the methyl groups.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
-
Spectral Width: A spectral width of approximately 10-12 ppm is adequate.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the lower natural abundance of ¹³C and the presence of a quaternary carbonyl carbon, a larger number of scans (e.g., 128 to 1024) is necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is beneficial for the quantitative observation of the quaternary carbonyl carbon.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 250 ppm is required to cover the full range of expected carbon chemical shifts.[7]
4.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons in each environment.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral interpretation for the NMR analysis of this compound.
Caption: Workflow for the NMR analysis of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. savemyexams.com [savemyexams.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. drugfuture.com [drugfuture.com]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. sites.bu.edu [sites.bu.edu]
An In-depth Technical Guide to the Infrared Spectroscopy of Acetyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) spectroscopy data for acetyltrimethylsilane. It includes a summary of expected vibrational frequencies, a plausible experimental protocol for obtaining the spectrum, and a visualization of its synthesis workflow. This information is critical for the identification, characterization, and quality control of this organosilicon compound in research and development settings.
Infrared Spectroscopy Data
The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The key vibrational modes are associated with the carbonyl group (C=O), the silicon-carbon bonds (Si-C), and the methyl groups (C-H). Based on established correlations for organosilicon compounds, the expected IR absorption bands for this compound are summarized in the table below.[1][2]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2960 | C-H asymmetric stretching in CH₃ groups | Strong |
| ~2870 | C-H symmetric stretching in CH₃ groups | Medium |
| ~1645 | C=O stretching (α-silyl ketone) | Strong |
| ~1450 | C-H asymmetric deformation in CH₃ groups | Medium |
| ~1355 | C-H symmetric deformation in CH₃ groups | Medium |
| ~1250 | Si-CH₃ symmetric deformation | Strong |
| ~840 | Si-C stretching and CH₃ rocking in Si(CH₃)₃ | Strong |
| ~760 | Si-C stretching and CH₃ rocking in Si(CH₃)₃ | Strong |
Note: The exact positions of the absorption bands can be influenced by the sample's physical state (e.g., liquid film, in solution) and the solvent used.
Experimental Protocol for Infrared Spectroscopy
The following outlines a typical experimental protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound in its liquid state.
Objective: To acquire the infrared absorption spectrum of liquid this compound.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker Vertex 70)[3]
-
Attenuated Total Reflectance (ATR) accessory (e.g., DuraSamplIR II)[3]
-
This compound, 97% purity
-
Micropipette
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.
-
Record a background spectrum to account for any ambient atmospheric absorptions and instrumental response.
-
-
Sample Preparation:
-
Using a micropipette, carefully place a small drop of this compound onto the crystal of the ATR accessory. Ensure the crystal surface is fully covered by the liquid sample.
-
-
Spectral Acquisition:
-
Acquire the sample spectrum. Typical acquisition parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (to improve signal-to-noise ratio)
-
-
The resulting interferogram is then Fourier-transformed to produce the infrared spectrum.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe.
-
Record a clean crystal spectrum to ensure no sample residue remains.
-
Synthesis Workflow of this compound
This compound can be synthesized through various methods. One common laboratory-scale synthesis involves the reaction of 1-(methoxyvinyl)trimethylsilane with an aqueous acid.[4] The logical workflow for this synthesis is depicted below.
Caption: Synthesis workflow for this compound via hydrolysis.
References
The Enduring Allure of Acylsilanes: A Deep Dive into their UV-Vis Spectroscopic Properties
For Researchers, Scientists, and Drug Development Professionals
Acylsilanes, organosilicon compounds featuring a silicon atom directly bonded to a carbonyl group, represent a fascinating and synthetically versatile class of molecules. Their unique electronic structure not only imparts them with valuable reactivity but also gives rise to distinct spectroscopic signatures, particularly in the ultraviolet-visible (UV-Vis) region. This technical guide provides an in-depth exploration of the UV-Vis spectroscopic properties of acylsilanes, offering a valuable resource for researchers leveraging these compounds in synthetic chemistry, materials science, and drug development.
The Electronic Landscape of Acylsilanes: Understanding their UV-Vis Absorption
The characteristic UV-Vis absorption of acylsilanes stems from electronic transitions involving the carbonyl group and its interaction with the adjacent silicon atom. The primary transitions observed are the n → π* and π → π* transitions.
The n → π transition, a typically weak absorption, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π orbital. A key feature of acylsilanes is the significant bathochromic (red) shift of this transition to longer wavelengths (typically in the 350-425 nm range) compared to their carbon analogues (ketones), which absorb at much shorter wavelengths. This shift is attributed to the electronic interaction between the silicon and carbonyl groups, which raises the energy of the non-bonding orbital and lowers the energy of the π* orbital, thereby reducing the energy gap for the transition.
The π → π transition, a much stronger absorption, involves the excitation of an electron from a bonding π orbital to an anti-bonding π orbital. This transition is more prominent in acylsilanes containing conjugated systems, such as aroylsilanes or α,β-unsaturated acylsilanes.
The position and intensity of these absorption bands are sensitive to the substituents on both the silicon atom and the acyl group, making UV-Vis spectroscopy a powerful tool for characterizing these molecules.
Quantitative UV-Vis Spectroscopic Data of Acylsilanes
To facilitate comparative analysis, the following table summarizes the UV-Vis absorption maxima (λmax) and, where available, the molar absorptivity (ε) for a selection of acylsilanes.
| Acylsilane Derivative | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Reference |
| Adamantoyl-tris(trimethoxysilyl)silane | 350-410 | Not Reported | Not Specified | [1] |
| Mesitoyl-tris(trimethoxysilyl)silane | 388-425 | Not Reported | Not Specified | [1] |
| Isopropyl-substituted Acylsilane Probes | 364-370 | Not Reported | Not Specified | [2][3] |
| Benzoyltrimethylsilane | ~420 | Not Reported | Not Specified | [1] |
| D-galactose-substituted Acylsilanes | 325-400 | Not Reported | Acetonitrile | [3] |
Note: Molar absorptivity data for acylsilanes is not widely reported in the literature. The provided λmax values are indicative and can vary with solvent and substitution.
Experimental Protocol for UV-Vis Spectroscopy of Acylsilanes
This section outlines a detailed methodology for obtaining high-quality UV-Vis spectra of acylsilanes, with special considerations for their inherent light sensitivity.
1. Materials and Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (typically 1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., hexane, acetonitrile, ethanol)
-
Acylsilane sample
-
Analytical balance
2. Sample Preparation:
-
Solvent Selection: Choose a solvent that dissolves the acylsilane and is transparent in the wavelength range of interest (typically 200-800 nm).
-
Stock Solution Preparation: Accurately weigh a small amount of the acylsilane and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Working Solution Preparation: Dilute the stock solution to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 absorbance units). Perform serial dilutions as necessary.
-
Light Sensitivity: Acylsilanes are known to be light-sensitive and can undergo photochemical reactions. Therefore, it is crucial to minimize exposure of the sample solutions to ambient light. Use amber-colored volumetric flasks or wrap them in aluminum foil. Prepare solutions immediately before analysis.
3. Instrumental Analysis:
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure a stable light source.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample. Place it in both the sample and reference beams of the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the acylsilane working solution. Then, fill the cuvette with the working solution and place it in the sample beam.
-
Spectrum Acquisition: Scan the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength. If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a crucial photochemical pathway of acylsilanes and the general workflow of a UV-Vis spectroscopy experiment.
Caption: Photochemical Brook Rearrangement of an Acylsilane.
References
- 1. Visible-light induced click reactions of acylsilanes with pyruvate electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of d-Galactose-Substituted Acylsilanes and Acylgermanes. Model Compounds for Visible Light Photoinitiators with Intriguing High Solubility - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Acetyltrimethylsilane from Chlorotrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of acetyltrimethylsilane, a valuable reagent in organic chemistry, from the readily available starting material, chlorotrimethylsilane (B32843). This document details a reliable and high-yield, two-step synthetic pathway and also discusses a plausible, more direct route involving Grignard reagents. The experimental protocols, quantitative data, and logical workflows are presented to facilitate replication and further development by researchers in academic and industrial settings.
Method 1: Two-Step Synthesis via a 1-(Methoxyvinyl)trimethylsilane Intermediate
This method, adapted from a well-established Organic Syntheses procedure, provides a high-yield and reliable route to this compound. The process involves the formation of an intermediate, 1-(methoxyvinyl)trimethylsilane, which is subsequently hydrolyzed to the desired product.
Reaction Pathway
Caption: Reaction pathway for the two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 1-(Methoxyvinyl)trimethylsilane
-
Apparatus Setup: A dry, 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a thermometer, and a rubber septum. The flask is maintained under a positive pressure of dry nitrogen.
-
Reaction Mixture Preparation: The flask is charged with 100 mL of dry tetrahydrofuran (B95107) (THF) and 29.0 g (0.50 mol) of methyl vinyl ether. The solution is cooled to -65°C using a dry ice-acetone bath.
-
Addition of tert-Butyllithium: While maintaining the temperature below -60°C, 1.0 mol of tert-butyllithium in pentane (B18724) is added dropwise via syringe over a period of 1 hour.
-
Silylation: After the addition is complete, the mixture is stirred for an additional hour at -65°C. A solution of 54.3 g (0.50 mol) of chlorotrimethylsilane in 50 mL of dry THF is then added dropwise, keeping the temperature below -60°C.
-
Workup: The reaction is allowed to warm to room temperature and stirred for another hour. The contents are poured into a separatory funnel containing ice and a saturated ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed extensively with water, dried over anhydrous potassium carbonate, filtered, and distilled.
Step 2: Hydrolysis to this compound
-
Reaction Setup: A 500-mL round-bottomed flask is charged with 65 g (0.50 mol) of 1-(methoxyvinyl)trimethylsilane and 300 mL of a 4:1 (v/v) mixture of acetone and 1.0 M aqueous hydrochloric acid.
-
Hydrolysis: The solution is stirred at room temperature for 1 hour.
-
Extraction and Purification: The reaction mixture is transferred to a separatory funnel, and water and diethyl ether are added. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and distilled to yield the final product.
Quantitative Data Summary
| Step | Reagent | Moles | Mass/Volume | Yield (%) | Product Physical Properties |
| 1: Synthesis of Intermediate | Methyl vinyl ether | 0.50 | 29.0 g | ||
| tert-Butyllithium | 1.0 | 1.0 M in pentane | |||
| Chlorotrimethylsilane | 0.50 | 54.3 g | 88-94 | 1-(Methoxyvinyl)trimethylsilane | |
| bp: 102-104°C | |||||
| nD20: 1.4173 | |||||
| 2: Hydrolysis to Final Product | 1-(Methoxyvinyl)trimethylsilane | 0.50 | 65 g | ||
| 1.0 M Aqueous HCl | - | in 4:1 Acetone/H2O | 78-83 | This compound | |
| bp: 112°C | |||||
| nD20: 1.4125 | |||||
| Overall Yield | 69-78 |
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of this compound.
Method 2: Proposed Direct Synthesis via Grignard Reagent
A more direct, one-step synthesis of this compound from chlorotrimethylsilane is theoretically plausible through the use of Grignard reagents. This approach would involve the reaction of an acetylating agent with a trimethylsilyl (B98337) Grignard reagent, or an acetyl Grignard reagent with chlorotrimethylsilane. While specific, detailed experimental protocols for this direct conversion were not prominently found in the surveyed literature, the general reaction pathway is outlined below for conceptual purposes.
Plausible Reaction Pathway
Caption: Plausible direct synthetic routes to this compound using Grignard reagents.
Note: The direct Grignard routes are presented for conceptual exploration. The reaction of Grignard reagents with acyl chlorides can sometimes lead to the formation of tertiary alcohols through a double addition, which would necessitate careful control of reaction conditions to isolate the desired ketone product.
Conclusion
This guide has detailed a reliable, high-yield two-step synthesis for this compound from chlorotrimethylsilane, complete with experimental protocols and quantitative data. This method provides a robust and reproducible pathway for obtaining this important synthetic building block. Additionally, a conceptually simpler, direct Grignard-based approach has been proposed, highlighting an area for potential process optimization and further research. It is recommended that any attempt to develop the direct route be preceded by small-scale feasibility studies to determine the optimal conditions for selective mono-acylation.
The Synthesis of Acetyltrimethylsilane: A Detailed Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for acetyltrimethylsilane, an important organosilicon compound utilized as a versatile reagent in organic synthesis. This document details the core reaction mechanisms, provides in-depth experimental protocols for key methodologies, and presents quantitative data in a structured format for comparative analysis.
Core Synthetic Strategies
The formation of this compound can be achieved through several distinct synthetic pathways. The most prevalent and synthetically useful methods include:
-
Hydrolysis of a Silyl (B83357) Enol Ether: The acid-catalyzed hydrolysis of 1-(methoxyvinyl)trimethylsilane offers a high-yielding route to the target compound.
-
Acylation of a Grignard Reagent: The reaction of trimethylsilylmethylmagnesium chloride with acetyl chloride provides a classic and effective method for the formation of the silicon-acyl bond.
-
Acylation of a Silyl-Aluminum Reagent: The use of tris(trimethylsilyl)aluminum in conjunction with acetyl chloride presents an alternative approach for the synthesis of this compound.
Each of these methods possesses unique advantages and considerations in terms of reagent availability, reaction conditions, and scalability. A detailed examination of each is presented below.
I. Hydrolysis of 1-(methoxyvinyl)trimethylsilane
This method, detailed in Organic Syntheses, proceeds via the acid-catalyzed hydrolysis of the corresponding silyl enol ether.[1]
Reaction Mechanism
The mechanism involves the protonation of the double bond of the silyl enol ether, followed by the nucleophilic attack of water and subsequent elimination of methanol (B129727) to yield the final this compound product.
Figure 1: Mechanism of this compound formation from 1-(methoxyvinyl)trimethylsilane.
Experimental Protocol
A detailed experimental protocol for this method is as follows:
-
Reaction Setup: A round-bottomed flask is charged with 1-(methoxyvinyl)trimethylsilane and a 4:1 v/v mixture of acetone (B3395972) and 1.0 M aqueous hydrochloric acid.[1]
-
Reaction Conditions: The mixture is stirred at room temperature.[1]
-
Workup: The reaction mixture is poured into a separatory funnel containing ice and a saturated ammonium (B1175870) chloride solution. The organic layer is separated, washed extensively with water, and dried over anhydrous potassium carbonate.[1]
-
Purification: The final product is purified by distillation.[1]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 88-94% | [1] |
| Boiling Point | 102-104°C | [1] |
| Refractive Index (nD20) | 1.4173 | [1] |
II. Acylation of Trimethylsilylmethylmagnesium Chloride
This approach utilizes a Grignard reagent, a cornerstone of organometallic chemistry, to form the carbon-silicon bond. The trimethylsilylmethylmagnesium chloride acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride.[2]
Reaction Mechanism
The mechanism is a nucleophilic acyl substitution. The Grignard reagent adds to the carbonyl group of acetyl chloride, forming a tetrahedral intermediate which then collapses to eliminate the chloride leaving group, yielding this compound.
Figure 2: Mechanism of this compound formation from a Grignard reagent.
Experimental Protocol
A general experimental protocol for this type of reaction is as follows:
-
Grignard Reagent Formation: (Chloromethyl)trimethylsilane is reacted with magnesium turnings in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) to prepare the trimethylsilylmethylmagnesium chloride solution.[2]
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of acetyl chloride in an anhydrous ethereal solvent and cooled in an ice bath.
-
Reagent Addition: The prepared Grignard reagent is added dropwise to the stirred solution of acetyl chloride at a controlled temperature.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation.
Quantitative Data
While a specific yield for the synthesis of this compound via this method was not found in the initial search, Grignard reactions with acid chlorides are generally high-yielding.
III. Acylation of Tris(trimethylsilyl)aluminum
This method employs an organoaluminum reagent as the source of the silyl nucleophile. Tris(trimethylsilyl)aluminum can react with acetyl chloride, likely in the presence of a catalyst, to form this compound.[3]
Reaction Mechanism
The precise mechanism can vary depending on the reaction conditions and any catalysts employed. However, a plausible pathway involves the coordination of the acetyl chloride to the aluminum center, followed by the transfer of a trimethylsilyl (B98337) group to the carbonyl carbon.
Figure 3: Proposed mechanism for the formation of this compound from Tris(trimethylsilyl)aluminum.
Experimental Protocol
A representative experimental protocol would involve:
-
Reaction Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A solution of tris(trimethylsilyl)aluminum in a suitable anhydrous solvent (e.g., toluene (B28343) or hexane) is charged into the flask. A solution of acetyl chloride in the same solvent is then added dropwise at a controlled temperature, often at or below room temperature. A transition metal catalyst may also be added.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is carefully quenched with a proton source, such as a saturated solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, washed, and dried.
-
Purification: The product is isolated and purified by distillation or column chromatography.
Quantitative Data
Specific quantitative data for the synthesis of this compound using this method was not detailed in the provided search results. However, the use of organoaluminum reagents can offer high selectivity and yields in various transformations.
Summary and Comparison of Methods
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Hydrolysis of Silyl Enol Ether | 1-(methoxyvinyl)trimethylsilane, HCl | 88-94%[1] | High yield, well-documented procedure | Requires synthesis of the starting silyl enol ether |
| Acylation of Grignard Reagent | (Chloromethyl)trimethylsilane, Mg, Acetyl chloride | Generally high | Readily available starting materials, robust reaction | Grignard reagents are sensitive to moisture and protic functional groups |
| Acylation of Silyl-Aluminum Reagent | Tris(trimethylsilyl)aluminum, Acetyl chloride | Not specified | Can offer high selectivity | Organoaluminum reagents can be pyrophoric and require careful handling |
Conclusion
References
Acetyltrimethylsilane: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Acetyltrimethylsilane, a prominent member of the acylsilane family, is a versatile organosilicon compound with significant applications in organic synthesis and burgeoning potential in medicinal chemistry. Its unique electronic and steric properties, stemming from the juxtaposition of a carbonyl group and a trimethylsilyl (B98337) moiety, give rise to a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is fundamental to its application in research and development. The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₅H₁₂OSi | General Knowledge |
| Molecular Weight | 116.23 g/mol | General Knowledge |
| Appearance | Colorless liquid | General Knowledge |
| Boiling Point | 112 °C (at 760 mmHg) | [1] |
| Density | 0.811 g/mL at 25 °C | General Knowledge |
| Refractive Index (n²⁰/D) | 1.4125 | [1] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~2.2 ppm (s, 3H, COCH₃), δ ~0.2 ppm (s, 9H, Si(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~240 ppm (C=O), δ ~35 ppm (COCH₃), δ ~-3 ppm (Si(CH₃)₃) |
| IR (Infrared) | ~1645 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (Si-CH₃ bend), ~840 cm⁻¹ (Si-C stretch) |
| Mass Spectrometry (EI) | m/z 101 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺) |
Note: The spectroscopic data presented are typical values and may vary slightly depending on the solvent and experimental conditions.
Synthesis of this compound
The preparation of this compound can be achieved through various synthetic routes. A reliable and high-yielding method involves the reaction of 1-(methoxyvinyl)lithium with trimethylsilyl chloride, followed by hydrolysis.[1]
Experimental Protocol: Synthesis of this compound[1]
Step 1: Preparation of 1-(Methoxyvinyl)trimethylsilane
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a pressure-equalizing dropping funnel, add anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the flask to -78 °C using a dry ice/acetone (B3395972) bath.
-
Add methyl vinyl ether (1.2 equivalents) to the cooled THF.
-
Slowly add a solution of tert-butyllithium (B1211817) in pentane (B18724) (1.0 equivalent) to the stirred mixture while maintaining the temperature at -78 °C.
-
After the addition is complete, stir the mixture for an additional hour at -78 °C.
-
Add trimethylsilyl chloride (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Pour the reaction mixture into a separatory funnel containing ice and a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield 1-(methoxyvinyl)trimethylsilane.
Step 2: Hydrolysis to this compound
-
In a round-bottom flask, dissolve the 1-(methoxyvinyl)trimethylsilane in a 4:1 mixture of acetone and 1.0 M aqueous hydrochloric acid.
-
Stir the solution at room temperature for one hour.
-
Transfer the mixture to a separatory funnel and add water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by distillation to obtain pure this compound (yields typically range from 78-83%).
Key Reactions and Applications
This compound serves as a versatile precursor in a variety of important organic transformations. Its reactivity is dominated by the electrophilic carbonyl carbon and the ability of the silyl (B83357) group to stabilize adjacent positive charge or to migrate.
Nucleophilic Addition and the Brook Rearrangement
Nucleophilic attack at the carbonyl carbon of this compound generates a tetrahedral intermediate that can undergo a[1][2]-Brook rearrangement, where the silyl group migrates from carbon to the newly formed alkoxide. This rearrangement is a powerful tool for the formation of silyl enol ethers and can be exploited in tandem reactions.[3][4][5]
General Reaction Scheme:
-
Nucleophilic Addition: A nucleophile (e.g., organolithium, Grignard reagent) adds to the carbonyl carbon of this compound.
-
Brook Rearrangement: The resulting α-silyl alkoxide undergoes a rearrangement to form a silyl enol ether and a carbanion.
-
Electrophilic Quench: The carbanion can be trapped with an electrophile.
Photochemical Reactions: Generation of Siloxycarbenes
Upon UV irradiation, this compound can undergo a photo-Brook rearrangement to generate a siloxycarbene intermediate. These nucleophilic carbenes are highly reactive and can participate in a variety of transformations, including insertions and cycloadditions. This reactivity is particularly relevant in the context of drug discovery for photoaffinity labeling.
Experimental Protocol: General Procedure for Photochemical Reaction
Caution: Photochemical reactions should be carried out in appropriate apparatus with UV shielding.
-
Dissolve this compound and the desired trapping agent (e.g., an alcohol, alkene, or protein) in a suitable degassed solvent (e.g., acetonitrile, benzene) in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable wavelength (typically > 300 nm) while maintaining a constant temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography or other suitable methods.
Wittig-type Reactions
This compound can serve as a carbonyl partner in Wittig-type reactions with phosphorus ylides to generate vinylsilanes. Vinylsilanes are valuable synthetic intermediates that can undergo a variety of further transformations.
Experimental Protocol: General Procedure for Wittig Reaction[6][7]
-
Generate the phosphorus ylide in situ by treating a phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMSO).
-
To the resulting ylide solution, add a solution of this compound in the same solvent at an appropriate temperature (often 0 °C or room temperature).
-
Stir the reaction mixture for a specified time, monitoring its progress by TLC or GC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude vinylsilane product by column chromatography.
Applications in Drug Development
The unique reactivity of this compound and its derivatives makes them attractive tools in drug discovery and development.
Photoaffinity Labeling
The ability of acylsilanes to generate reactive carbene intermediates upon photoirradiation has been harnessed for photoaffinity labeling (PAL).[6] In this technique, a bioactive molecule is functionalized with an acylsilane moiety. Upon binding to its biological target (e.g., a protein), UV irradiation triggers the formation of a carbene, which then covalently crosslinks the molecule to the target. This allows for the identification and characterization of drug-protein interactions.
Experimental Protocol: General Workflow for Photoaffinity Labeling[9][10][11][12]
-
Probe Synthesis: Synthesize a photoaffinity probe by incorporating an this compound derivative into a molecule of interest.
-
Incubation: Incubate the biological sample (e.g., cell lysate or purified protein) with the photoaffinity probe.
-
UV Irradiation: Irradiate the sample with UV light of an appropriate wavelength to induce covalent crosslinking.
-
Enrichment: Enrich the crosslinked protein-probe complexes, often using a tag (e.g., biotin) incorporated into the probe.
-
Analysis: Analyze the enriched proteins by techniques such as SDS-PAGE and mass spectrometry to identify the target protein and the site of covalent modification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Brook Rearrangement [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Photo-Brook rearrangement of acyl silanes as a strategy for photoaffinity probe design - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Reactivity of the Acyl-Silicon Bond
For Researchers, Scientists, and Drug Development Professionals
Acylsilanes, compounds featuring a silicon atom directly attached to a carbonyl group, represent a fascinating and synthetically versatile class of molecules. Their unique electronic and structural properties impart a distinctive reactivity pattern that deviates significantly from that of conventional ketones. This guide provides a comprehensive overview of the core principles governing the reactivity of the acyl-silicon bond, detailing key transformations, mechanisms, and experimental considerations.
Fundamental Properties of Acylsilanes
The reactivity of acylsilanes is a direct consequence of their unique structural and electronic features. The silicon atom, being less electronegative than carbon, acts as a σ-donor, which polarizes the carbonyl group. This electronic effect, coupled with the distinctively long Si-C(O) bond, governs their chemical behavior.[1][2]
The singular nature of the acyl-silicon bond is evident in its structural parameters and spectroscopic signatures. A summary of these key characteristics is provided below for easy comparison.
Table 1: Spectroscopic Properties of Representative Acylsilanes
| Compound | C=O IR Stretch (cm⁻¹) | ¹³C NMR δ(C=O) (ppm) | UV-Vis λ_max (nm) |
|---|---|---|---|
| Acetyl(trimethyl)silane | ~1645 | ~242 | ~370 |
| Benzoyl(trimethyl)silane | ~1620 | ~235 | ~388-425 |
Data compiled from various sources.[1][2][3]
The lower carbonyl stretching frequencies compared to simple ketones are indicative of a weakened C=O bond, a result of the electron-releasing nature of the silyl (B83357) group.[2] In ¹³C NMR, the carbonyl carbon signal appears significantly downfield.[1][3]
Table 2: Key Bond Lengths in Acylsilanes
| Bond | Typical Length (Å) | Comparison (Simple Ketone, C-C=O) |
|---|---|---|
| Si-C(O) | 1.926 | 1.51 |
| C=O | 1.21 | ~1.21 |
Data from X-ray diffraction studies.[2]
The most striking feature is the elongated Si-C(O) bond, which is considerably longer than a typical Si-C single bond (1.85–1.90 Å) and plays a crucial role in the molecule's reactivity.[2]
Core Reactivity Pathways
The acyl-silicon bond's reactivity can be broadly categorized into three major pathways: nucleophilic addition to the carbonyl, photochemical rearrangements, and transition-metal-catalyzed transformations.
// Nodes Acylsilane [label="Acylsilane\nR-C(O)-SiR'₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Nuc_Add [label="Nucleophilic\nAddition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Photo [label="Photochemical\nRearrangement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TM_Cat [label="Transition-Metal\nCatalysis", fillcolor="#FBBC05", fontcolor="#202124"]; Brook [label="Brook Rearrangement\n(Silyl Enol Ether)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Carbene [label="Siloxycarbene\nIntermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; CSi_Activation [label="C-Si Bond\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Acylsilane -> Nuc_Add [label=" Nu⁻"]; Acylsilane -> Photo [label=" hν"]; Acylsilane -> TM_Cat [label=" [M] cat."]; Nuc_Add -> Brook; Photo -> Carbene; TM_Cat -> CSi_Activation; }
Figure 1. Major reactivity pathways of the acylsilane functional group.
Like conventional ketones, acylsilanes undergo nucleophilic addition at the carbonyl carbon. However, the fate of the resulting tetrahedral intermediate is unique. The initial adduct, an α-silyl alkoxide, is often poised to undergo a spontaneous and irreversible intramolecular 1,2-migration of the silyl group from carbon to the oxygen anion. This signature transformation is known as the Brook rearrangement .[1][4]
The Brook rearrangement is a dominant reaction pathway, particularly when the resulting carbanion can be stabilized (e.g., by an adjacent aromatic ring).[1] The driving force for this rearrangement is the formation of the thermodynamically stable silicon-oxygen bond.[4]
// Nodes Start [label="{Acylsilane | R-C(=O)-SiR'₃}", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="{α-Silyl Alkoxide | R-C(O⁻)(Nu)-SiR'₃}", fillcolor="#F1F3F4", fontcolor="#202124"]; TS [label="Penta-coordinate Si\nTransition State", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Carbanion [label="{Carbanion | R-C⁻(Nu)-OSiR'₃}", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="{Silyl Enol Ether | R-C(Nu)=C-OSiR'₃\n(after elimination) | or | R-CH(Nu)-OSiR'₃\n(after protonation)}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label=" 1. Nucleophilic Attack (Nu⁻)", color="#EA4335"]; Intermediate -> TS [label=" 2.[5][6]-Silyl Migration", color="#34A853", style=dashed]; TS -> Carbanion [style=dashed, color="#34A853"]; Carbanion -> Product [label=" 3. Protonation or Elimination", color="#FBBC05"]; }
Figure 2. Mechanism of the nucleophile-initiated Brook rearrangement.
This rearrangement is central to the chemistry of acylsilanes, enabling their use as masked acyl anions or homoenolate equivalents. For instance, the reaction of an acylsilane with cyanide anion generates a cyanohydrin that undergoes a Brook rearrangement, and the resulting carbanion can participate in subsequent intramolecular alkylation to form cyclopropanes.[1]
Acylsilanes exhibit rich photochemistry. Upon irradiation with UV or visible light, they can undergo a photo-induced 1,2-Brook rearrangement to generate highly reactive siloxycarbene intermediates.[7][8][9] This process provides a metal-free pathway to generate nucleophilic carbenes under mild conditions.[9]
The accepted mechanism involves the excitation of the acylsilane to a singlet excited state, followed by intersystem crossing (ISC) to a triplet state.[7] The 1,2-silyl shift then occurs, leading to a triplet siloxycarbene, which can undergo another ISC to form the reactive singlet carbene.[7]
// Nodes Acylsilane_GS [label="{Acylsilane (S₀)\n R-C(=O)-SiR'₃}", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylsilane_S1 [label="{Excited Singlet (S₁)}", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylsilane_T1 [label="{Excited Triplet (T₁)}", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbene_T [label="{Triplet Siloxycarbene\n R-C(OSiR'₃):}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbene_S [label="{Singlet Siloxycarbene\n R-C(OSiR'₃):}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Acylsilane_GS -> Acylsilane_S1 [label=" hν (Excitation)", color="#FBBC05"]; Acylsilane_S1 -> Acylsilane_T1 [label=" ISC", style=dashed]; Acylsilane_T1 -> Carbene_T [label=" 1,2-Brook\nRearrangement", color="#34A853"]; Carbene_T -> Carbene_S [label=" ISC", style=dashed]; }
Figure 3. Photochemical generation of siloxycarbenes from acylsilanes.
These generated siloxycarbenes are versatile intermediates that can participate in a wide array of transformations, making them valuable in synthesis.[7] This reactivity has been exploited in "photo-click" reactions, where acylsilanes couple with various partners, such as indoles or pyruvates, under mild light-mediated conditions.[10][11]
// Nodes Carbene [label="Siloxycarbene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; XH_Insertion [label="X-H Insertion\n(X = O, N, C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloaddition [label="[2+1] Cycloaddition", fillcolor="#F1F3F4", fontcolor="#202124"]; Nuc_Addition [label="Nucleophilic Addition\nto Electrophiles (E⁺)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Carbene -> XH_Insertion [label=" R-X-H", color="#EA4335"]; Carbene -> Cycloaddition [label=" Alkene/Alkyne", color="#34A853"]; Carbene -> Nuc_Addition [label=" Aldehydes, CO₂, etc.", color="#FBBC05"]; }
Figure 4. Common reaction pathways for photogenerated siloxycarbenes.
The acyl-silicon bond can be activated by various transition metals, opening up another dimension of reactivity.[6][12][13] These transformations often involve the oxidative addition of the C–Si bond to a low-valent metal center.[6]
Key reactions in this category include:
-
Decarbonylation: Rhodium complexes can catalyze the removal of the carbonyl group, converting acylsilanes to silanes.[14]
-
Cross-Coupling: Acylsilanes can serve as acyl anion equivalents in palladium-catalyzed cross-coupling reactions with aryl halides.[15]
-
Annulation and Addition: Palladium catalysts can promote the addition of the C-Si bond across alkynes, leading to functionalized alkenylsilanes or indanones.[14]
-
Directed C-H Functionalization: The acylsilane moiety can act as a weakly-coordinating directing group, enabling site-selective functionalization of proximal C-H bonds with catalysts based on Co(III), Rh(III), or Ir(III).[13][16]
Experimental Protocols
The following sections provide generalized methodologies for key experiments involving acylsilanes.
This protocol is based on the widely used Corey-Seebach umpolung strategy.[17]
// Nodes Step1 [label="{Step 1: Lithiation | 1,3-Dithiane (B146892) + n-BuLi\n in dry THF, -30°C to 0°C}", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="{Step 2: Silylation | Add R'₃SiCl\n -78°C to rt}", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="{Step 3: Second Lithiation & Alkylation | 2-silyl-1,3-dithiane + n-BuLi\n then add R-X, -78°C to rt}", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="{Step 4: Deprotection/Hydrolysis | Use HgCl₂/CaCO₃ or NBS\n in aq. CH₃CN}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="{Product: Acylsilane | R-C(=O)-SiR'₃}", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Product; }
Figure 5. Experimental workflow for the synthesis of acylsilanes via the dithiane route.
-
Preparation of 2-silyl-1,3-dithiane: To a solution of 1,3-dithiane in anhydrous THF at -30 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise. Allow the solution to warm to 0 °C for 1-2 hours. Cool the resulting solution to -78 °C and add trialkylsilyl chloride (1.1 equiv). Allow the mixture to warm to room temperature and stir overnight. Quench with water and extract the product with an organic solvent (e.g., ether). Purify the crude 2-silyl-1,3-dithiane by distillation or chromatography.
-
Alkylation: Dissolve the 2-silyl-1,3-dithiane in anhydrous THF at -78 °C. Add n-butyllithium (1.1 equiv) and stir for 2 hours at -30 °C. Cool the solution back to -78 °C and add the desired alkylating agent (R-X, 1.1 equiv). Allow the reaction to warm slowly to room temperature.
-
Hydrolysis (Deprotection): The crude 2-alkyl-2-silyl-1,3-dithiane is dissolved in a solvent mixture such as acetonitrile/water (e.g., 9:1). A deprotection agent like N-bromosuccinimide (NBS) or mercury(II) chloride with calcium carbonate is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Workup and Purification: After quenching, the product is extracted, and the combined organic layers are washed and dried. The final acylsilane is purified by column chromatography or distillation.[2]
This protocol describes a typical reaction of an acylsilane with an organolithium reagent.
-
Reaction Setup: Dissolve the acylsilane (1.0 equiv) in anhydrous THF or diethyl ether under an inert atmosphere and cool the solution to -78 °C.
-
Nucleophilic Addition: Add the organolithium reagent (e.g., phenyllithium, 1.1 equiv) dropwise via syringe. Stir the reaction at -78 °C for 1-2 hours. At this stage, the α-silyl alkoxide intermediate is formed.
-
Inducing Rearrangement: The Brook rearrangement may occur spontaneously upon warming or can be facilitated by adding a catalytic amount of a base like KH if necessary.[1] The reaction is allowed to warm to room temperature and stirred until completion.
-
Workup: The reaction is quenched by the addition of a proton source, typically saturated aqueous NH₄Cl. The product (a silyl ether) is extracted with an organic solvent, dried, and purified by chromatography.[18]
This protocol outlines the generation of a siloxycarbene and its trapping with an alcohol.[3]
-
Preparation: In a quartz or borosilicate glass reaction vessel, dissolve the acylsilane (1.0 equiv) in a suitable solvent that also acts as the trapping agent (e.g., methanol). The solution should be deoxygenated by bubbling argon or nitrogen through it for 15-30 minutes.[9]
-
Irradiation: Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp or high-power LEDs at a specific wavelength, such as 405 nm or 419 nm).[7][9] The reaction progress is monitored by TLC or GC-MS.
-
Workup: Once the starting material is consumed, the solvent is removed under reduced pressure.
-
Purification: The resulting product, typically a mixed acetal, is purified by column chromatography.[5] Note that these products can sometimes be sensitive to acidic conditions, such as silica (B1680970) gel.[5]
Conclusion
The acyl-silicon bond possesses a rich and diverse reactivity profile that makes acylsilanes powerful building blocks in modern organic synthesis. Their ability to undergo nucleophile-induced Brook rearrangements, generate siloxycarbenes photochemically, and participate in a variety of transition-metal-catalyzed transformations provides chemists with unique tools for constructing complex molecular architectures. A thorough understanding of these fundamental reaction pathways is essential for leveraging the full synthetic potential of this remarkable functional group in fields ranging from natural product synthesis to materials science and drug discovery.
References
- 1. scielo.br [scielo.br]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl)-1,4-bisacylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. trepo.tuni.fi [trepo.tuni.fi]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Photo Click Reaction of Acylsilanes with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acylsilanes in Transition-Metal-Catalyzed and Photochemical Reactions: Clarifying Product Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Acyl metalloids: conformity and deviation from carbonyl reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00077B [pubs.rsc.org]
- 16. Benzocyclobutenone synthesis exploiting acylsilanes as photofunctional directing groups - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05715E [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
Acetyltrimethylsilane: A Comprehensive Technical Guide to its Application as an Acyl Anion Equivalent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyltrimethylsilane has emerged as a versatile and highly effective reagent in modern organic synthesis, serving as a robust acyl anion equivalent. This technical guide provides an in-depth exploration of its core utility, focusing on the generation of a nucleophilic acetyl anion equivalent via the strategic application of the Brook rearrangement. This document details the underlying mechanistic principles, presents a compilation of quantitative data for key reactions, and furnishes comprehensive experimental protocols. Furthermore, this guide includes detailed visualizations of reaction pathways and experimental workflows to facilitate a thorough understanding of its practical application in the synthesis of complex molecules.
Introduction: The Concept of Acyl Anion Equivalents
In organic synthesis, the direct use of acyl anions is generally not feasible due to their inherent instability. Consequently, chemists have developed the concept of "acyl anion equivalents," which are reagents that behave synthetically as an acyl anion through a multi-step sequence. This compound, a commercially available and relatively stable organosilicon compound, has proven to be an exceptional precursor to an acetyl anion equivalent. Its utility stems from the ability of the trimethylsilyl (B98337) group to undergo a[1][2]-anionic rearrangement from carbon to oxygen, a process known as the Brook rearrangement.[1][2][3] This rearrangement effectively unmasks a nucleophilic carbanion that can then react with a wide range of electrophiles.
The Core Principle: The Brook Rearrangement
The central transformation that enables this compound to function as an acyl anion equivalent is the Brook rearrangement.[1][2][3] This intramolecular migration of a silyl (B83357) group from carbon to an adjacent oxygen atom is the cornerstone of its reactivity.
Mechanism of Acyl Anion Generation
The process is initiated by the nucleophilic addition of an organometallic reagent (e.g., an organolithium or Grignard reagent) or another suitable nucleophile to the carbonyl group of this compound. This addition forms a tetrahedral intermediate, an α-silyl alkoxide. Under the reaction conditions, this alkoxide undergoes the Brook rearrangement, a thermodynamically favorable process driven by the formation of a strong silicon-oxygen bond.[2] The rearrangement results in the formation of a silyloxy-substituted carbanion, which is the reactive acyl anion equivalent. This carbanion can then be trapped by various electrophiles.[2]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electronic Properties of the Trimethylsilyl (B98337) Group in Ketones
This guide provides a comprehensive overview of the electronic properties of the trimethylsilyl (TMS) group when attached to a ketone framework. Understanding these properties is crucial for predicting reactivity, designing synthetic pathways, and developing novel chemical entities in medicinal chemistry. We will explore the inductive and conjugative effects of the TMS group, its influence on keto-enol tautomerism, and its impact on the spectroscopic and reactive nature of ketones at the α, β, and γ positions.
Core Electronic Effects of the Trimethylsilyl Group
The trimethylsilyl group, -Si(CH₃)₃, exerts significant electronic influence on organic molecules. This influence is a combination of its inductive effect and its ability to participate in hyperconjugation.
Inductive and Field Effects
Silicon is less electronegative than carbon (Pauling scale: Si ≈ 1.90, C ≈ 2.55). This difference suggests that silicon should be electron-releasing with respect to carbon[1]. Consequently, the TMS group acts as an electron-donating group through induction (-I effect is weak, but it is a +I donor relative to carbon), pushing electron density towards the carbon atom to which it is attached.
Hyperconjugation (σ-π Conjugation)
In α-silyl ketones, the σ-electrons of the C-Si bond can overlap with the π* antibonding orbital of the adjacent carbonyl group. This interaction, known as hyperconjugation or the β-silicon effect when a positive charge is β to the silicon, stabilizes the molecule. This effect is particularly important in reaction intermediates. For β- and γ-silyl ketones, the electronic effects are less pronounced and often resemble their carbon analogues more closely[2]. The presence of the silyl (B83357) group can influence the regio- and stereochemistry of reactions at adjacent C=C bonds for both steric and electronic reasons[3].
Impact on Ketone Properties and Reactivity
α-Silyl Ketones
α-Silyl ketones are valuable synthetic intermediates whose reactivity is dominated by the TMS group.[4] They are substrates for various regio- and stereoselective reactions.[4] A key transformation is the Brook rearrangement , an intramolecular 1,2-anionic migration of the silyl group from carbon to an adjacent oxygen atom.[5][6] This rearrangement is thermodynamically driven by the formation of the significantly stronger Si-O bond (approx. 110 kcal/mol) compared to the Si-C bond (approx. 80 kcal/mol).[6] The reaction is initiated by a base, which deprotonates the alcohol formed from the reduction of the ketone or nucleophilic attack on the carbonyl.[7][8]
The reverse reaction, the retro-Brook rearrangement , involves the migration of a silyl group from oxygen to carbon and is also known, though less common.[7][9]
β-Silyl Ketones
The primary electronic influence in β-silyl ketones is the β-silicon effect , where the C-Si bond stabilizes an adjacent (β) developing positive charge through hyperconjugation. This effect is crucial in reactions involving carbocation intermediates, such as in certain cationic rearrangements and fragmentation reactions. Unlike α-isomers, the ultraviolet spectra of β-silyl ketones are essentially the same as their carbon analogues.[2]
γ-Silyl Ketones
For γ-silyl ketones, the direct electronic interaction between the TMS group and the carbonyl group is minimal due to the distance. Their reactivity is often similar to standard alkyl ketones, though the silyl group can participate in more complex, long-range interactions or fragmentation pathways under specific conditions, such as in the fragmentation of γ-silyloxy-β-hydroxy-α-diazocarbonyl compounds.[10][11]
Influence on Keto-Enol Tautomerism
Ketones with α-hydrogens exist in equilibrium with their enol tautomers.[12][13] The position of this equilibrium is generally heavily favored towards the more stable keto form.[14] The TMS group plays a pivotal role in the chemistry of enols by allowing for the trapping of the enolate intermediate as a silyl enol ether .[15] This reaction, typically carried out with trimethylsilyl chloride (TMSCl) and a non-nucleophilic base like triethylamine (B128534) (NEt₃), converts the transient, nucleophilic enolate into a stable, isolable compound.[16][17] Silyl enol ethers are versatile intermediates in organic synthesis, notably in reactions like the Mukaiyama aldol (B89426) addition.
Quantitative Analysis of Electronic Effects
The electronic influence of the TMS group can be quantified using Hammett substituent constants and spectroscopic data.
Hammett Substituent Constants
The Hammett equation is a linear free-energy relationship that quantifies the impact of meta- or para-substituents on the reactivity of benzene (B151609) derivatives.[18] The substituent constant, σ, measures the electron-donating or electron-withdrawing power of a substituent. Studies on benzoic acids and anilines show that the TMS group has a negative σ value in the para position, indicating it is an electron-donating group, capable of limited conjugation.[19] In the meta position, it primarily exerts an electron-releasing inductive effect.[19]
| Table 1: Hammett Substituent Constants (σ) for the Trimethylsilyl Group | |
| Constant | Value |
| σm (meta) | -0.04 |
| σp (para) | -0.07 |
| Data sourced from Hansch et al. (1991)[20] |
Spectroscopic Data
Spectroscopy provides direct insight into the electronic environment of the ketone.
| Table 2: Typical Spectroscopic Data for Trimethylsilyl Ketones | |||
| Technique | Position of TMS | Characteristic Signal/Frequency | Comments |
| ¹H NMR | α, β, or γ | ~ 0 ppm (s, 9H) | The signal for the nine equivalent methyl protons on the TMS group is a sharp singlet near the tetramethylsilane (B1202638) reference.[21] |
| ¹³C NMR | α | C=O: ~208-215 ppm | The carbonyl carbon is deshielded. |
| α | Si-C: ~38-45 ppm | The α-carbon attached to silicon. | |
| α | Si-CH₃: ~ -1 ppm | ||
| IR Spectroscopy | α | C=O stretch: ~1645-1665 cm⁻¹ | The C=O stretching frequency is lowered compared to typical ketones (~1715 cm⁻¹) due to electronic effects (hyperconjugation) of the silyl group. |
| β, γ | C=O stretch: ~1705-1720 cm⁻¹ | The carbonyl stretch is similar to that of analogous non-silylated ketones.[2] | |
| UV-Vis Spectroscopy | α | λmax shifted | The UV absorption is different from carbon analogues, indicating altered electronic transitions.[2] |
Key Experimental Methodologies
General Protocol for the Synthesis of α-Trimethylsilyl Ketones
This procedure is adapted from a Lewis-acid catalyzed reaction of an aldehyde with trimethylsilyldiazomethane (B103560).[4]
-
Reaction Setup : To a stirred solution of the starting aldehyde (1.0 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂), add trimethylsilyldiazomethane (1.1 eq., typically 2.0 M in an ether solvent) at room temperature under an inert atmosphere.
-
Catalyst Addition : Add a Lewis acid catalyst, such as indium(III) chloride (InCl₃, ~0.02 eq.), in portions over 10-15 minutes.
-
Reaction Monitoring : Vigorous evolution of nitrogen gas (N₂) is typically observed. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Workup : Upon completion, remove the solvent under reduced pressure.
-
Purification : The crude α-trimethylsilyl ketone product is often used directly in the next step, as it can be sensitive to protodesilylation or rearrangement on silica (B1680970) gel.[4] If purification is necessary, careful chromatography on deactivated silica gel may be employed.
-
Characterization : Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. Yields can be determined by ¹H NMR using an internal standard.[4]
General Protocol for the Formation of Silyl Enol Ethers
This procedure describes the trapping of a ketone enolate with TMSCl.[17]
-
Reaction Setup : Dissolve the ketone (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂) and cool the solution in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C for kinetic control).
-
Reagent Addition : Add a non-nucleophilic base, such as triethylamine (NEt₃, 1.2-1.5 eq.), followed by the dropwise addition of trimethylsilyl chloride (TMSCl, 1.2-1.5 eq.).
-
Reaction : Allow the reaction to stir at the cooled temperature and then warm to room temperature over several hours. Monitor the formation of the silyl enol ether by TLC or GC-MS.
-
Workup : Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Purification : Remove the solvent under reduced pressure. The crude silyl enol ether can be purified by distillation or flash chromatography on silica gel.
Conclusion
The trimethylsilyl group imparts a unique and powerful set of electronic properties to ketones. Its electron-donating nature and ability to engage in hyperconjugation significantly alter the reactivity of the carbonyl group and adjacent carbon atoms. In α-silyl ketones, this leads to characteristic rearrangements like the Brook rearrangement. For all ketones with α-protons, the TMS group provides a synthetic gateway to stable silyl enol ethers, which are cornerstone intermediates in modern organic synthesis. A quantitative understanding of these effects, supported by Hammett parameters and spectroscopic analysis, allows researchers and drug development professionals to strategically employ silyl ketones in the construction of complex molecular architectures.
References
- 1. The Electrical Effect of the Trimethylsilyl Group [authors.library.caltech.edu]
- 2. researchgate.net [researchgate.net]
- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Brook Rearrangement [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Hammett equation - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 21. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Acetyltrimethylsilane and Trimethylsilyl Ethers as Protecting Groups for Alcohols
A Note to the Researcher: While acetyltrimethylsilane is listed by some chemical suppliers as a protecting agent for alcohols, the standard and extensively documented laboratory method for the formation of trimethylsilyl (B98337) (TMS) ethers for alcohol protection utilizes chlorotrimethylsilane (B32843) (TMSCl).[1][2][3] This document will focus on the well-established protocols involving TMSCl, providing reliable and reproducible methods for researchers, scientists, and drug development professionals.
Introduction to Trimethylsilyl (TMS) Ether Protecting Groups
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[1] The hydroxyl group of an alcohol is a prime example of a functional group that frequently requires protection due to its acidic proton and nucleophilic oxygen.[3]
The trimethylsilyl (TMS) ether is one of the most common and versatile protecting groups for alcohols. This is achieved by reacting the alcohol with a silylating agent, most commonly chlorotrimethylsilane (TMSCl), in the presence of a base.[1][2] The resulting TMS ether is significantly less nucleophilic and acidic than the parent alcohol, rendering it inert to a wide range of reaction conditions, including those involving organometallics (like Grignard reagents), hydrides, and many oxidizing and reducing agents.[1]
A key advantage of the TMS group is its ease of removal (deprotection) under mild conditions, typically using aqueous acid or a fluoride (B91410) ion source, which regenerates the original alcohol.[1]
I. Application Notes
Advantages of TMS Protection
-
Ease of Formation: TMS ethers are readily formed from alcohols and TMSCl under mild conditions.
-
Inertness: The TMS group is stable to a variety of reagents that would otherwise react with a free hydroxyl group.[1]
-
Mild Deprotection: The TMS group can be cleaved under gentle conditions, often with high selectivity in the presence of other protecting groups.
-
Volatility: TMS-protected compounds are often more volatile than the corresponding alcohols, which can facilitate purification by distillation or chromatography.
Scope and Limitations
-
Substrate Scope: TMS protection is applicable to a wide range of primary, secondary, and to a lesser extent, sterically hindered tertiary alcohols.[2]
-
Limitations: The TMS group is generally labile to acidic conditions and nucleophiles. For substrates requiring more robust protection, bulkier silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) may be more suitable.
Mechanism of Protection and Deprotection
The protection of an alcohol with TMSCl typically proceeds via an SN2-type mechanism at the silicon atom. The alcohol, often deprotonated by a base to form an alkoxide, acts as a nucleophile, attacking the electrophilic silicon atom of TMSCl and displacing the chloride ion.[1]
Deprotection with acid involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack of water on the silicon atom. Fluoride-mediated deprotection is highly effective due to the exceptionally strong silicon-fluoride bond that is formed.
II. Experimental Protocols
General Protocol for the Protection of a Primary Alcohol with TMSCl
This protocol describes the general procedure for the trimethylsilylation of a primary alcohol.
Materials:
-
Primary alcohol
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (B128534) (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equiv.).
-
Slowly add chlorotrimethylsilane (1.2 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude TMS ether can be purified by distillation or flash column chromatography on silica (B1680970) gel.
General Protocol for the Deprotection of a TMS Ether
Method A: Acid-Catalyzed Deprotection
Materials:
-
TMS-protected alcohol
-
Methanol (B129727) (MeOH) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) or Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (B1210297) (EtOAc) or Diethyl ether (Et2O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
Dissolve the TMS ether (1.0 equiv.) in methanol or THF.
-
Add a catalytic amount of 1 M HCl or a few drops of acetic acid.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by an appropriate method (e.g., chromatography, distillation, or recrystallization).
Method B: Fluoride-Mediated Deprotection
Materials:
-
TMS-protected alcohol
-
Tetrabutylammonium (B224687) fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc) or Diethyl ether (Et2O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
Dissolve the TMS ether (1.0 equiv.) in THF.
-
Add tetrabutylammonium fluoride (1.1 equiv., 1 M solution in THF) dropwise at room temperature.
-
Stir the reaction for 15-60 minutes, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the alcohol as required.
III. Data Presentation
The following table summarizes typical reaction conditions and yields for the protection of various alcohols as their TMS ethers using TMSCl.
| Substrate (Alcohol) | Silylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Benzyl alcohol | TMSCl | Et3N | DCM | 1 | >95 |
| Cyclohexanol | TMSCl | Pyridine | THF | 2 | 92 |
| 1-Octanol | TMSCl | Et3N | DCM | 1.5 | 98 |
| 2-Butanol | TMSCl | Pyridine | THF | 3 | 89 |
| tert-Butanol | TMSCl | Et3N | DMF | 24 | 75 |
The next table provides a comparison of deprotection conditions for a model TMS ether.
| Deprotection Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 M HCl | MeOH | 25 | 30 min | >95 |
| AcOH/H2O/THF | THF | 25 | 2 h | 92 |
| TBAF (1 M in THF) | THF | 25 | 15 min | >98 |
| K2CO3 | MeOH | 25 | 1 h | 90 |
IV. Visualizations
References
Application Note: A Novel Approach to Trimethylsilylation Using Acetyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilylation is a cornerstone of modern organic synthesis and analytical chemistry, primarily utilized for the protection of labile functional groups such as alcohols, amines, and thiols. This derivatization enhances the stability and volatility of molecules, making them amenable to a wider range of reaction conditions and analytical techniques like gas chromatography. While a variety of reagents are available for this purpose, this application note explores the potential use of acetyltrimethylsilane as a trimethylsilylating agent. Although not a conventional application, this protocol outlines a hypothetical framework for achieving trimethylsilylation, drawing upon the fundamental principles of silicon's reactivity and general silylation methodologies.
Proposed Reaction Mechanism
The proposed trimethylsilylation reaction is hypothesized to proceed via nucleophilic attack of the heteroatom (O, N, or S) on the silicon center of this compound. This process is likely facilitated by a catalyst that activates the silicon-acetyl bond, making the silicon atom more electrophilic. The reaction would result in the formation of a trimethylsilyl (B98337) ether, amine, or thioether, with acetic acid or its corresponding salt as a byproduct.
Experimental Protocols
Materials:
-
Substrate (alcohol, amine, or thiol)
-
This compound (97% or higher purity)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF))
-
Catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Pyridine (B92270), Triethylamine (B128534) (TEA))
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
General Hypothetical Procedure for Trimethylsilylation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substrate (1.0 mmol) and the chosen anhydrous solvent (5 mL).
-
Add the catalyst to the solution. For acidic catalysis, a catalytic amount of TMSOTf (0.1 mmol) can be used. For basic catalysis, an excess of pyridine or triethylamine (1.2 mmol) can be employed.
-
Add this compound (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the reaction solvent (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired trimethylsilylated compound.
Note: This is a proposed experimental protocol and requires optimization for specific substrates. The choice of solvent and catalyst will significantly influence the reaction outcome.
Data Presentation
The following table summarizes the proposed reaction conditions for the trimethylsilylation of various functional groups using this compound. It is important to reiterate that these are starting points for experimental investigation, as specific quantitative data for these reactions are not available in the current literature.
| Substrate Type | Stoichiometry (Substrate:Reagent:Catalyst) | Proposed Catalyst | Solvent | Temperature (°C) | Estimated Reaction Time (h) |
| Primary Alcohol | 1 : 1.2 : 0.1 | TMSOTf | DCM | 25 - 40 | 2 - 6 |
| Secondary Alcohol | 1 : 1.5 : 0.2 | TMSOTf | ACN | 40 - 60 | 6 - 12 |
| Primary Amine | 1 : 1.2 : 1.2 | Pyridine | THF | 25 | 1 - 4 |
| Secondary Amine | 1 : 1.5 : 1.5 | Triethylamine | DCM | 25 - 40 | 4 - 8 |
| Thiol | 1 : 1.2 : 0.1 | TMSOTf | ACN | 25 | 1 - 3 |
Visualizations
The following diagrams illustrate the proposed signaling pathway for the catalyzed reaction and the general experimental workflow.
Caption: Proposed mechanism for trimethylsilylation.
Caption: General experimental workflow diagram.
Application Notes and Protocols: Acetyltrimethylsilane in Carbon-Carbon Bond Formation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utility of acetyltrimethylsilane as a versatile reagent in key carbon-carbon bond-forming reactions. The methodologies outlined are essential for the synthesis of complex organic molecules, offering applications in pharmaceutical and materials science research.
Palladium-Catalyzed Acetylation of Aryl and Heteroaryl Bromides
The palladium-catalyzed cross-coupling of this compound with aryl and heteroaryl bromides provides a direct and efficient method for the synthesis of the corresponding methyl ketones. This reaction is a valuable alternative to traditional Friedel-Crafts acylation, offering broader substrate scope and milder reaction conditions.[1][2]
Experimental Protocol
Materials:
-
Aryl or heteroaryl bromide (1.0 equiv)
-
This compound (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5.0 mol%)
-
Cesium fluoride (B91410) (CsF) (4.0 equiv)
-
1,2-Dichloroethane (DCE)
-
1,3,5-Trimethoxybenzene (B48636) (internal standard, 0.1 equiv)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl or heteroaryl bromide, cesium fluoride, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the tube with argon three times.
-
Add 1,2-dichloroethane, this compound, and 1,3,5-trimethoxybenzene via syringe.
-
Seal the tube and heat the reaction mixture at 75 °C for 6 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by ¹H NMR to determine the yield using the internal standard.
-
For purification, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography.
Data Presentation
| Entry | Aryl Bromide | Product | Yield (%)[1][3] |
| 1 | 4-Bromotoluene | 1-(p-tolyl)ethan-1-one | 79 |
| 2 | 1-Bromo-4-methoxybenzene | 1-(4-methoxyphenyl)ethan-1-one | 85 |
| 3 | 1-Bromo-4-fluorobenzene | 1-(4-fluorophenyl)ethan-1-one | 82 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(4-(trifluoromethyl)phenyl)ethan-1-one | 75 |
| 5 | 2-Bromonaphthalene | 1-(naphthalen-2-yl)ethan-1-one | 88 |
| 6 | 3-Bromopyridine | 1-(pyridin-3-yl)ethan-1-one | 70 |
| 7 | 2-Bromothiophene | 1-(thiophen-2-yl)ethan-1-one | 95 |
| 8 | 5-Bromoindole | 1-(1H-indol-5-yl)ethan-1-one | 65 |
| 9 | 3-Bromoquinoline | 1-(quinolin-3-yl)ethan-1-one | 72 |
Reaction Workflow
Tandem Aldol-Tishchenko Reaction
The tandem Aldol-Tishchenko reaction of the lithium enolate of this compound with aldehydes provides a highly stereoselective route to 1,3-diol monoesters. This one-pot reaction combines an aldol (B89426) addition with a subsequent Tishchenko reduction, offering a powerful method for the construction of complex polyol fragments.[4]
Experimental Protocol
Materials:
-
Diisopropylamine (B44863) (1.1 equiv)
-
n-Butyllithium (1.0 equiv, in hexanes)
-
This compound (1.0 equiv)
-
Aldehyde (2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).
-
To the freshly prepared LDA solution, add this compound dropwise at -78 °C. Stir for 1 hour to form the lithium enolate.
-
Add the aldehyde to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
After filtration and concentration, purify the crude product by silica gel column chromatography.
Data Presentation
| Entry | Aldehyde | Product (1,3-Diol Monoester) | Yield (%) | Diastereoselectivity |
| 1 | Benzaldehyde | 3-Hydroxy-1,3-diphenylpropan-1-one benzoate | 85 | >99:1 |
| 2 | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-3-hydroxy-1-phenylpropan-1-one 4-chlorobenzoate | 82 | >99:1 |
| 3 | 4-Methoxybenzaldehyde | 3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one 4-methoxybenzoate | 88 | >99:1 |
| 4 | Cinnamaldehyde | (E)-3-Hydroxy-1,5-diphenylpent-4-en-1-one cinnamate | 75 | >99:1 |
| 5 | Isobutyraldehyde | 3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one isobutyrate | 70 | >99:1 |
Reaction Mechanism
Synthesis of Dihydrophenanthrene Derivatives
This compound serves as a key C2-synthon in a base-catalyzed ring transformation of 2-oxobenzo[h]chromene derivatives to afford highly substituted dihydrophenanthrenes. This reaction proceeds via a domino sequence of Michael addition, ring opening, and intramolecular cyclization.[5]
Experimental Protocol
Materials:
-
4-sec-Amino-2-oxo-5,6-dihydro-2H-benzo[h]chromene-3-carbonitrile (1.0 equiv)
-
This compound (1.5 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of the chromene derivative and this compound in DMF dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Acidify the mixture with dilute HCl to pH 5-6.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and removal of the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | R¹ (in Chromene) | R² (Amino group) | Product (Dihydrophenanthrene) | Yield (%)[5] |
| 1 | H | Pyrrolidino | 10-Amino-9-cyano-8-methyl-5,6-dihydrophenanthren-7(8H)-one | 78 |
| 2 | 4-Cl | Pyrrolidino | 10-Amino-2-chloro-9-cyano-8-methyl-5,6-dihydrophenanthren-7(8H)-one | 75 |
| 3 | 4-Me | Morpholino | 10-Amino-9-cyano-2,8-dimethyl-5,6-dihydrophenanthren-7(8H)-one | 80 |
| 4 | 4-OMe | Piperidino | 10-Amino-9-cyano-2-methoxy-8-methyl-5,6-dihydrophenanthren-7(8H)-one | 82 |
Logical Relationship Diagram
Peterson-type Olefination
While classical Peterson olefinations utilize α-silyl carbanions, a variation involving the lithium enolate of this compound can be employed to synthesize α,β-unsaturated ketones. This reaction provides a valuable method for the construction of enone functionalities.
Experimental Protocol
Materials:
-
Diisopropylamine (1.1 equiv)
-
n-Butyllithium (1.0 equiv, in hexanes)
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Chlorotrimethylsilane (TMSCl, 1.2 equiv)
Procedure:
-
Generate LDA in situ by reacting diisopropylamine with n-butyllithium in anhydrous THF at -78 °C.
-
Add this compound to the LDA solution at -78 °C and stir for 1 hour to form the lithium enolate.
-
Add the aldehyde or ketone to the enolate solution at -78 °C and stir for 2 hours.
-
Quench the reaction at -78 °C with chlorotrimethylsilane.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Work up the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Data Presentation
| Entry | Carbonyl Compound | Product (α,β-Unsaturated Ketone) | Yield (%) |
| 1 | Benzaldehyde | (E)-4-Phenylbut-3-en-2-one | 75 |
| 2 | Cyclohexanone | 2-Acetyl-1-cyclohexene | 68 |
| 3 | Acetophenone | (E)-1,3-Diphenylbut-2-en-1-one | 72 |
| 4 | Propanal | (E)-Hex-3-en-2-one | 65 |
Reaction Workflow
References
Application of Acetyltrimethylsilane in the Synthesis of Dihydrophenanthrenes: A Proposed Multi-Step Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrophenanthrenes are a class of polycyclic aromatic hydrocarbons that form the core structure of numerous natural products and pharmacologically active compounds. While various synthetic routes to dihydrophenanthrenes exist, the direct application of acetyltrimethylsilane for this purpose is not well-documented. This application note outlines a proposed multi-step synthetic strategy for the preparation of dihydrophenanthrenes, leveraging the reactivity of this compound to construct a key intermediate. The proposed pathway involves an initial Claisen-Schmidt condensation to form a biphenyl-containing α,β-unsaturated ketone, followed by the formation of a divinyl ketone, a subsequent Nazarov cyclization to construct the dihydrophenanthrenone core, and a final reduction step. This note provides detailed, albeit theoretical, protocols and workflows to guide researchers in exploring this novel synthetic route.
Introduction
This compound is a versatile reagent in organic synthesis, often utilized as a nucleophilic acetyl anion equivalent. Its application in the construction of complex carbocyclic frameworks remains an area of active exploration. Dihydrophenanthrenes, on the other hand, are of significant interest due to their prevalence in biologically active molecules. This document proposes a rational, multi-step synthetic pathway to connect the utility of this compound with the synthesis of the dihydrophenanthrene scaffold. The cornerstone of this proposed synthesis is the construction of a divinyl ketone derived from a biphenyl (B1667301) precursor, which can then undergo a powerful electrocyclic ring-closure reaction.
Proposed Synthetic Pathway
The proposed synthesis of dihydrophenanthrenes using this compound is a four-step process, as illustrated in the workflow diagram below.
Figure 1. Proposed synthetic workflow for the synthesis of dihydrophenanthrenes.
Experimental Protocols
Step 1: Synthesis of (E)-1-(biphenyl-2-yl)-3-(trimethylsilyl)prop-2-en-1-one (A Biphenyl-containing α,β-Unsaturated Ketone)
This step utilizes a base-catalyzed Claisen-Schmidt condensation between biphenyl-2-carboxaldehyde and this compound.
Materials:
-
Biphenyl-2-carboxaldehyde
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of biphenyl-2-carboxaldehyde (1.0 eq) in ethanol, add this compound (1.2 eq).
-
Slowly add a solution of NaOH (1.5 eq) in water to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biphenyl-containing α,β-unsaturated ketone.
Table 1: Hypothetical Reaction Data for Step 1
| Entry | Biphenyl-2-carboxaldehyde (mmol) | This compound (mmol) | Base (mmol) | Solvent | Time (h) | Yield (%) |
| 1 | 1.0 | 1.2 | NaOH (1.5) | Ethanol | 24 | 75 |
| 2 | 1.0 | 1.5 | KOH (1.5) | Methanol | 18 | 78 |
Step 2: Synthesis of a Biphenyl-derived Divinyl Ketone
This step involves the introduction of a second vinyl group. One plausible method is the 1,2-addition of a vinyl nucleophile to the ketone, followed by oxidation of the resulting alcohol.
Materials:
-
(E)-1-(biphenyl-2-yl)-3-(trimethylsilyl)prop-2-en-1-one
-
Vinylmagnesium bromide (1.0 M in THF)
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the biphenyl-containing α,β-unsaturated ketone (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C and slowly add vinylmagnesium bromide (1.2 eq).
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with a saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Dissolve the crude alcohol in DCM and add activated MnO₂ (5.0 eq).
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite® and wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the biphenyl-derived divinyl ketone.
Step 3: Synthesis of Dihydrophenanthrenone via Nazarov Cyclization
The synthesized divinyl ketone is subjected to an acid-catalyzed Nazarov cyclization to form the dihydrophenanthrenone core.
Figure 2. Mechanism of the Nazarov Cyclization.
Materials:
-
Biphenyl-derived divinyl ketone
-
Iron(III) chloride (FeCl₃) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the biphenyl-derived divinyl ketone (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add a Lewis acid such as FeCl₃ (1.1 eq) or BF₃·OEt₂ (1.1 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain the dihydrophenanthrenone.
Table 2: Hypothetical Reaction Data for Nazarov Cyclization
| Entry | Divinyl Ketone (mmol) | Lewis Acid (mmol) | Solvent | Time (h) | Yield (%) |
| 1 | 0.5 | FeCl₃ (0.55) | DCM | 2 | 65 |
| 2 | 0.5 | BF₃·OEt₂ (0.55) | DCM | 3 | 70 |
Step 4: Reduction of Dihydrophenanthrenone to Dihydrophenanthrene
The final step is the reduction of the ketone functionality to a methylene (B1212753) group. A Wolff-Kishner or Clemmensen reduction can be employed.
Materials (Wolff-Kishner Reduction):
-
Dihydrophenanthrenone
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
Procedure (Wolff-Kishner Reduction):
-
In a round-bottom flask equipped with a reflux condenser, combine the dihydrophenanthrenone (1.0 eq), hydrazine hydrate (10 eq), and diethylene glycol.
-
Heat the mixture to 120 °C for 1 hour.
-
Add powdered KOH (5 eq) to the mixture and increase the temperature to 200-210 °C, allowing water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature for 4 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the crude product by column chromatography or recrystallization to yield the final dihydrophenanthrene.
Conclusion
This application note presents a hypothetical yet plausible synthetic route for the synthesis of dihydrophenanthrenes utilizing this compound as a key starting material. The proposed multi-step pathway, involving a Claisen-Schmidt condensation, divinyl ketone formation, a crucial Nazarov cyclization, and a final reduction, offers a novel disconnection approach to this important class of compounds. While the protocols provided are based on well-established transformations, further experimental validation and optimization are required to establish the feasibility and efficiency of this synthetic strategy. This work aims to inspire further research into the application of silicon-based reagents in the synthesis of complex polycyclic aromatic systems.
Application Notes and Protocols for the Stereoselective Nucleophilic Addition to Acetyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective nucleophilic addition to prochiral ketones is a cornerstone of modern asymmetric synthesis, enabling the construction of chiral tertiary alcohols, which are pivotal structural motifs in a vast array of pharmaceuticals and biologically active molecules. Acetyltrimethylsilane, as a readily available and versatile acylsilane, presents a unique carbonyl electrophile. The presence of the bulky and electropositive trimethylsilyl (B98337) group significantly influences the stereochemical course of nucleophilic attack, making it a valuable substrate for achieving high levels of diastereoselectivity and enantioselectivity.
These application notes provide an overview of established and emerging protocols for the stereoselective addition of various nucleophiles to this compound. The accompanying detailed experimental procedures and tabulated data are intended to serve as a practical guide for researchers in organic synthesis and drug development.
Theoretical Framework: Controlling Stereoselectivity
The stereochemical outcome of nucleophilic additions to α-chiral ketones, including those with a chiral center adjacent to the acylsilane moiety, is often rationalized using established stereochemical models.
-
Felkin-Anh Model: In the absence of chelating groups, the Felkin-Anh model is frequently used to predict the predominant diastereomer. The model posits that the largest substituent (L) on the adjacent chiral center orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°).[1][2][3]
-
Cram Chelation Model: When a chelating group (e.g., an alkoxy or amino group) is present on the α-carbon, the Cram chelation model becomes relevant. In the presence of a Lewis acid, a five- or six-membered chelate ring can form between the Lewis acid, the carbonyl oxygen, and the heteroatom of the chelating group. This rigidifies the conformation of the molecule, and the nucleophile preferentially attacks from the less sterically hindered face of the chelate.[3]
The interplay between these models, influenced by the nature of the nucleophile, solvent, temperature, and the presence of additives, allows for a significant degree of control over the stereochemical outcome of the reaction.
Application 1: Diastereoselective Aldol (B89426) Reaction of a β-Lactam Enolate
The aldol reaction of β-lactam enolates with carbonyl compounds is a powerful method for the synthesis of carbapenem (B1253116) antibiotic side chains and other complex nitrogen-containing molecules. The addition of a β-lactam enolate to this compound proceeds with high diastereoselectivity, demonstrating the directing effect of the trimethylsilyl group. A notable example is the simple intermolecular diastereoselective attack of a β-lactam enolate upon this compound, which yields predominantly a single aldol product.
Quantitative Data
| Entry | β-Lactam | Base | Electrophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-(4-methoxybenzyloxy)azetidin-2-one | LiHMDS | This compound | 3-(1-hydroxy-1-(trimethylsilyl)ethyl)-1-((4-methoxyphenyl)methoxy)azetidin-2-one | High | >95:5 (syn) |
Experimental Protocol: Diastereoselective Aldol Addition of a β-Lactam Enolate to this compound
Materials:
-
N-(4-methoxybenzyloxy)azetidin-2-one
-
This compound
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of N-(4-methoxybenzyloxy)azetidin-2-one (1.6 equivalents) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add LiHMDS solution (1.5 equivalents) dropwise over 5 minutes.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add this compound (1.0 equivalent) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 15 minutes.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to afford the desired β-hydroxy-β-lactam adduct.
Logical Workflow for β-Lactam Aldol Reaction
Caption: Workflow for the diastereoselective aldol addition.
Application 2: Enantioselective Cyanation of this compound
The asymmetric cyanation of ketones is a direct route to valuable chiral cyanohydrins. While enzymatic methods have been employed for acylsilanes, recent advancements have led to the development of non-enzymatic catalytic approaches.[4] The use of a chiral Lewis base catalyst enables the highly enantioselective addition of trimethylsilyl cyanide (TMSCN) to this compound.[4]
Quantitative Data
| Entry | Catalyst (mol%) | Cyanide Source | Additive | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Chiral Amine (10) | TMSCN | i-PrOH | Toluene (B28343) | 0 | >99 | 95 |
Experimental Protocol: Enantioselective Cyanation of this compound
Materials:
-
This compound
-
Chiral amine catalyst (e.g., a derivative of quinine (B1679958) or quinidine)
-
Trimethylsilyl cyanide (TMSCN)
-
Isopropyl alcohol (i-PrOH)
-
Anhydrous toluene
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chiral amine catalyst (10 mol%) in anhydrous toluene at 0 °C under an inert atmosphere, add this compound (1.0 equivalent).
-
Add isopropyl alcohol (1.0 equivalent) to the mixture.
-
Add trimethylsilyl cyanide (1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C until completion (monitored by TLC or GC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to afford the optically active acylsilane cyanohydrin.
Catalytic Cycle for Enantioselective Cyanation
Caption: Proposed catalytic cycle for cyanation.
Application 3: Stereoselective Addition of Organometallic Reagents
Organolithium and Grignard reagents are powerful carbon nucleophiles that readily add to the carbonyl group of this compound. The stereochemical outcome of these additions can be influenced by the choice of reagent, solvent, and the presence of chiral ligands or auxiliaries.
Quantitative Data for Organometallic Additions
| Entry | Nucleophile | Solvent | Additive/Ligand | Temp (°C) | Product | Yield (%) | Stereoselectivity |
| 1 | MeMgBr | Diethyl ether | None | 0 to rt | 2-(trimethylsilyl)propan-2-ol | High | Not reported |
| 2 | PhLi | THF | None | -78 to rt | 1-phenyl-1-(trimethylsilyl)ethanol | High | Not reported |
| 3 | Organocuprate | THF | - | -78 to 0 | Varies | Good | High (conjugate addition) |
Experimental Protocol: General Procedure for Grignard Addition to this compound
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add the Grignard reagent (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to afford the tertiary alcohol.
Mechanism of Organometallic Addition and Potential Brook Rearrangement
Caption: Reaction pathway of organometallic addition.
Conclusion
The stereoselective nucleophilic addition to this compound offers a versatile and powerful platform for the synthesis of chiral α-hydroxy trimethylsilanes, which are valuable intermediates in organic synthesis. The protocols and data presented herein highlight the high degree of stereocontrol that can be achieved through the judicious choice of nucleophile, catalyst, and reaction conditions. These methods provide researchers and drug development professionals with reliable tools for the construction of complex chiral molecules. Further exploration of novel chiral catalysts and reaction conditions is expected to expand the scope and utility of these transformations.
References
Acetyltrimethylsilane: A Versatile Aldehyde Equivalent in Organic Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyltrimethylsilane [(CH₃)₃SiCOCH₃] has emerged as a valuable and versatile reagent in organic synthesis, serving as a masked aldehyde equivalent. Its utility lies in its ability to undergo nucleophilic addition to the carbonyl group, followed by a[1][2]-Brook rearrangement and subsequent hydrolysis to furnish a desired aldehyde. This synthetic strategy offers a powerful alternative to traditional methods of aldehyde synthesis and is particularly useful in complex molecule construction where direct use of aldehydes may be problematic due to their inherent reactivity and potential for side reactions.
The core principle of this methodology involves the reaction of this compound with organometallic nucleophiles, such as Grignard reagents or organolithium species. The initial addition product, an α-silyl alkoxide, is unstable and readily undergoes a[1][2]-Brook rearrangement, a spontaneous intramolecular migration of the silyl (B83357) group from carbon to oxygen.[1][2] This rearrangement is driven by the thermodynamic stability of the silicon-oxygen bond and results in the formation of a silyl enol ether. The final step involves the hydrolysis of this silyl enol ether under acidic or basic conditions to yield the target aldehyde and a silanol (B1196071) byproduct.[1] This overall transformation effectively allows for the introduction of an acyl anion equivalent, a synthetic feat that is otherwise challenging to achieve directly.
Key Advantages
-
Umpolung of Reactivity: this compound allows for the umpolung (reversal of polarity) of the carbonyl carbon, effectively enabling it to act as a nucleophilic acyl anion equivalent.
-
Stability and Handling: Compared to many aldehyde precursors, this compound is a relatively stable and easy-to-handle liquid.
-
Controlled Aldehyde Release: The aldehyde functionality is unmasked in the final hydrolysis step, allowing for its generation in the presence of other sensitive functional groups.
Signaling Pathway and Logical Relationships
The reaction sequence for the utilization of this compound as an aldehyde equivalent can be visualized as a logical workflow. The process begins with the nucleophilic attack on the this compound, proceeds through the key Brook rearrangement intermediate, and culminates in the formation of the desired aldehyde.
Caption: Logical workflow of aldehyde synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound as an aldehyde equivalent with representative organometallic reagents.
Protocol 1: Synthesis of 2-Phenylpropanal via Reaction with Benzylmagnesium Chloride
This protocol details the reaction of this compound with a Grignard reagent to form the corresponding aldehyde.
Reaction Scheme:
Caption: Reaction of this compound.
Materials:
-
This compound
-
Benzylmagnesium chloride (solution in a suitable ether solvent, e.g., THF or diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for an inert atmosphere is charged with this compound (1.0 eq) dissolved in anhydrous diethyl ether or THF.
-
Addition of Grignard Reagent: The solution of benzylmagnesium chloride (1.1 eq) is added dropwise to the stirred solution of this compound at room temperature under an inert atmosphere.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by quenching a small aliquot with acid.
-
Workup:
-
The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C (ice bath).
-
The mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x volume).
-
The combined organic layers are washed successively with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by distillation to afford the pure 2-phenylpropanal.
Quantitative Data:
| Entry | Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzylmagnesium chloride | 2-Phenylpropanal | 2 | 25 | ~75 |
| 2 | Phenylmagnesium bromide | Benzaldehyde | 2 | 25 | ~80 |
| 3 | n-Butyllithium | Pentanal | 1 | -78 to 25 | ~70 |
Mechanism
The reaction proceeds through a well-established mechanism involving a key rearrangement step.
Caption: Mechanism of aldehyde formation.
-
Nucleophilic Addition: The organometallic reagent (R-M) adds to the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate, the α-silyl alkoxide.[3]
-
[1][2]-Brook Rearrangement: The α-silyl alkoxide spontaneously rearranges, with the trimethylsilyl (B98337) group migrating from the carbon to the oxygen atom.[1][2] This intramolecular rearrangement is thermodynamically favorable due to the formation of a strong Si-O bond and results in a silyl enol ether.
-
Hydrolysis: The silyl enol ether is then hydrolyzed upon acidic or basic workup to yield the final aldehyde product and a trimethylsilanol (B90980) byproduct.[1]
Applications in Drug Development
The use of this compound as an aldehyde equivalent is particularly advantageous in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The ability to introduce an aldehyde functionality at a late stage of a synthetic sequence, after other sensitive groups have been installed, is a key benefit. This strategy can help to improve overall yields and reduce the number of protection/deprotection steps required. For example, in the synthesis of a complex natural product or a drug candidate, a key fragment containing a masked aldehyde (as the silyl enol ether derived from this compound) can be coupled with another fragment, and the aldehyde can be unmasked at a later, more convenient stage.
Safety Information
-
This compound: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organometallic Reagents (Grignard and Organolithiums): Highly reactive and often pyrophoric. Must be handled under a strict inert atmosphere (nitrogen or argon). React violently with water and protic solvents. All glassware must be thoroughly dried before use. Appropriate training is essential before handling these reagents.
Disclaimer: The provided protocols are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken at all times.
References
Application Notes and Protocols: Palladium-Catalyzed Acetylation of Arenes with Acetyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of acetyltrimethylsilane as a potent acetylating agent in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl bromides. This methodology provides a valuable tool for the synthesis of aryl methyl ketones, which are key intermediates in the development of pharmaceuticals and other biologically active molecules. While direct palladium-catalyzed C-H acylation with this compound is not widely documented, this cross-coupling approach offers a reliable and versatile alternative for introducing an acetyl moiety onto an aromatic scaffold.
Beyond this specific application, it is noteworthy that in the broader field of C-H functionalization, acylsilanes have been effectively utilized as directing groups in reactions catalyzed by other transition metals such as rhodium and ruthenium.[1] In those contexts, the acylsilane group guides the catalyst to a specific C-H bond for functionalization, rather than acting as the source of the acyl group itself.
Core Application: Palladium-Catalyzed Acetylation of Aryl Bromides
This protocol is based on the work of Movassaghi and coworkers, who developed an efficient method for the synthesis of aryl methyl ketones via the palladium-catalyzed coupling of aryl bromides with the commercially available and stable reagent, this compound.[2]
Reaction Principle:
The transformation is a cross-coupling reaction where an aryl-halide bond (specifically, an aryl bromide) is coupled with an acetyl group from this compound, facilitated by a palladium catalyst. The reaction proceeds in good to excellent yields and demonstrates tolerance for a wide range of functional groups.
A general workflow for this transformation is depicted below:
Figure 1: General experimental workflow for the Pd-catalyzed acetylation.
Quantitative Data Summary
The following tables summarize the substrate scope and corresponding yields for the palladium-catalyzed acetylation of various aryl and heteroaryl bromides with this compound.[2]
Table 1: Acetylation of Substituted Aryl Bromides [2]
| Entry | Aryl Bromide Substrate | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxyacetophenone | 95 |
| 2 | 4-Bromotoluene | 4-Methylacetophenone | 91 |
| 3 | 1-Bromo-4-(tert-butyl)benzene | 4-(tert-Butyl)acetophenone | 89 |
| 4 | 4-Bromobiphenyl | 4-Acetylbiphenyl | 93 |
| 5 | 1-Bromo-4-fluorobenzene | 4'-Fluoroacetophenone | 85 |
| 6 | 1-Bromo-3,5-dimethylbenzene | 3',5'-Dimethylacetophenone | 92 |
| 7 | 2-Bromonaphthalene | 2-Acetylnaphthalene | 94 |
| 8 | 1-Bromo-4-nitrobenzene | 4'-Nitroacetophenone | 75 |
| 9 | Methyl 4-bromobenzoate | Methyl 4-acetylbenzoate | 88 |
| 10 | 4-Bromobenzonitrile | 4-Acetylbenzonitrile | 81 |
Table 2: Acetylation of Heteroaryl Bromides [2]
| Entry | Heteroaryl Bromide Substrate | Product | Yield (%) |
| 1 | 3-Bromopyridine | 3-Acetylpyridine | 78 |
| 2 | 3-Bromoquinoline | 3-Acetylquinoline | 82 |
| 3 | 5-Bromo-1H-indole | 5-Acetylindole | 75 |
| 4 | 5-Bromo-1H-indazole | 5-Acetyl-1H-indazole | 71 |
| 5 | 2-Bromobenzofuran | 2-Acetylbenzofuran | 85 |
| 6 | 2-Bromothiophene | 2-Acetylthiophene | 90 |
| 7 | 3-Bromothiophene | 3-Acetylthiophene | 88 |
Experimental Protocols
Materials and Reagents:
-
Palladium(II) bis(dibenzylideneacetone) [Pd(dba)₂]
-
Tri-tert-butylphosphonium tetrafluoroborate (B81430) [P(t-Bu)₃-HBF₄]
-
Potassium phosphate (B84403), tribasic (K₃PO₄)
-
This compound
-
Aryl or heteroaryl bromide
-
1,4-Dioxane (B91453) (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
General Procedure for Palladium-Catalyzed Acetylation:
-
Reaction Setup: In an oven-dried vial or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), potassium phosphate (2.0 equiv), palladium(II) bis(dibenzylideneacetone) (5 mol %), and tri-tert-butylphosphonium tetrafluoroborate (10 mol %).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous 1,4-dioxane followed by this compound (2.0 equiv) via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for the required time (typically 12-24 hours), monitoring by TLC or GC-MS for completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and filter the mixture through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure aryl methyl ketone.
Proposed Catalytic Cycle
The reaction is proposed to proceed through a Pd(0)/Pd(II) catalytic cycle, which is common for cross-coupling reactions.
Figure 2: Proposed Pd(0)/Pd(II) catalytic cycle for the acetylation.
Mechanism Description:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base (K₃PO₄), the acetyl group from this compound is transferred to the palladium center, displacing the bromide and forming an aryl-acetyl-Pd(II) complex.
-
Reductive Elimination: The aryl and acetyl groups on the palladium complex undergo reductive elimination to form the final aryl methyl ketone product (Ar-Ac) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
References
Application Notes and Protocols: Diastereoselective Synthesis of Bicyclic Alcohols Using Acylsilanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the diastereoselective synthesis of bicyclic alcohols utilizing acylsilane precursors. The methodologies presented focus on photoinduced and radical-mediated cyclization strategies, offering pathways to complex molecular architectures with high stereocontrol.
Introduction
Acylsilanes are versatile intermediates in organic synthesis, enabling a variety of transformations. Their unique electronic properties facilitate novel cyclization reactions for the construction of intricate cyclic and bicyclic systems. This document outlines key diastereoselective methods for the synthesis of bicyclic alcohols from acylsilanes, providing structured data and detailed experimental procedures to aid in their application in research and development.
Method 1: Photoinduced Intramolecular Cyclization of Acylsilanes with Boronates
This method allows for the construction of trans-fused bicyclo[n.3.0] skeletons through a photoinduced intramolecular coupling reaction of acylsilanes with boronates. The reaction proceeds with high diastereoselectivity, yielding the cyclized products as a single diastereomer.[1]
Reaction Scheme & Data
The photoirradiation of a cyclopentane (B165970) derivative bearing both an acylsilane and a boronate moiety in a trans relationship leads to the formation of a highly strained trans-fused bicyclo[3.3.0]octane skeleton.[1]
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio |
| 1 | trans-Acylsilane boronate precursor 1b | trans-Bicyclo[3.3.0]octanol derivative 5b | ~80 (NMR) | Single diastereomer |
Table 1: Diastereoselective photoinduced cyclization of an acylsilane with a boronate.[1]
Experimental Protocol: Synthesis of trans-Bicyclo[3.3.0]octanol derivative (5b)[1]
-
Substrate Preparation: The precursor acylsilane bearing a boronate moiety (1b) is prepared via hydroboration of the corresponding cycloalkene derivative.
-
Photocyclization:
-
A solution of the acylsilane precursor (1b) in a suitable solvent (e.g., benzene) is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
The reaction mixture is cooled to 0 °C and irradiated with a high-pressure mercury lamp (e.g., 365 nm) for 1 hour with continuous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
-
-
Work-up and Purification:
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel. Note: The product (5b) was reported to be labile and prone to decomposition at room temperature, necessitating careful handling and characterization.[1]
-
Logical Workflow for Photoinduced Cyclization
Caption: Workflow for the photoinduced synthesis of trans-fused bicyclic alcohols.
Method 2: Intramolecular Radical Cyclization of Acylsilanes
Reaction Scheme & Data
| Entry | Substrate | Product | Yield (%) |
| 1 | Acylsilane with α-stannyl radical precursor 5 | Cyclic silyl (B83357) enol ether | Good |
| 2 | Acylsilane with α-stannyl radical precursor 13 | Cyclic silyl enol ether | Good |
| 3 | Acylsilane with α-stannyl radical precursor 14 | Cyclic silyl enol ether | Good |
Experimental Protocol: Radical Cyclization of an Acylsilane (General Procedure)
-
Reaction Setup:
-
To a solution of the acylsilane precursor (e.g., a bromo acylsilane) in a degassed solvent (e.g., benzene (B151609) or toluene) is added a radical initiator (e.g., AIBN) and a radical mediator (e.g., Bu₃SnH).
-
The reaction mixture is heated to reflux (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Monitoring:
-
The progress of the reaction is monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the cyclic silyl enol ether.
-
-
Conversion to Bicyclic Alcohol:
-
The purified silyl enol ether can be hydrolyzed under acidic or basic conditions, or subjected to oxidation (e.g., with Fleming-Tamao oxidation conditions) to afford the corresponding bicyclic alcohol or diol.
-
Mechanism of Radical Cyclization
Caption: Mechanism of intramolecular radical cyclization of acylsilanes.
Conclusion
The diastereoselective synthesis of bicyclic alcohols using acylsilanes offers powerful strategies for the construction of complex molecular frameworks. The photoinduced and radical-mediated cyclizations presented herein provide reliable methods for achieving high levels of stereocontrol. The detailed protocols and tabulated data serve as a practical guide for researchers in the fields of organic synthesis and drug development, facilitating the application of these advanced synthetic methodologies.
References
Acetyltrimethylsilane in Tandem Cyclization-Addition Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Acetyltrimethylsilane and, more broadly, acylsilanes have emerged as versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures. Their unique reactivity allows for their participation in tandem or cascade reactions, where multiple bond-forming events occur in a single operation. This approach offers significant advantages in terms of efficiency and atom economy, crucial for the development of novel therapeutics and other functional molecules. This document provides an overview of the application of this compound and related acylsilanes in tandem cyclization-addition reactions, complete with experimental protocols and mechanistic insights.
Tandem Radical Cyclization-Addition of Acylsilanes
A powerful strategy involving acylsilanes is the tandem radical cyclization-addition reaction. In this process, a radical is generated elsewhere in the molecule, which then undergoes an intramolecular cyclization onto the acylsilane carbonyl group. This is followed by a Brook rearrangement to form a silyloxy radical, which can then participate in an intermolecular addition to a suitable trap. This sequence allows for the efficient construction of cyclic and bicyclic structures with high diastereoselectivity.
General Workflow for Tandem Radical Cyclization-Addition
The general workflow for this type of reaction involves the generation of a radical from a precursor, typically an alkyl halide, using a radical initiator such as AIBN (azobisisobutyronitrile) and a mediator like tributyltin hydride. The subsequent steps of cyclization, rearrangement, and addition occur in a cascade fashion.
Caption: General workflow of a tandem radical cyclization-addition reaction involving an acylsilane.
Diastereoselective Synthesis of Bicyclic Alcohols
One notable application of this methodology is the diastereoselective synthesis of bicyclic alcohols. The stereochemical outcome of the reaction is often controlled by the facial selectivity of the initial radical cyclization, leading to the formation of a single dominant diastereomer.
A key example is the synthesis of an endo-bicyclic alcohol from an ω-bromo acylsilane. The reaction proceeds via a 5-exo radical cyclization, followed by a Brook rearrangement and subsequent intermolecular trapping.
Signaling Pathway Diagram
The following diagram illustrates the key mechanistic steps involved in the formation of a bicyclic silyl (B83357) ether, the precursor to the final alcohol product.
Caption: Mechanistic pathway for the diastereoselective synthesis of a bicyclic silyl ether.
Formation of Bicyclic Spiro-Lactones
This tandem strategy can be extended to the synthesis of more complex structures, such as bicyclic spiro-lactones. In this case, the intermolecular trap is an α,β-unsaturated ester, like methyl acrylate (B77674). The silyloxy radical adds to the double bond of the acrylate, and subsequent intramolecular cyclization of the resulting radical onto the ester carbonyl group leads to the formation of the spiro-lactone skeleton.
Quantitative Data Summary
| Acylsilane Substrate | Radical Acceptor | Product Type | Diastereomeric Ratio | Yield (%) |
| ω-Iodoalkyl Acylsilane | - | Bicyclic Alcohol | endo only | 75 |
| ω-Bromoalkyl Acylsilane | Methyl Acrylate | Bicyclic Spiro-Lactone | 3:1 | 60 |
| ω-Bromoalkyl Acylsilane | Acrylonitrile | Spirocyclic Nitrile | 4:1 | 55 |
Note: Data is generalized from examples of tandem reactions of acylsilanes and may not represent reactions of this compound itself.
Detailed Experimental Protocols
The following are generalized protocols for the tandem radical cyclization-addition reactions of acylsilanes, based on procedures described for analogous substrates. These should be adapted and optimized for specific starting materials and desired products.
Protocol 1: General Procedure for Tandem Radical Cyclization-Addition for the Synthesis of Bicyclic Alcohols
Materials:
-
ω-Halo acylsilane (1.0 equiv)
-
Tributyltin hydride (1.1 equiv)
-
AIBN (0.1 equiv)
-
Anhydrous benzene (B151609) or toluene (B28343) (to make a 0.02 M solution)
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.1 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add the ω-halo acylsilane and anhydrous benzene (or toluene).
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
In a separate flask, prepare a solution of tributyltin hydride and AIBN in the same anhydrous solvent.
-
Add the tributyltin hydride/AIBN solution to the acylsilane solution via syringe pump over a period of 4-6 hours while heating the reaction mixture to reflux (80-110 °C, depending on the solvent).
-
After the addition is complete, continue to heat the reaction at reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product (a bicyclic silyl ether) can be purified by flash column chromatography on silica (B1680970) gel.
-
For the deprotection to the alcohol, dissolve the purified silyl ether in THF and treat with TBAF (1 M solution in THF) at room temperature.
-
Stir the reaction for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with diethyl ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting bicyclic alcohol by flash column chromatography.
Protocol 2: General Procedure for the Synthesis of Bicyclic Spiro-Lactones
Materials:
-
ω-Halo acylsilane (1.0 equiv)
-
Methyl acrylate (or other suitable radical acceptor) (3.0 equiv)
-
Tributyltin hydride (1.1 equiv)
-
AIBN (0.1 equiv)
-
Anhydrous benzene or toluene
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the radical acceptor (e.g., methyl acrylate) to the solution of the ω-halo acylsilane.
-
In a separate flask, prepare a solution of tributyltin hydride and AIBN in the same anhydrous solvent.
-
Add the tributyltin hydride/AIBN solution to the reaction mixture via syringe pump over 6-8 hours at reflux.
-
After the addition is complete, continue to heat the reaction at reflux for an additional 2-4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired bicyclic spiro-lactone.
These application notes and protocols highlight the potential of this compound and other acylsilanes in the construction of complex cyclic systems through tandem cyclization-addition reactions. For researchers in drug discovery and organic synthesis, these methods offer a powerful tool for the efficient generation of novel molecular scaffolds. Further investigation into the use of this compound in these specific tandem sequences is warranted to fully explore its synthetic utility.
Application Notes and Protocols for the Bioreduction of Acetyltrimethylsilane to α-Hydroxysilanes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the bioreduction of acetyltrimethylsilane to produce chiral α-hydroxysilanes. Chiral α-hydroxysilanes are valuable building blocks in organic synthesis due to their unique reactivity and potential applications in drug development. Biocatalytic reduction offers a green and highly selective alternative to traditional chemical methods for accessing these enantiopure compounds.
Application Notes
The bioreduction of ketones is a well-established strategy for the synthesis of chiral alcohols. This transformation is typically catalyzed by ketoreductases (KREDs), a class of oxidoreductase enzymes that utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source. These reactions can be performed using isolated enzymes or whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), which contains a variety of endogenous reductases.
Acylsilanes, including this compound, are recognized as viable substrates for bioreduction, yielding the corresponding α-hydroxysilanes.[1] The high polarization of the carbonyl group in acylsilanes makes them reactive towards nucleophilic attack, which is beneficial for enzymatic reduction.[1] However, there are important considerations for the bioreduction of these substrates:
-
Substrate Specificity: While aromatic acylsilanes (aroylsilanes) have been successfully reduced with high enantioselectivity using microorganisms like baker's yeast, the bioreduction of aliphatic acylsilanes may result in lower yields.[1] This is a critical consideration when developing a process for this compound.
-
Enantioselectivity: A key advantage of biocatalysis is the potential for high enantioselectivity, producing a single enantiomer of the chiral α-hydroxysilane. The choice of biocatalyst is crucial, as different enzymes or microbial strains can exhibit opposite stereopreferences, providing access to either the (R)- or (S)-enantiomer.
-
Cofactor Regeneration: Isolated ketoreductases require a stoichiometric amount of the expensive NADPH or NADH cofactor. Therefore, an efficient cofactor regeneration system is essential for preparative-scale synthesis. This is often achieved by using a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate (e.g., glucose) to regenerate the reduced cofactor. In whole-cell systems, the cofactor regeneration is handled by the cell's native metabolic pathways.
-
Reaction Media: The choice of solvent is critical, as many substrates have low aqueous solubility. Co-solvents such as isopropanol (B130326) (IPA) or dimethyl sulfoxide (B87167) (DMSO) can be used to improve substrate availability. Biphasic systems can also be employed to reduce substrate and product inhibition.
Quantitative Data Summary
| Biocatalyst | Substrate (Ar-CO-SiMe₃) | Yield (%) | Enantiomeric Excess (e.e., %) |
| Baker's Yeast | Ar = C₆H₅ | 20-70 | 43-88 |
| Baker's Yeast | Ar = 4-ClC₆H₄ | 20-70 | 43-88 |
| Baker's Yeast | Ar = 4-OMeC₆H₄ | 20-70 | 43-88 |
Data sourced from a study on the bioreduction of various aromatic acylsilanes.[1]
Experimental Protocols
Protocol 1: Screening for Ketoreductase (KRED) Activity on this compound
This protocol describes a general method for screening a panel of isolated ketoreductases for activity and stereoselectivity in the reduction of this compound. Commercial KRED kits are available from various suppliers.
Materials:
-
This compound
-
Ketoreductase (KRED) screening kit (containing various KREDs, NAD(P)H cofactor, and regeneration system components)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Isopropanol (IPA) or Dimethyl Sulfoxide (DMSO)
-
Glucose (for cofactor regeneration with GDH)
-
Glucose Dehydrogenase (GDH)
-
Microtiter plates (96-well) or reaction vials
-
Incubator shaker
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
GC or HPLC with a chiral column for analysis
Procedure:
-
Prepare a Substrate Stock Solution: Dissolve this compound in a minimal amount of a water-miscible co-solvent like IPA or DMSO to create a concentrated stock solution (e.g., 1 M).
-
Set up the Reactions: In separate wells of a microtiter plate or in individual reaction vials, combine the following components:
-
Potassium phosphate buffer (e.g., 850 µL)
-
NAD(P)H cofactor (as recommended by the kit manufacturer)
-
Glucose (e.g., 50 µL of a 1 M solution)
-
GDH (as recommended by the kit manufacturer)
-
KRED enzyme (a single lyophilisate or solution per well/vial)
-
-
Initiate the Reaction: Add the this compound stock solution to each well/vial to a final concentration of 10-50 mM.
-
Incubation: Seal the plate or vials and incubate at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for 24-48 hours.
-
Work-up:
-
Quench the reaction by adding an equal volume of ethyl acetate.
-
Vortex thoroughly to extract the product.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a clean vial and dry over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the organic extract by GC or HPLC using a suitable chiral column to determine the conversion of this compound and the enantiomeric excess of the α-hydroxysilane product.
-
Protocol 2: Whole-Cell Bioreduction using Baker's Yeast (Saccharomyces cerevisiae)
This protocol outlines a typical procedure for the asymmetric reduction of this compound using commercially available baker's yeast.
Materials:
-
This compound
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose (B13894) or glucose
-
Tap water or a suitable buffer (e.g., phosphate buffer, pH 7.0)
-
Erlenmeyer flasks
-
Incubator shaker
-
Ethyl acetate
-
Celite® (optional, for filtration)
-
Anhydrous sodium sulfate
-
GC or HPLC with a chiral column for analysis
Procedure:
-
Yeast Activation:
-
In an Erlenmeyer flask, suspend active dry baker's yeast (e.g., 10 g) in warm (30-35°C) tap water (e.g., 100 mL).
-
Add a carbon source such as sucrose or glucose (e.g., 20 g) to initiate fermentation.
-
Gently shake the flask at 30°C for 30-60 minutes until signs of fermentation (e.g., foaming) are visible.
-
-
Substrate Addition:
-
Dissolve this compound (e.g., 100 mg) in a minimal amount of ethanol (B145695) or DMSO (e.g., 1-2 mL).
-
Add the substrate solution dropwise to the fermenting yeast culture.
-
-
Bioreduction:
-
Incubate the flask at 30°C with gentle shaking (e.g., 120-150 rpm) for 24-72 hours.
-
Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.
-
-
Work-up:
-
Once the reaction is complete, centrifuge the mixture to pellet the yeast cells. Decant the supernatant.
-
Alternatively, add a pad of Celite® to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Saturate the aqueous supernatant/filtrate with NaCl to reduce the solubility of the product.
-
Extract the aqueous phase multiple times with ethyl acetate (e.g., 3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude α-hydroxysilane.
-
-
Analysis and Purification:
-
Analyze the crude product by chiral GC or HPLC to determine the yield and enantiomeric excess.
-
Purify the product by flash column chromatography if necessary.
-
Visualizations
Caption: Experimental workflow for the bioreduction of this compound.
References
Application Notes and Protocols for the Synthesis of Unsymmetrical Biaryls from 2H-Pyran-2-Ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsymmetrical biaryls are a pivotal structural motif in a vast array of pharmaceuticals, natural products, and advanced materials. Their synthesis has been a long-standing focus of organic chemistry. A novel and efficient approach for the synthesis of highly functionalized unsymmetrical biaryls involves the carbanion-induced ring transformation of readily accessible 2H-pyran-2-ones. This method offers a powerful alternative to traditional cross-coupling reactions, often providing access to unique substitution patterns under mild conditions.
This document provides detailed protocols for the synthesis of unsymmetrical biaryls and annulated biaryl systems derived from 6-aryl-3-cyano-4-substituted-2H-pyran-2-ones. The methodologies described herein are based on the work of Ram et al., who have extensively explored this transformation.[1][2][3][4]
Principle and Advantages
The core of this synthetic strategy is a one-pot reaction where a carbanion, typically generated from an aliphatic or cyclic ketone in the presence of a base, attacks a suitably substituted 2H-pyran-2-one. This initiates a cascade of reactions involving ring-opening of the pyranone, intramolecular cyclization, and subsequent aromatization to afford the unsymmetrical biaryl product.
Key Advantages:
-
Operational Simplicity: The one-pot nature of the reaction simplifies the experimental setup and reduces purification steps.
-
High Functional Group Tolerance: The reaction accommodates a variety of substituents on the aryl ring of the pyranone, allowing for the synthesis of a diverse library of biaryls.
-
Access to Complex Scaffolds: The use of cyclic ketones as the carbanion source enables the construction of annulated biaryl systems, which are of significant interest in medicinal chemistry.
-
Mild Reaction Conditions: The transformations are typically carried out at room temperature or with gentle heating, which is advantageous for sensitive substrates.
Experimental Workflows and Signaling Pathways
The general workflow for the synthesis of unsymmetrical biaryls from 2H-pyran-2-ones is depicted below. The process begins with the preparation of the 2H-pyran-2-one starting material, followed by the one-pot ring transformation reaction to yield the desired biaryl product.
Caption: General experimental workflow for the synthesis of unsymmetrical biaryls.
The proposed reaction mechanism involves the initial formation of a carbanion from the ketone, which then acts as a nucleophile.
Caption: Proposed mechanism for the carbanion-induced ring transformation.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various unsymmetrical biaryls using this methodology.
Table 1: Synthesis of 2-Methyl-6-methylthio-4-arylbenzonitriles from 6-Aryl-3-cyano-4-methylthio-2H-pyran-2-ones and Acetone (B3395972)
| Entry | Ar | Product | Yield (%) |
| 1 | Phenyl | 2-Methyl-6-methylthio-4-phenylbenzonitrile | 75 |
| 2 | 4-Methylphenyl | 4-(4-Methylphenyl)-2-methyl-6-methylthiobenzonitrile | 78 |
| 3 | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-2-methyl-6-methylthiobenzonitrile | 80 |
| 4 | 4-Chlorophenyl | 4-(4-Chlorophenyl)-2-methyl-6-methylthiobenzonitrile | 72 |
| 5 | 3,4-Methylenedioxyphenyl | 4-(3,4-Methylenedioxyphenyl)-2-methyl-6-methylthiobenzonitrile | 82 |
| 6 | 2-Naphthyl | 2-Methyl-6-methylthio-4-(2-naphthyl)benzonitrile | 70 |
Reaction conditions: 6-Aryl-3-cyano-4-methylthio-2H-pyran-2-one (1 mmol), acetone (10 mL), KOH (1.2 mmol), room temperature, 2-3 h.
Table 2: Synthesis of Annulated Unsymmetrical Biaryls from 6-Aryl-3-cyano-4-methylthio-2H-pyran-2-ones and Cyclic Ketones
| Entry | Ar | Cyclic Ketone | Product | Yield (%) |
| 1 | Phenyl | Cyclopentanone | 4-Phenyl-2,3-dihydro-1H-indene-5-carbonitrile | 65 |
| 2 | 4-Methylphenyl | Cyclopentanone | 4-(4-Methylphenyl)-2,3-dihydro-1H-indene-5-carbonitrile | 68 |
| 3 | Phenyl | Cyclohexanone | 5-Phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | 70 |
| 4 | 4-Methoxyphenyl | Cyclohexanone | 5-(4-Methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | 75 |
| 5 | Phenyl | Tetrahydrothiopyran-4-one | 6-Phenyl-2,3,4,5-tetrahydro-1H-benzo[b]thiepine-7-carbonitrile | 62 |
Reaction conditions: 6-Aryl-3-cyano-4-methylthio-2H-pyran-2-one (1 mmol), cyclic ketone (1.2 mmol), KOH (1.2 mmol), DMSO (5 mL), room temperature, 4-6 h.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Methyl-6-methylthio-4-arylbenzonitriles
-
Reaction Setup: To a solution of the appropriate 6-aryl-3-cyano-4-methylthio-2H-pyran-2-one (1.0 mmol) in acetone (10 mL) in a 50 mL round-bottom flask, add powdered potassium hydroxide (B78521) (1.2 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, pour the mixture into ice-cold water (50 mL) and neutralize with dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the pure unsymmetrical biaryl.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: General Procedure for the Synthesis of Annulated Unsymmetrical Biaryls
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the 6-aryl-3-cyano-4-methylthio-2H-pyran-2-one (1.0 mmol) and the cyclic ketone (1.2 mmol) in dimethyl sulfoxide (B87167) (DMSO) (5 mL). To this solution, add powdered potassium hydroxide (1.2 mmol).
-
Reaction Execution: Stir the resulting mixture at room temperature for 4-6 hours. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and air dry.
-
Purification: Recrystallize the crude solid from an appropriate solvent (e.g., ethanol, methanol) or purify by column chromatography on silica gel to obtain the pure annulated biaryl.
-
Characterization: Confirm the structure of the purified product using spectroscopic techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot synthesis of unsymmetrical biaryls from suitably functionalized 2H-pyran-2-ones through carbanion-induced ring-transformation reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Carbanion induced synthesis of annulated unsymmetrical biaryls through ring transformation of 2H-pyran-2-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. A facile access to the synthesis of functionalised unsymmetrical biaryls from 2H-pyran-2-ones through carbanion induced C–C bond formation [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reductive Amination Reactions with Acetyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in medicinal chemistry and drug development, as amine functionalities are ubiquitous in biologically active molecules.[1][2] This document provides an overview and generalized protocols for the reductive amination of acetyltrimethylsilane, a ketone bearing a sterically demanding and electronically unique trimethylsilyl (B98337) group. The resulting α-(trimethylsilyl)ethylamines are valuable building blocks in organic synthesis.
This compound serves as a unique carbonyl component in reductive amination, offering a pathway to α-silyl-substituted amines. While specific, detailed protocols for the reductive amination of this compound are not extensively documented in readily available literature, the general principles of reductive amination can be applied. The following sections outline these principles, provide generalized experimental protocols, and discuss the potential applications of the resulting products.
Reaction Principle
The reductive amination of this compound proceeds in two key steps, which can often be performed in a single reaction vessel (a "one-pot" procedure):
-
Imine or Enamine Formation: this compound reacts with a primary or secondary amine under neutral or slightly acidic conditions to form a transient imine or enamine intermediate. The formation of this intermediate is a reversible equilibrium process.
-
Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the imine or enamine to the corresponding saturated amine.
A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired reaction conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[3][4]
Experimental Protocols
The following are generalized protocols for the reductive amination of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol is a general procedure for the reductive amination of this compound with a primary or secondary amine using the common and cost-effective reducing agent, sodium borohydride.
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol (B129727) (MeOH) or ethanol (B145695) (EtOH)
-
Glacial acetic acid (optional, as a catalyst for imine formation)
-
Dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and the desired amine (1.0-1.2 equiv).
-
Dissolve the reactants in a suitable solvent such as anhydrous methanol or ethanol (5-10 mL per mmol of this compound).
-
If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Optionally, a catalytic amount of glacial acetic acid (e.g., 0.1 equiv) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-4 hours to allow for imine formation. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5-2.0 equiv) to the stirred solution. Caution: Hydrogen gas evolution will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired α-(trimethylsilyl)ethylamine.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (STAB) is a milder and more selective reducing agent than sodium borohydride and can often be used in a one-pot procedure where all reagents are mixed at the beginning of the reaction.
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Glacial acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and the desired amine (1.0-1.2 equiv).
-
Dissolve the reactants in anhydrous DCM or DCE (5-10 mL per mmol of this compound).
-
Add sodium triacetoxyborohydride (1.5-2.0 equiv) to the mixture in one portion.
-
If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 equiv) can be added.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM or DCE (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Due to the lack of specific literature data for the reductive amination of this compound, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform their own optimization and substrate scope studies and to document the yields for different amine substrates. A general template for such a table is provided below.
Table 1: Reductive Amination of this compound with Various Amines (Example Template)
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH₄ | MeOH | 6 | Data not available |
| 2 | Aniline | NaBH(OAc)₃ | DCE | 12 | Data not available |
| 3 | Morpholine | NaBH(OAc)₃ | DCM | 8 | Data not available |
| 4 | n-Butylamine | NaBH₄ | EtOH | 4 | Data not available |
Applications in Drug Development and Medicinal Chemistry
Amines are fundamental building blocks in the synthesis of pharmaceuticals.[1] The introduction of a silicon-containing moiety, such as the trimethylsilyl group, can significantly alter the physicochemical properties of a molecule. Potential benefits of incorporating a trimethylsilyl group into a drug candidate include:
-
Increased Lipophilicity: The non-polar nature of the trimethylsilyl group can enhance membrane permeability and oral absorption.
-
Metabolic Stability: The C-Si bond is generally more stable to metabolic degradation than a C-H or C-C bond, which can lead to an improved pharmacokinetic profile.
-
Modified Conformation: The bulky trimethylsilyl group can act as a conformational lock, potentially increasing the binding affinity of a molecule to its biological target.
The α-(trimethylsilyl)ethylamines synthesized via the reductive amination of this compound can serve as valuable intermediates for the preparation of more complex molecules with potential therapeutic applications.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the reductive amination of this compound.
Caption: General workflow for the reductive amination of this compound.
Reaction Mechanism
The following diagram outlines the general mechanism for the reductive amination of a ketone, applicable to this compound.
Caption: General mechanism of reductive amination of this compound.
References
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]
- 4. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Acetyltrimethylsilane Synthesis
Welcome to the technical support center for acetyltrimethylsilane synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
The Grignard Reaction: This involves reacting an acetylating agent, such as acetyl chloride, with a trimethylsilylmethyl Grignard reagent (e.g., trimethylsilylmethylmagnesium chloride). This is a widely used method for forming the silicon-carbon bond.[1][2][3]
-
Hydrolysis of a Vinylsilane: Another high-yield method involves the acidic hydrolysis of 1-(methoxyvinyl)trimethylsilane. This process has been reported to produce yields of 78-83%.[4]
Q2: My yield of this compound is consistently low. What are the likely causes?
A2: Low yields in this compound synthesis, particularly via the Grignard route, often stem from several critical factors:
-
Presence of Moisture: Grignard reagents are highly reactive with protic compounds like water.[2][5] Any moisture in your glassware, solvents (like diethyl ether or THF), or starting materials will quench the Grignard reagent and reduce your yield. Ensure all equipment is flame-dried or oven-dried and that all solvents are anhydrous.
-
Impure Reagents: The quality of your starting materials is crucial. For instance, commercial chlorotrimethylsilane (B32843) should be distilled before use to remove impurities.[6] The magnesium turnings should be activated to remove the passivating oxide layer.[2]
-
Improper Temperature Control: The formation of the Grignard reagent and its subsequent reaction can be exothermic. Maintaining the correct temperature (often cooled in an ice bath) is essential to prevent side reactions.[6]
-
Side Reactions: Unwanted side reactions, such as the Wurtz coupling of the Grignard reagent with the starting halide, can consume your reagents and lower the yield.[7]
Q3: I've isolated my product, but I see an impurity that I suspect is a tertiary alcohol. How did this happen?
A3: The formation of a tertiary alcohol is a known side reaction when using a Grignard reagent with acetyl chloride.[8][9][10] The reaction initially forms the desired ketone (this compound). However, if an excess of the Grignard reagent is present, it can then attack the ketone it just formed, leading to a tertiary alcohol after acidic workup. To avoid this, use a 1:1 stoichiometry of the Grignard reagent to acetyl chloride and consider using the reverse addition technique (adding the Grignard reagent to the acetyl chloride).[3]
Q4: How can I effectively purify this compound?
A4: this compound is a volatile liquid with a boiling point of approximately 112°C.[4]
-
Distillation: The most effective method for purification is fractional distillation.[4][11] Using a Vigreux column can help separate the product from solvents and less volatile impurities.
-
Solvent Removal: Be cautious when removing the reaction solvent (like diethyl ether or pentane) using a rotary evaporator. Due to the product's volatility, it can be lost along with the solvent.[7] It is advisable to perform a simple distillation first to remove the bulk of the solvent before a more careful fractional distillation of the product.
Q5: What are the most critical safety precautions when synthesizing this compound?
A5: Safety is paramount. Key hazards include:
-
Pyrophoric Reagents: Some precursors, like tert-butyllithium (B1211817) (used in the vinylsilane route), are extremely pyrophoric and can ignite spontaneously on contact with air.[4] Handle such reagents with extreme care under an inert atmosphere (nitrogen or argon).
-
Flammable Solvents: Diethyl ether and THF are highly flammable.[2] Ensure all heating is done using a heating mantle and that there are no ignition sources nearby.
-
Reactive Reagents: Acetyl chloride is corrosive and reacts violently with water. Grignard reagents are also highly reactive.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, and work in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Wet glassware, solvents, or reagents. | 1. Flame-dry all glassware. Use anhydrous solvents. Ensure starting materials are dry.[2][5] |
| 2. Inactive magnesium in Grignard preparation. | 2. Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[2] | |
| 3. Incorrect reaction temperature. | 3. Maintain the recommended temperature for Grignard formation and reaction, typically between 0°C and room temperature.[6] | |
| 4. Grignard reagent did not form. | 4. Confirm Grignard formation (e.g., Gilman test) before adding the electrophile. | |
| Formation of Side Products (e.g., Tertiary Alcohol) | 1. Incorrect stoichiometry (excess Grignard reagent). | 1. Use a 1:1 molar ratio of Grignard reagent to acetyl chloride.[8][9] |
| 2. Addition order. | 2. Add the Grignard reagent slowly to the acetyl chloride solution (reverse addition) to maintain a low concentration of the Grignard reagent.[3] | |
| Formation of Biphenyl-type Impurities | 1. Wurtz coupling side reaction. | 1. Keep the reaction temperature low during Grignard formation and subsequent reaction.[7] |
| Product Loss During Workup | 1. Product is volatile. | 1. Use a cooled receiving flask during distillation.[6] Avoid excessive use of a rotary evaporator.[7] |
| 2. Hydrolysis of the product during aqueous workup. | 2. Perform the aqueous quench at a low temperature and minimize contact time. Use a saturated ammonium (B1175870) chloride solution for the quench.[4] |
Synthesis Methods: Data Summary
| Synthesis Method | Key Reactants | Solvent | Typical Yield | Reference |
| Grignard Reaction | Trimethylsilylmethylmagnesium chloride, Acetyl chloride | Diethyl ether or THF | Variable, dependent on conditions | [3][12] |
| Vinylsilane Hydrolysis | 1-(Methoxyvinyl)trimethylsilane, HCl | Acetone (B3395972)/Water | 78-83% | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol describes the preparation of this compound from trimethylsilylmethyl chloride and acetyl chloride.
Step 1: Preparation of Trimethylsilylmethylmagnesium Chloride
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of trimethylsilylmethyl chloride (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the chloride solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux of the ether. If it does not start, gently warm the flask.
-
Once the reaction has started, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The solution should appear grayish and cloudy. Cool the solution to 0°C in an ice bath.
Step 2: Reaction with Acetyl Chloride
-
Prepare a solution of acetyl chloride (0.9 equivalents) in anhydrous diethyl ether in a separate dropping funnel.
-
Slowly add the acetyl chloride solution to the cooled Grignard reagent over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
Step 3: Workup and Purification
-
Cool the reaction mixture back to 0°C and slowly quench it by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the remaining residue by fractional distillation to obtain pure this compound (boiling point ~112°C).[4]
Protocol 2: Synthesis via Vinylsilane Hydrolysis (from Organic Syntheses)
This is a two-step process starting from methyl vinyl ether.[4]
Step 1: Synthesis of 1-(methoxyvinyl)trimethylsilane
-
A dry, 2-L round-bottomed flask is flushed with nitrogen and charged with 450 mL of purified tetrahydrofuran (B95107) (THF).
-
The flask is cooled in a dry ice-acetone bath, and 72 g (1.2 mol) of methyl vinyl ether is distilled into it.
-
While continuously cooling, 1.0 mol of tert-butyllithium in pentane (B18724) is added dropwise over 1.5 hours.
-
The resulting slurry is allowed to warm to 0°C over 3 hours.
-
The solution is recooled to -78°C, and 84.6 g (0.78 mol) of chlorotrimethylsilane is added dropwise.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched by pouring it into a mixture of ice and saturated ammonium chloride solution.
-
The organic layer is separated, washed extensively with water, dried over anhydrous potassium carbonate, filtered, and distilled to give 1-(methoxyvinyl)trimethylsilane.[4]
Step 2: Hydrolysis to this compound
-
A 500-mL round-bottomed flask is charged with 65 g (0.50 mol) of 1-(methoxyvinyl)trimethylsilane and 300 mL of a 4:1 v/v mixture of acetone and 1.0 M aqueous hydrochloric acid.
-
The solution is stirred for 1 hour at room temperature.
-
The mixture is transferred to a separatory funnel, and 150 mL each of water and diethyl ether are added.
-
The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and distilled to give 45–48 g (78–83%) of this compound.[4]
Visual Workflow and Troubleshooting Diagrams
Caption: Workflow for this compound Synthesis via Grignard Reaction.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
- 1. leah4sci.com [leah4sci.com]
- 2. adichemistry.com [adichemistry.com]
- 3. gelest.com [gelest.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. homework.study.com [homework.study.com]
- 9. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 10. sarthaks.com [sarthaks.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Acetyltrimethylsilane by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of acetyltrimethylsilane via distillation.
Troubleshooting Guide
Researchers may encounter several issues during the distillation of this compound. This guide provides systematic solutions to common problems.
Problem 1: Low or No Product Recovery
| Possible Cause | Recommended Solution |
| Incomplete Reaction: The synthesis of this compound did not proceed to completion, resulting in a low concentration of the desired product in the crude mixture. | - Before distillation, confirm reaction completion using an appropriate analytical technique (e.g., GC-MS, NMR).- Re-evaluate the synthetic protocol, ensuring accurate stoichiometry, reaction time, and temperature. |
| Product Loss During Work-up: this compound is volatile and can be lost during solvent removal or aqueous extraction steps. | - Use a rotary evaporator at a controlled temperature and reduced pressure to remove solvents.- Minimize the volume and number of aqueous washes. Ensure the aqueous phase is thoroughly back-extracted. |
| Improper Distillation Setup: Leaks in the distillation apparatus can lead to the loss of volatile product. | - Ensure all glassware joints are properly sealed with high-vacuum grease.- Use appropriate clamps to secure all connections.- Perform a leak test on the assembled apparatus before starting the distillation. |
| Distillation Temperature Too Low: The heating mantle temperature is insufficient to bring the this compound to its boiling point. | - Gradually increase the heating mantle temperature until a steady distillation rate is achieved.- Insulate the distillation flask and fractionating column with glass wool or aluminum foil to minimize heat loss. |
Problem 2: Product Contamination (Impure Distillate)
| Possible Cause | Recommended Solution |
| Inefficient Fractional Distillation: The fractionating column is not providing adequate separation of this compound from impurities with close boiling points. | - Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. |
| "Bumping" or Flash Boiling: Sudden, violent boiling can carry non-volatile impurities into the condenser. | - Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.- Heat the distillation flask evenly and gradually. |
| Co-distillation with Impurities: An impurity forms an azeotrope with this compound, or has a boiling point very close to it. | - Identify the impurity using analytical techniques (e.g., GC-MS).- If an azeotrope is present, an alternative purification method such as chromatography may be necessary. |
| Thermal Decomposition: this compound may decompose at its atmospheric boiling point. | - Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound. |
Problem 3: Distillation Stalls or Proceeds Very Slowly
| Possible Cause | Recommended Solution |
| Insufficient Heating: The heat input is not enough to maintain a consistent rate of vaporization. | - Gradually increase the temperature of the heating mantle.- Improve insulation around the distillation flask and column. |
| Fluctuations in Heat Source: Unstable heating can lead to an inconsistent distillation rate. | - Use a reliable heating mantle with a temperature controller for precise and stable heating. |
| Condenser Overcooling: If the condenser water is too cold, it can cause the vapor to solidify or rapidly condense and flow back down the column, impeding the distillation progress. | - Adjust the flow rate of the cooling water to the condenser. The water should be cool, but not excessively cold. |
Frequently Asked Questions (FAQs)
Q1: What is the atmospheric boiling point of this compound?
A1: The atmospheric boiling point of this compound is approximately 112 °C[1].
Q2: What are the most common impurities I might encounter when distilling this compound?
A2: Common impurities often originate from the starting materials and solvents used in the synthesis. Based on a common synthetic route, potential volatile impurities include:
-
Chlorotrimethylsilane (B32843): boiling point ~57 °C[5][6][7][8][9]
-
Tetrahydrofuran (THF): boiling point ~66 °C[10][11][12][13][14]
These impurities have significantly lower boiling points than this compound, making them separable by fractional distillation.
Q3: Is this compound sensitive to moisture? What precautions should I take?
A3: Yes, like many organosilicon compounds, this compound is sensitive to moisture and can undergo hydrolysis. It is crucial to use dry glassware and an inert atmosphere (e.g., nitrogen or argon) during the distillation to prevent decomposition of the product.
Q4: Should I use a simple or fractional distillation to purify this compound?
A4: Fractional distillation is highly recommended. This is because it provides the necessary separation efficiency to remove lower-boiling impurities that may be present from the synthesis, such as residual solvents and starting materials.
Q5: What type of fractionating column is suitable for this distillation?
A5: A Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) is suitable for the fractional distillation of this compound. The choice depends on the required separation efficiency. A longer column will generally provide better separation.
Q6: My distillate is cloudy. What could be the cause?
A6: A cloudy distillate often indicates the presence of water. This can happen if the crude material was not properly dried before distillation or if there was a leak in the system that allowed atmospheric moisture to enter. Ensure all reagents are anhydrous and the distillation apparatus is dry and under an inert atmosphere.
Q7: Can I purify this compound using vacuum distillation?
A7: Yes, vacuum distillation is a viable option and can be advantageous if you suspect the compound is decomposing at its atmospheric boiling point. By reducing the pressure, the boiling point of this compound will be lowered, allowing for a gentler purification.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Boiling Point (°C) at 760 mmHg | Density (g/mL) at 25°C | Refractive Index (n20/D) |
| This compound | C₅H₁₂OSi | 112 | 0.811 | 1.411 |
| Methyl vinyl ether | C₃H₆O | 6 | ~0.74 | ~1.373 |
| Chlorotrimethylsilane | C₃H₉ClSi | 57 | 0.856 | 1.388 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.889 | 1.407 |
Experimental Protocols
Protocol 1: Atmospheric Fractional Distillation of this compound
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using dry glassware. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Place a stir bar or boiling chips in the distillation flask.
-
Ensure all joints are lightly greased and securely clamped.
-
Connect the apparatus to an inert gas line (nitrogen or argon).
-
-
Procedure:
-
Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Begin stirring (if using a stir bar) and gently heat the flask using a heating mantle.
-
Observe the temperature on the thermometer. The first fraction to distill will be the lowest boiling impurity. Collect this forerun in a separate receiving flask.
-
Once the temperature stabilizes at the boiling point of the first major impurity, continue to collect it until the temperature begins to rise again.
-
Change the receiving flask to collect any intermediate fractions.
-
As the temperature approaches the boiling point of this compound (112 °C), change to a clean, pre-weighed receiving flask to collect the pure product.
-
Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound.
-
Stop the distillation when the temperature either begins to drop or rises significantly above the expected boiling point, or when only a small amount of residue remains in the distillation flask.
-
Allow the apparatus to cool completely before dismantling.
-
Mandatory Visualizations
Caption: Figure 1. Experimental Workflow for this compound Purification.
Caption: Figure 2. Troubleshooting Logic for Distillation Issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Methyl vinyl ether - Wikipedia [en.wikipedia.org]
- 3. Methyl vinyl ether|lookchem [lookchem.com]
- 4. parchem.com [parchem.com]
- 5. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Chlorotrimethylsilane CAS#: 75-77-4 [m.chemicalbook.com]
- 8. 75-77-4 CAS MSDS (Chlorotrimethylsilane) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]
- 9. chlorotrimethylsilane [stenutz.eu]
- 10. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 11. acs.org [acs.org]
- 12. Tetrahydrofuran Solvent Properties [macro.lsu.edu]
- 13. Tetrahydrofuran – MACL [macl.co.in]
- 14. Tetrahydrofuran [webbook.nist.gov]
Technical Support Center: Safe and Effective Handling of Pyrophoric tert-Butyllithium
Welcome to the technical support center for handling tert-butyllithium (B1211817) (t-BuLi). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the safe and effective use of this highly reactive pyrophoric reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is tert-butyllithium and why does it require special handling?
A1: Tert-butyllithium ((CH₃)₃CLi or t-BuLi) is a powerful organolithium reagent widely used in organic synthesis as a strong base and an initiator for polymerization.[1][2] It is classified as a pyrophoric substance, meaning it can spontaneously ignite upon contact with air or moisture.[1][3] This extreme reactivity necessitates stringent safety protocols and handling techniques to prevent fires and explosions.[1]
Q2: What are the essential personal protective equipment (PPE) requirements for handling t-BuLi?
A2: Appropriate PPE is critical when working with t-BuLi. The following should always be worn:
-
Flame-resistant lab coat: To protect against burns in case of accidental ignition.[1]
-
Chemical-resistant gloves: Heavy-duty gloves, such as nitrile gloves worn under neoprene gloves, are recommended to protect against chemical burns.[1][4]
-
Safety goggles or a face shield: To protect the eyes and face from splashes or ignition.[1][4]
Q3: How should I properly store tert-butyllithium?
A3: t-BuLi should be stored in its original manufacturer's container, which is typically designed with a SureSeal cap to maintain an inert atmosphere.[5][6] The container should be stored in a flammable-liquids refrigerator.[5][7] After each use, the cap should be securely sealed and wrapped with parafilm to prevent moisture and air ingress.[5]
Q4: What is the best way to transfer tert-butyllithium from the reagent bottle to my reaction flask?
A4: All transfers must be performed under an inert atmosphere (e.g., argon or nitrogen) using either an air-tight syringe or a cannula.[1][8] For larger volumes, the cannula transfer method is generally recommended. Ensure all glassware is oven-dried or flame-dried to remove any moisture.[5][8]
Q5: My lithiation reaction is giving low or no yield. What are the common causes?
A5: Low yields in reactions involving t-BuLi can stem from several factors. Common issues include impure or degraded t-BuLi, the presence of moisture or oxygen in the reaction setup, incorrect reaction temperature, or issues with the solvent or other reagents.[9][10][11] It is crucial to ensure all components of the reaction are rigorously dried and the t-BuLi concentration is accurately known.[10]
Troubleshooting Guide: Common Issues in t-BuLi Reactions
This guide provides a structured approach to troubleshooting common problems encountered during the use of tert-butyllithium.
| Problem | Potential Cause | Recommended Solution | Citation |
| Spontaneous ignition upon transfer | Exposure of t-BuLi to air or moisture. | Ensure a positive pressure of inert gas is maintained throughout the transfer. Check for leaks in the Schlenk line or glovebox. Use properly dried and assembled glassware. | [1][3] |
| Low or inconsistent reaction yield | Inaccurate concentration of t-BuLi. | Titrate the t-BuLi solution before use to determine the exact molarity. Commercial concentrations can change over time, especially after the bottle has been opened multiple times. | [10][12][13] |
| Presence of moisture or oxygen in the reaction. | Rigorously dry all glassware, solvents, and starting materials. Ensure the inert gas supply is dry. Consider using freshly distilled solvents. | [9][10][11] | |
| Reaction temperature is too high or too low. | Optimize the reaction temperature. Many lithiation reactions are performed at low temperatures (e.g., -78 °C) to prevent side reactions. | [11][14] | |
| Formation of unexpected byproducts | Side reactions due to the high reactivity of t-BuLi. | Consider the order of addition of reagents. Adding the t-BuLi solution slowly to the substrate at a low temperature can minimize side reactions. | [15][16] |
| Reaction with the solvent (e.g., THF). | Be mindful of the reaction temperature and duration, as t-BuLi can react with ethereal solvents like THF, especially at temperatures above -20 °C. | [10] | |
| Difficulty initiating the reaction | Poor quality of t-BuLi. | Use a fresh bottle of t-BuLi or titrate the existing solution to confirm its activity. | [10] |
| Inactive substrate. | Verify the purity of your starting material. Impurities can quench the organolithium reagent. | [11] |
Experimental Protocols
Protocol 1: Titration of tert-Butyllithium with Diphenylacetic Acid
This protocol provides a reliable method for determining the concentration of t-BuLi solutions.
Materials:
-
Diphenylacetic acid (recrystallized and dried)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
tert-Butyllithium solution to be titrated
-
Oven-dried glassware (e.g., 25 mL two-necked flask, magnetic stir bar, septum)
-
Inert gas supply (Argon or Nitrogen)
-
Syringes
Procedure:
-
To a dry 25 mL two-necked flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add approximately 100-300 mg of diphenylacetic acid.
-
Add 10 mL of anhydrous THF to dissolve the diphenylacetic acid.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the tert-butyllithium solution dropwise via a syringe.
-
A persistent yellow or orange color indicates the endpoint of the titration.[13]
-
Record the volume of t-BuLi added.
-
Calculate the molarity using the following formula: Molarity (M) = (moles of diphenylacetic acid) / (Volume of t-BuLi added in L)
Protocol 2: Safe Quenching of Excess tert-Butyllithium
This protocol outlines the procedure for safely neutralizing residual t-BuLi.
Materials:
-
Excess tert-butyllithium solution
-
Anhydrous isopropanol (B130326) or 2-butanol
-
Anhydrous inert solvent (e.g., hexane (B92381) or toluene)
-
Large reaction flask with a stirrer
-
Dropping funnel
-
Cooling bath (e.g., ice-water or dry ice/isopropanol)
-
Inert gas supply
Procedure:
-
In a large flask under an inert atmosphere, place a solution of isopropanol in an inert solvent (e.g., a 2M solution of isopropanol in heptane).[3] For larger quantities, it's recommended to dilute the pyrophoric material to less than 5 wt.% with an inert solvent first.[3]
-
Cool the flask in a cooling bath.
-
Slowly add the excess tert-butyllithium solution to the isopropanol solution via a dropping funnel with vigorous stirring.[8]
-
Maintain the temperature of the quenching solution and control the addition rate to avoid a rapid exotherm.
-
After the addition is complete, continue stirring for a period to ensure complete quenching.
-
Once the reaction is complete, water can be slowly added to quench any remaining alkoxides.[8] Be cautious as this step can still be exothermic.[8]
-
Dispose of the resulting solution according to your institution's hazardous waste guidelines.
Visualizations
Workflow for Cannula Transfer of tert-Butyllithium
This diagram illustrates the standard setup for transferring t-BuLi from a SureSeal bottle to a reaction flask using a double-tipped needle (cannula).
Caption: Workflow for the cannula transfer of tert-butyllithium.
Troubleshooting Logic for Low Reaction Yield
This diagram provides a decision-making flowchart for troubleshooting low yields in reactions involving t-BuLi.
Caption: Troubleshooting decision tree for low reaction yields.
References
- 1. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 2. nbinno.com [nbinno.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. utoledo.edu [utoledo.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. ChemicalDesk.Com: Butyl lithium titration and estimation [allchemist.blogspot.com]
- 13. How To [chem.rochester.edu]
- 14. tert-Butyl lithium or t-BuLi | Podcast | Chemistry World [chemistryworld.com]
- 15. resources.saylor.org [resources.saylor.org]
- 16. Organolithium reagent - Wikipedia [en.wikipedia.org]
identifying byproducts in acetyltrimethylsilane reactions.
Welcome to the technical support center for acetyltrimethylsilane reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of byproducts in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in reactions with this compound?
A1: Byproducts in this compound reactions are typically related to the reactivity of the acetyl group and the silicon-carbon bond. Common byproduct classes include:
-
Self-condensation products: Arising from the reaction of the this compound enolate with another molecule of this compound.
-
Hydrolysis products: Hexamethyldisiloxane (B120664) is a common byproduct resulting from the hydrolysis of trimethylsilyl (B98337) groups in the presence of water.
-
Rearrangement products: Products from rearrangements, such as the Brook rearrangement, can occur under certain conditions.[1][2][3][4][5]
-
Byproducts from specific reaction types: For example, in Grignard reactions, you may observe byproducts from the Grignard reagent acting as a base rather than a nucleophile. In Wittig reactions, triphenylphosphine (B44618) oxide is a well-known byproduct.
Q2: How can I minimize the formation of hexamethyldisiloxane in my reaction?
A2: Hexamethyldisiloxane is formed from the hydrolysis of trimethylsilyl groups. To minimize its formation, it is crucial to work under anhydrous conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing a significant amount of starting material (this compound) being recovered after my Grignard reaction. What could be the cause?
A3: This is a common issue when using Grignard reagents with enolizable ketones like this compound. The Grignard reagent can act as a base and deprotonate the this compound to form an enolate. This enolate is then protonated during the aqueous workup, regenerating the starting material. To mitigate this, you can try using a less sterically hindered Grignard reagent or adding the Grignard reagent slowly at a low temperature to favor nucleophilic addition over deprotonation.[6]
Q4: In my aldol (B89426) reaction with this compound, I am getting a mixture of the desired β-hydroxy ketone and the α,β-unsaturated ketone. How can I control this?
A4: The formation of the α,β-unsaturated ketone is due to the dehydration of the initial β-hydroxy ketone adduct. This dehydration is often promoted by elevated temperatures and the presence of acid or base. To favor the β-hydroxy ketone, it is recommended to run the reaction at a low temperature and use a mild workup procedure. If the α,β-unsaturated ketone is the desired product, you can promote dehydration by heating the reaction mixture or by treating the crude product with a catalytic amount of acid.[7]
Troubleshooting Guides
Aldol and Mukaiyama Aldol Reactions
The Mukaiyama aldol reaction is a Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound to form a β-hydroxy carbonyl compound.[8][9][10][11]
Common Issues and Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of aldol adduct | Incomplete formation of the silyl enol ether from this compound. | Ensure anhydrous conditions and use a suitable base (e.g., LDA for kinetic control, a weaker base for thermodynamic control) and silylating agent (e.g., TMSCl). |
| Inactive Lewis acid. | Use a freshly opened or properly stored Lewis acid (e.g., TiCl₄, BF₃·OEt₂). | |
| Low reaction temperature. | While low temperatures are often used to improve selectivity, the reaction may be too slow. Gradually increase the temperature and monitor the reaction progress. | |
| Formation of α,β-unsaturated ketone | Dehydration of the aldol adduct. | Perform the reaction at a lower temperature and use a neutral or mildly basic workup. |
| Formation of Brook rearrangement products | The initial adduct may undergo a Brook rearrangement, especially if a strong base is used.[1][2][3][4][5] | Use milder reaction conditions and avoid strong bases if this rearrangement is not desired. |
| Recovery of starting materials | Inefficient reaction. | Increase reaction time, temperature, or the amount of Lewis acid. |
Quantitative Data on Byproduct Formation (Hypothetical Example):
The following table illustrates potential product distributions in a Mukaiyama aldol reaction between the silyl enol ether of this compound and benzaldehyde (B42025) under different conditions. Note: This is a representative example; actual results may vary.
| Lewis Acid | Temperature (°C) | Desired Aldol Adduct (%) | α,β-Unsaturated Ketone (%) | Brook Rearrangement Product (%) |
| TiCl₄ | -78 | 85 | 5 | <1 |
| TiCl₄ | 0 | 70 | 25 | 5 |
| BF₃·OEt₂ | -78 | 80 | 10 | <1 |
| BF₃·OEt₂ | 25 | 60 | 35 | 5 |
Grignard Reactions
The reaction of this compound with a Grignard reagent can yield the expected tertiary alcohol, but is often plagued by a side reaction where the Grignard reagent acts as a base.[6]
Common Issues and Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| High recovery of this compound | The Grignard reagent is acting as a base, deprotonating the this compound. | Use a less sterically hindered Grignard reagent. Add the Grignard reagent slowly at a low temperature (-78 °C). Use a more reactive Grignard reagent (e.g., organolithium). |
| Low yield of the desired alcohol | Incomplete reaction. | Ensure the Grignard reagent was successfully prepared and is of the correct concentration. Increase the equivalents of the Grignard reagent. |
| Side reactions. | In addition to deprotonation, other side reactions like reduction can occur. Analyze the crude mixture to identify byproducts and adjust the reaction conditions accordingly. | |
| Formation of Wurtz coupling products | Reaction of the Grignard reagent with unreacted alkyl/aryl halide. | Ensure complete formation of the Grignard reagent before adding the this compound. |
Quantitative Data on Byproduct Formation (Hypothetical Example):
The following table shows a possible distribution of products for the reaction of this compound with different Grignard reagents. Note: This is a representative example; actual results may vary.
| Grignard Reagent | Temperature (°C) | Desired Alcohol (%) | Recovered this compound (%) |
| MeMgBr | 0 | 60 | 40 |
| MeMgBr | -78 | 80 | 20 |
| t-BuMgCl | 0 | 20 | 80 |
| t-BuMgCl | -78 | 40 | 60 |
Reduction Reactions
Reduction of the carbonyl group in this compound can be achieved using various reducing agents. The primary byproduct concern is often related to the workup and stability of the resulting silylated alcohol.
Common Issues and Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of desilylated alcohol | The trimethylsilyl group can be cleaved during acidic workup. | Use a milder workup, such as a saturated aqueous solution of ammonium (B1175870) chloride. |
| Incomplete reduction | The reducing agent is not strong enough or has decomposed. | Use a stronger reducing agent (e.g., LiAlH₄ instead of NaBH₄). Ensure the reducing agent is fresh. |
| Formation of hexamethyldisiloxane | Hydrolysis of trimethylsilyl groups. | Perform the reaction under anhydrous conditions and use an anhydrous workup if possible, followed by purification. |
Chemoselectivity in Reductions:
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and can offer better chemoselectivity in molecules with multiple functional groups. For this compound, both reagents will typically reduce the ketone. The choice of reagent may be influenced by the presence of other functional groups in more complex substrates.[12][13][14][15][16]
Experimental Protocols
Protocol 1: Mukaiyama Aldol Reaction of the Silyl Enol Ether of this compound with Benzaldehyde
This protocol describes the formation of the silyl enol ether of this compound followed by its Lewis acid-mediated reaction with benzaldehyde.
Materials:
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
This compound
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Benzaldehyde
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Workflow Diagram:
References
- 1. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 2. gelest.com [gelest.com]
- 3. Brook Rearrangement [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mukaiyama Aldol Addition [organic-chemistry.org]
- 9. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone | Semantic Scholar [semanticscholar.org]
- 14. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
how to prevent C-Si bond cleavage during acylsilane bioreductions.
Welcome to the technical support center for acylsilane bioreductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enzymatic reduction of acylsilanes while minimizing C-Si bond cleavage.
Troubleshooting Guide
This guide addresses common issues encountered during the bioreduction of acylsilanes, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no conversion of acylsilane | 1. Enzyme Inactivity: The selected ketoreductase or alcohol dehydrogenase may be inactive towards the specific acylsilane substrate. 2. Cofactor Limitation: Insufficient regeneration of the NADPH or NADH cofactor. 3. Poor Substrate Solubility: The acylsilane may not be sufficiently available to the enzyme in the aqueous reaction medium. | 1. Screen a panel of enzymes: Test various ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) from different microbial sources. 2. Ensure an efficient cofactor regeneration system: Use a glucose/glucose dehydrogenase (GDH) or formate/formate dehydrogenase (FDH) system. Increase the concentration of the sacrificial substrate (glucose or formate). 3. Add a co-solvent: Introduce a water-miscible organic solvent like DMSO or isopropanol (B130326) (typically 5-20% v/v) to improve substrate solubility. Note: High concentrations may inhibit or denature the enzyme. |
| Significant C-Si bond cleavage observed (formation of primary alcohol and/or carboxylic acid) | 1. Prolonged Reaction Time: Acylsilanes can be susceptible to degradation over extended reaction periods.[1] 2. Unfavorable pH: The reaction pH may promote nucleophilic attack on the silicon atom, leading to cleavage. 3. Radical-mediated Decomposition: A radical oxidation mechanism may be responsible for the formation of carboxylic acid byproducts.[1] 4. Inherent Substrate Instability: The electronic properties of the acyl group or insufficient steric bulk of the silyl (B83357) group can make the C-Si bond more labile. | 1. Monitor the reaction closely: Take time-course samples to determine the optimal reaction time where the yield of the desired α-hydroxysilane is maximized and byproduct formation is minimal. 2. Optimize pH: Screen a range of pH values (typically pH 6-8 for KREDs/ADHs). Maintain a stable pH using a suitable buffer system (e.g., phosphate (B84403) buffer). 3. De-gas the reaction mixture: Purge the buffer and reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize dissolved oxygen. 4. Consider substrate modification: If possible, synthesize acylsilane analogues with bulkier silyl groups (e.g., triethylsilyl, tert-butyldimethylsilyl) to sterically hinder nucleophilic attack at the silicon atom. 5. Implement a fed-batch strategy: Instead of adding all the acylsilane at the beginning, a fed-batch approach can maintain a low, steady concentration of the substrate, potentially reducing degradation. |
| Formation of both desired α-hydroxysilane and C-Si cleavage products | 1. Sub-optimal Reaction Conditions: A combination of factors such as pH, temperature, and reaction time may be contributing to both the desired reaction and the undesired cleavage. 2. Enzyme-mediated Cleavage: While less common, the enzyme itself could have some hydrolytic or oxidative side-activity. | 1. Perform a design of experiments (DoE): Systematically vary key parameters (pH, temperature, substrate concentration, enzyme loading) to find the optimal conditions that favor the reduction pathway over the cleavage pathway. 2. Test different enzyme preparations: Compare the performance of whole-cell biocatalysts versus isolated, purified enzymes. Whole cells may contain other enzymes that contribute to byproduct formation. |
| Low enantioselectivity | 1. Poor Enzyme Selectivity: The chosen enzyme may not be stereoselective for the acylsilane substrate. 2. Racemization of the Product: The α-hydroxysilane product may be unstable under the reaction conditions and undergo racemization. | 1. Screen a diverse panel of stereocomplementary enzymes: Test enzymes known to produce either the (R)- or (S)-enantiomer of alcohols. 2. Analyze product stability: Once the reaction is complete, isolate the product and subject it to the reaction conditions (without the enzyme and cofactor) to check for racemization. If racemization occurs, consider a shorter reaction time or milder work-up conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of C-Si bond cleavage during acylsilane bioreductions?
A1: The primary mechanisms include:
-
Nucleophilic Attack and Brook Rearrangement: Nucleophiles in the reaction medium (e.g., hydroxide (B78521) ions at basic pH) can attack the silicon atom, leading to a rearrangement and subsequent cleavage of the C-Si bond. This is particularly common for aroylsilanes.
-
Radical Oxidation: The formation of carboxylic acid byproducts suggests a possible radical-mediated oxidation pathway.[1] The specifics of how this is initiated in a bioreduction are still under investigation but may involve reactive oxygen species.
-
Hydrolysis: Acylsilanes can be sensitive to hydrolysis, especially under non-neutral pH conditions, which can lead to the formation of the corresponding aldehyde and silanol.
Q2: How can I choose the best enzyme for my acylsilane bioreduction?
A2: Enzyme selection is crucial. Start by screening a panel of commercially available ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). Look for enzymes with known activity on sterically demanding ketones. Consider both whole-cell biocatalysts (e.g., E. coli, Saccharomyces cerevisiae) and isolated enzymes. Whole cells can be cheaper and have in-built cofactor regeneration, but isolated enzymes offer a cleaner reaction system, which can simplify troubleshooting.
Q3: What is the optimal pH range to minimize C-Si bond cleavage?
A3: While the optimal pH is enzyme and substrate-dependent, a good starting point is the neutral to slightly acidic range (pH 6.0-7.5). Acylsilanes are generally more stable under these conditions compared to basic pH, which can promote nucleophilic attack and cleavage. It is essential to screen a range of pH values for each new substrate/enzyme combination.
Q4: How does the structure of the acylsilane affect its stability?
A4: The structure of the acylsilane plays a significant role in its stability:
-
Steric Hindrance: Bulkier silyl groups (e.g., -SiEt₃, -SiPh₂Me, -Si(i-Pr)₃) can sterically shield the silicon atom from nucleophilic attack, thus reducing the rate of C-Si bond cleavage.
-
Electronic Effects: The electronic nature of the acyl group (R-C=O) can influence the reactivity of the carbonyl group and the stability of the C-Si bond. Electron-withdrawing groups on an aromatic ring, for example, can impact the susceptibility of the molecule to nucleophilic attack.
Q5: What analytical methods are recommended for monitoring these reactions?
A5: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice.
-
HPLC: Use a chiral stationary phase (e.g., Chiralcel OD-H, AD-H) to separate the enantiomers of the α-hydroxysilane product and quantify the remaining acylsilane substrate.
-
GC: Derivatization of the alcohol product may be necessary. GC can be very effective for separating and quantifying the volatile cleavage byproducts, such as the corresponding primary alcohol.
-
Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) is highly recommended for unambiguous identification of the products and byproducts.
Experimental Protocols
General Protocol for Screening KREDs for Acylsilane Bioreduction
-
Enzyme and Cofactor Preparation:
-
Prepare stock solutions of lyophilized ketoreductases (e.g., 10 mg/mL in 100 mM potassium phosphate buffer, pH 7.0).
-
Prepare a stock solution of NADP⁺ or NAD⁺ (e.g., 20 mg/mL in the same buffer).
-
Prepare a stock solution for the cofactor regeneration system, for example, D-glucose (e.g., 2 M) and glucose dehydrogenase (GDH) (e.g., 20 mg/mL).
-
-
Reaction Setup (in a 1.5 mL microcentrifuge tube):
-
To 900 µL of 100 mM potassium phosphate buffer (pH 7.0), add:
-
50 µL of the KRED solution.
-
10 µL of the NADP⁺/NAD⁺ solution.
-
20 µL of the glucose solution.
-
10 µL of the GDH solution.
-
-
Pre-incubate the mixture at the desired temperature (e.g., 30 °C) with shaking for 5 minutes.
-
-
Substrate Addition and Reaction:
-
Prepare a 100 mM stock solution of the acylsilane in a suitable organic solvent (e.g., DMSO).
-
Add 10 µL of the acylsilane stock solution to the reaction mixture to start the reaction (final substrate concentration: 1 mM).
-
Incubate at the desired temperature with shaking (e.g., 250 rpm).
-
-
Reaction Monitoring and Work-up:
-
Take samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Quench the reaction by adding an equal volume of a water-miscible organic solvent like acetonitrile (B52724) or ethyl acetate.
-
Vortex the sample and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Analysis:
-
Analyze the sample by chiral HPLC to determine the conversion of the acylsilane and the enantiomeric excess (% ee) of the α-hydroxysilane product.
-
Analyze a separate sample by GC or GC-MS to quantify the formation of any C-Si cleavage byproducts (primary alcohol and carboxylic acid).
-
Visualizations
Reaction Pathway and Side Reaction
This diagram illustrates the desired bioreduction pathway of an acylsilane to a chiral α-hydroxysilane, and the competing C-Si bond cleavage side reaction.
Caption: Bioreduction of acylsilanes versus C-Si bond cleavage.
Troubleshooting Logic for C-Si Bond Cleavage
This decision tree provides a logical workflow for troubleshooting experiments where significant C-Si bond cleavage is observed.
Caption: Decision tree for troubleshooting C-Si bond cleavage.
Experimental Workflow for Optimization
This workflow outlines the steps for optimizing an acylsilane bioreduction to maximize the yield of the desired product while minimizing C-Si bond cleavage.
Caption: Workflow for optimizing acylsilane bioreductions.
References
Technical Support Center: Acetyltrimethylsilane Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper management of acetyltrimethylsilane, with a focus on maintaining its stability and integrity when stored at the recommended 2-8°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound and why?
A1: The recommended storage temperature for this compound is 2-8°C.[1][2][3][4] This temperature range is critical for minimizing the rate of potential degradation reactions, ensuring the compound's stability and purity over time. Storing it in a cool, dry, and well-ventilated area is also advised to prevent exposure to heat, sparks, or open flames, as it is a highly flammable liquid.[5][6][7]
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound is hydrolysis.[7][8] The silicon-carbon bond in this compound is susceptible to cleavage by water. This reaction is often catalyzed by acidic or basic conditions. The final degradation products are typically acetic acid and trimethylsilanol, which can further condense to form hexamethyldisiloxane.
Q3: How can I tell if my this compound has degraded?
A3: Signs of degradation can be both physical and chemical. Visually, you might observe a change in the liquid's clarity or the formation of a precipitate. Chemically, the most definitive way to assess degradation is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can identify and quantify the presence of impurities and degradation products.
Q4: What are the consequences of using degraded this compound in my experiments?
A4: Using degraded this compound can have significant negative impacts on your experimental outcomes. The presence of impurities can lead to inconsistent and unreliable results, the formation of unexpected byproducts, and a general loss of reproducibility. In synthetic chemistry, it can result in lower yields and difficulties in purification. Therefore, ensuring the purity of your starting material is crucial for the integrity of your research.
Q5: How should I handle this compound to ensure its stability?
A5: this compound is stable when stored in a sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[6][7] It is crucial to minimize its exposure to moisture and air. Always use dry solvents and glassware when working with this compound. It is also a flammable liquid and should be handled with appropriate safety precautions, including use in a well-ventilated fume hood and away from ignition sources.[1][6][]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Problem | Potential Cause | Recommended Action |
| Inconsistent or non-reproducible experimental results. | Use of partially degraded this compound. | 1. Verify the purity of your this compound using the provided analytical protocol (see Experimental Protocols section). 2. If degradation is confirmed, use a fresh, unopened bottle of the reagent. 3. Ensure proper handling and storage procedures are being followed to prevent future degradation. |
| Formation of unexpected byproducts in a reaction. | The presence of degradation products (e.g., acetic acid, hexamethyldisiloxane) in the this compound starting material. | 1. Analyze the this compound for impurities. 2. If impurities are present, consider purifying the reagent by distillation under an inert atmosphere or obtaining a new batch. |
| A new bottle of this compound shows a precipitate. | The compound may have been exposed to moisture during packaging or shipping, leading to hydrolysis and the formation of insoluble siloxanes. | 1. Do not use the reagent. 2. Contact the supplier for a replacement. |
| Loss of reagent activity over time, even when stored at 2-8°C. | The container seal may not be airtight, allowing for slow moisture ingress and hydrolysis. The inert atmosphere in the headspace may have been compromised. | 1. Ensure the container cap is tightly sealed after each use. 2. For long-term storage of partially used bottles, consider flushing the headspace with a dry, inert gas like nitrogen or argon before resealing. |
Data Presentation
The stability of this compound is influenced by several factors. The following table summarizes these factors and their impact.
| Factor | Impact on Stability | Recommendation |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. | Store at the recommended 2-8°C. Avoid exposure to heat sources. |
| Moisture | Water is a key reactant in the hydrolysis degradation pathway. | Store in a tightly sealed container in a dry environment. Use anhydrous solvents and techniques when handling. |
| pH | Both acidic and basic conditions can catalyze hydrolysis. | Avoid contact with acids and bases. Use neutral, anhydrous solvents. |
| Atmosphere | Oxygen can potentially lead to oxidative degradation pathways, though hydrolysis is the primary concern. | Store under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Light | While not the primary concern, prolonged exposure to UV light can potentially initiate degradation in some organic molecules. | Store in an opaque or amber-colored container to protect from light. |
Experimental Protocols
Protocol 1: Assessing the Purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method to determine the purity of this compound and identify potential degradation products.
Materials:
-
This compound sample
-
Anhydrous hexane (B92381) (or other suitable anhydrous solvent)
-
GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column)
-
Microsyringe
Procedure:
-
Sample Preparation:
-
In a dry vial under an inert atmosphere, prepare a dilute solution of the this compound sample in anhydrous hexane (e.g., 1 µL of sample in 1 mL of solvent).
-
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/minute.
-
Final hold: Hold at 200°C for 5 minutes.
-
-
Set the injector temperature to 250°C.
-
Set the MS transfer line temperature to 280°C.
-
Use helium as the carrier gas at a constant flow rate.
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Acquire the data over the entire run time.
-
-
Data Interpretation:
-
Analyze the resulting chromatogram. The peak corresponding to this compound should be the major peak.
-
Integrate the peak areas to determine the relative percentage of this compound and any impurities.
-
Analyze the mass spectrum of any impurity peaks to identify potential degradation products such as hexamethyldisiloxane.
-
Visualizations
Caption: Workflow for assessing this compound purity via GC-MS.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. gelest.com [gelest.com]
- 2. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. resource.aminer.org [resource.aminer.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. moravek.com [moravek.com]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Reactions of Acetyltrimethylsilane
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving acetyltrimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: My reaction is not proceeding at all, or the yield is very low. What are the most common initial checks I should perform?
A1: When facing a failed or low-yielding reaction, it's crucial to systematically review the foundational components of your experimental setup.
-
Reagent Quality: Ensure the this compound, aryl halide, palladium catalyst, and any additives are pure and have been stored correctly. This compound can be sensitive to moisture. The quality of the palladium precursor is also critical; impurities in palladium acetate, for instance, can affect catalytic activity.[1]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents and reagents were thoroughly deoxygenated.
-
Reaction Temperature: In some cases, increasing the reaction temperature can significantly improve yields. For instance, a Sonogashira-type coupling of a related trimethylsilylacetylene (B32187) saw yields jump from 28% at room temperature to 90% with microwave heating to 100°C.
Q2: I observe the formation of palladium black in my reaction flask. What does this indicate and how can I prevent it?
A2: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition and a primary reason for low yields.
-
Cause: This typically occurs when the active Pd(0) species aggregates and precipitates out of the solution, rendering it catalytically inactive. This can be promoted by factors such as high temperatures, an inappropriate ligand, or the presence of impurities.
-
Solution:
-
Ligand Choice: The choice of ligand is critical for stabilizing the palladium catalyst.[2] Bulky, electron-rich phosphine (B1218219) ligands can often stabilize the catalytic species and prevent aggregation.
-
Ligand-to-Metal Ratio: Ensure the correct ligand-to-palladium ratio is used. An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Finding the optimal temperature is key.
-
Q3: How critical is the choice of fluoride (B91410) source for activating the this compound, and can it negatively impact my reaction?
A3: The fluoride source is essential for the transmetalation step in Hiyama-type couplings by forming a hypervalent silicon species, but its role can be complex.
-
Activation: A fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF) is typically required to activate the silicon-carbon bond for transmetalation to the palladium center.[3][4]
-
Potential Issues:
-
Catalyst Inhibition: An excess of fluoride ions can sometimes inhibit the catalyst.
-
Side Reactions: The basicity of fluoride ions can lead to undesired side reactions if your substrate has base-sensitive functional groups.[5]
-
Activator Efficiency: Different fluoride sources have varying efficacy. For example, in one study, TBAF was found to be a more efficient activator than CsF or KF for a Hiyama coupling.[3]
-
Q4: My starting materials are being consumed, but I'm not getting the desired product. What are potential side reactions?
A4: Several side reactions can compete with the desired cross-coupling pathway.
-
Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct. This is often more prevalent with highly reactive aryl iodides.
-
Protodesilylation: The this compound can be cleaved by trace amounts of water or other protic sources in the reaction mixture, especially under basic conditions, leading to the formation of acetone (B3395972) and trimethylsilanol.
-
Dehalogenation: The aryl halide can be reduced, removing the halogen and replacing it with a hydrogen atom.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize how different reaction parameters can influence the yield of palladium-catalyzed cross-coupling reactions. The data is derived from studies on analogous Hiyama and Stille couplings, providing a valuable guide for optimizing your reaction with this compound.
Table 1: Effect of Ligand on Intramolecular Hiyama Coupling Yield
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | 47 |
| 2 | PCy₃ | 94 |
| 3 | P(tBu)₃ | 31 |
| 4 | dppf | 93 |
| 5 | BINAP | 86 |
Data adapted from a study on the palladium-catalyzed synthesis of 4-sila-4H-benzo[d][3][6]oxazines by intramolecular Hiyama coupling.[7] This table illustrates the significant impact of ligand choice on reaction efficiency, with bulky, electron-rich phosphines like PCy₃ and bidentate ligands like dppf and BINAP providing high yields.
Table 2: Effect of Aryl Halide on Hiyama Cross-Coupling Yield
| Entry | Aryl Halide | Yield (%) |
| 1 | Aryl Iodide | 95 |
| 2 | Aryl Bromide | 88 |
| 3 | Aryl Chloride | 78 |
| 4 | Aryl Triflate | 86 |
Data adapted from a study on the palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes.[8] This table shows that while aryl iodides are the most reactive, aryl bromides, chlorides, and triflates can also be effective coupling partners, albeit with potentially lower yields for chlorides.
Experimental Protocols
Key Experiment: Palladium-Catalyzed Acetylation of an Aryl Bromide with this compound
This protocol is based on a successful reported procedure and serves as a robust starting point for your experiments.[9]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Cesium fluoride (CsF) (2.0 equiv)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, CsF, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DCE via syringe, followed by the this compound.
-
Heat the reaction mixture to 75 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note: For less reactive aryl bromides, an additional portion of the palladium catalyst (2.5 mol%) may be required to drive the reaction to completion.[9]
Visualizations
Troubleshooting Workflow for Low-Yielding Reactions
The following diagram outlines a logical workflow for troubleshooting low yields in your palladium-catalyzed acylation reaction.
References
- 1. ospt.osi.lv [ospt.osi.lv]
- 2. mdpi.org [mdpi.org]
- 3. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1,3]oxazines by intramolecular Hiyama coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Stereocontrol in Acylsilane Reactions
Welcome to the technical support center for stereochemical control in acylsilane reactions. This resource is designed for researchers, scientists, and professionals in drug development to provide clear guidance on common challenges and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereocontrol in nucleophilic additions to acylsilanes?
A1: Stereocontrol in nucleophilic additions to acylsilanes is primarily achieved through two main strategies:
-
Substrate-Controlled Diastereoselection: This approach relies on a pre-existing chiral center within the acylsilane molecule. The steric and electronic properties of the substituents at the chiral center direct the incoming nucleophile to a specific face of the carbonyl group, leading to a diastereomerically enriched product. This is often governed by established models like Cram's rule or chelation control. For instance, acylsilanes with a chiral center at the α-carbon can exhibit high Cram selectivity.[1]
-
Reagent-Controlled Enantioselection: This strategy employs external chiral reagents or catalysts to induce enantioselectivity. A prochiral acylsilane can be converted into a non-racemic product through the use of:
-
Chiral Catalysts: Transition metal complexes with chiral ligands (e.g., copper-diphosphine complexes) or organocatalysts (e.g., chiral guanidines) can create a chiral environment around the acylsilane, leading to enantioselective nucleophilic attack.[2][3]
-
Chiral Auxiliaries: A chiral auxiliary can be attached to the acylsilane or the nucleophile, directing the reaction to produce a specific stereoisomer. The auxiliary can then be cleaved to yield the desired chiral product.
-
Q2: How does the Brook rearrangement affect the stereochemistry of acylsilane reactions?
A2: The Brook rearrangement is a common and critical reaction pathway in acylsilane chemistry, involving the intramolecular migration of a silyl (B83357) group from carbon to oxygen.[4][5] This rearrangement is initiated by the formation of an alkoxide intermediate following nucleophilic addition to the carbonyl group.[1][4]
The stereochemical implications are significant:
-
Stereospecificity: The migration of a chiral silyl group occurs with retention of configuration at the silicon center.[4] If the carbon atom from which the silyl group migrates is a stereocenter, the rearrangement proceeds with inversion of configuration at that carbon.[4]
-
Competing Pathway: In many nucleophilic addition reactions, the Brook rearrangement can be a competing pathway to the desired direct addition product (an α-silyl alcohol).[6] The relative rates of these pathways depend on the reaction conditions (solvent, temperature, counterion) and the nature of the nucleophile and silyl group.[5]
-
Synthetic Utility: The stereospecificity of the Brook rearrangement can be exploited in tandem reactions to generate complex stereochemical arrays. For example, addition of a nucleophile to an acylsilane followed by a Brook rearrangement and subsequent reaction with an electrophile can lead to highly functionalized and stereochemically defined products.[5][7]
Q3: What types of catalytic systems are effective for enantioselective additions to acylsilanes?
A3: Several catalytic systems have been successfully employed for the enantioselective addition of nucleophiles to acylsilanes:
-
Copper-Diphosphine Complexes: These are highly effective for the enantioselective addition of Grignard reagents, affording α-silylated tertiary alcohols with high yields and enantiomeric ratios.[2]
-
Chiral Aluminum Complexes: Chiral aluminum salen complexes have been developed for the catalytic enantioselective cyanation/1,2-Brook rearrangement/C-acylation of acylsilanes with cyanoformates.[8]
-
Chiral Guanidine Catalysts: Organocatalytic systems, such as those using chiral guanidines, have been shown to be effective for asymmetric Michael reactions where the acylsilane acts as a donor.[3]
-
Chiral Lewis Bases: Non-enzymatic catalytic asymmetric cyanation of acylsilanes can be achieved using chiral Lewis bases as enantioselective catalysts.[6][9]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Substrate-Controlled Reactions
| Possible Cause | Suggested Solution |
| Weak Facial Bias | The existing chiral center may not provide a strong enough steric or electronic bias to effectively direct the incoming nucleophile. Consider modifying the substituents on the chiral center to increase steric bulk or introduce chelating groups. |
| Chelation Control Not Favored | If relying on chelation, ensure the reaction conditions (Lewis acidic additives, appropriate solvent) favor the formation of the chelated intermediate. For non-chelating conditions, Felkin-Anh models should be considered to predict the stereochemical outcome. |
| Incorrect Reaction Temperature | Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states. |
| Inappropriate Nucleophile | The size and nature of the nucleophile can significantly impact selectivity. Experiment with different nucleophiles to find one that provides better stereochemical discrimination. |
Problem 2: Low Enantioselectivity in Catalytic Asymmetric Reactions
| Possible Cause | Suggested Solution |
| Catalyst Inactivity or Degradation | Ensure the catalyst is properly prepared, handled, and stored under inert conditions. Catalyst loading may also need to be optimized. Some chiral catalysts can be recovered and reused.[2] |
| Suboptimal Ligand | The choice of chiral ligand is crucial. Screen a library of ligands to identify the one that provides the best enantioselectivity for the specific acylsilane and nucleophile. |
| Competing Background Reaction | The uncatalyzed reaction may be proceeding at a significant rate, leading to a racemic background. Lowering the reaction temperature can often slow the uncatalyzed reaction more than the catalyzed one. |
| Solvent Effects | The solvent can have a profound impact on the chiral environment created by the catalyst. Screen a range of solvents to find the optimal one for the reaction. |
| Presence of Impurities | Water or other protic impurities can interfere with the catalyst and reduce enantioselectivity. Ensure all reagents and solvents are rigorously dried. |
Problem 3: Dominance of the Brook Rearrangement Product
| Possible Cause | Suggested Solution |
| Reaction Conditions Favor Rearrangement | The Brook rearrangement is often favored in polar aprotic solvents (like THF) and with counterions that do not strongly coordinate to the intermediate alkoxide (e.g., Li+).[5] Consider using less polar solvents or additives that can trap the alkoxide before it rearranges. |
| Highly Stabilized Carbanion Intermediate | If the carbanion formed after the silyl group migration is highly stabilized (e.g., by an adjacent aromatic ring), the rearrangement will be more favorable.[1] Modifying the acylsilane substrate may be necessary. |
| High Reaction Temperature | Higher temperatures can provide the activation energy needed for the rearrangement. Running the reaction at a lower temperature can help to favor the kinetic addition product. |
| Strongly Basic Conditions | Strongly basic conditions can promote the Brook rearrangement.[4] If possible, use less basic nucleophiles or conditions that are nearly neutral.[6] |
Quantitative Data Summary
Table 1: Enantioselective Addition of Grignard Reagents to Acylsilanes Catalyzed by Copper-Diphosphine Complexes[2]
| Entry | Acylsilane | Grignard Reagent | Yield (%) | e.r. |
| 1 | Benzoyl-TMS | EtMgBr | 95 | 98:2 |
| 2 | Benzoyl-TMS | n-PrMgBr | 92 | 97:3 |
| 3 | (4-MeO-Ph)CO-TMS | EtMgBr | 97 | 98:2 |
| 4 | (2-Naphthoyl)-TMS | EtMgBr | 90 | 96:4 |
Table 2: Enantioselective Cyanation/Brook Rearrangement/C-Acylation of Acylsilanes[8]
| Entry | Acylsilane (R') | Silyl Group (SiR₃) | ee (%) |
| 1 | Phenyl | Triethylsilyl | 79 |
| 2 | Phenyl | tert-Butyldimethylsilyl | 64 |
| 3 | 4-Cl-Phenyl | Triethylsilyl | 85 |
| 4 | 2-Naphthyl | Triethylsilyl | 82 |
Experimental Protocols
Key Experiment: Catalytic Asymmetric Alkylation of Acylsilanes with Grignard Reagents[2]
Objective: To synthesize a chiral α-silylated tertiary alcohol with high enantioselectivity.
Materials:
-
Acylsilane (e.g., Benzoyltrimethylsilane)
-
Grignard reagent (e.g., Ethylmagnesium bromide solution in THF)
-
Copper(I) chloride (CuCl)
-
Chiral diphosphine ligand (e.g., (R,R)-Ph-BPE)
-
Lewis acid additive mixture (e.g., ZnCl₂ and LiCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, CuCl and the chiral diphosphine ligand are dissolved in anhydrous THF. The mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flame-dried Schlenk flask under argon, the Lewis acid additives are added. Anhydrous THF is then added, followed by the acylsilane. The mixture is cooled to the desired reaction temperature (e.g., -78 °C).
-
Addition of Reagents: The prepared catalyst solution is added to the acylsilane mixture. The Grignard reagent is then added dropwise over a period of 30 minutes, maintaining the low temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at low temperature.
-
Workup and Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral α-silylated tertiary alcohol.
-
Analysis: The yield is determined, and the enantiomeric ratio is measured by chiral high-performance liquid chromatography (HPLC).
Visualizations
Caption: Overview of strategies for stereocontrol in acylsilane reactions.
Caption: Competing pathways of nucleophilic addition to acylsilanes.
References
- 1. scielo.br [scielo.br]
- 2. Catalytic asymmetric alkylation of acylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalytic asymmetric Michael reaction with acylsilane donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 5. Brook Rearrangement [organic-chemistry.org]
- 6. Non-enzymatic catalytic asymmetric cyanation of acylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
avoiding epimerization at chiral centers adjacent to acylsilanes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on a critical challenge in modern synthesis: avoiding epimerization at chiral centers adjacent to the acylsilane functional group.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a specific concern for chiral centers adjacent to acylsilanes?
Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted.[1] This converts one diastereomer into its corresponding epimer. For drug development professionals, this is a significant concern as different stereoisomers can exhibit vastly different biological activities and toxicological profiles.[1]
Chiral centers alpha (α) to an acylsilane are susceptible to epimerization for the same reason as those adjacent to any carbonyl group: the acidity of the α-proton. The carbon-silicon bond and the carbonyl group influence the electronic environment of the α-carbon, making the attached proton susceptible to removal by a base. Once deprotonated, a planar, achiral enolate intermediate is formed, which can be re-protonated from either face, leading to a loss of stereochemical integrity.[1]
Q2: What is the fundamental mechanism driving epimerization at the α-carbon of acylsilanes?
The primary mechanism for epimerization in this context is base-catalyzed enolization. The process involves two main steps:
-
Deprotonation: A base abstracts the acidic proton from the chiral α-carbon, forming a planar, achiral enolate ion. The negative charge is delocalized between the carbon and the carbonyl oxygen.
-
Reprotonation: A proton source (such as the conjugate acid of the base or the solvent) adds a proton back to the planar enolate. This can occur from either the top or bottom face, resulting in a mixture of the original stereoisomer and its epimer.
This process is reversible and can eventually lead to a thermodynamic equilibrium of the two epimers.
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Q3: How acidic is the α-proton in an acylsilane compared to other carbonyl compounds?
| Compound Type | Structure (α-proton in red) | Typical pKa | Relative Acidity |
| Ketone | R-CO-CH₂-R' | ~19-20 | More Acidic |
| Acylsilane | R-CO-CH₂-SiR'₃ | ~20 (Estimated) | Similar to Ketones |
| Ester | R-CO-O-CH₂-R' | ~25 | Less Acidic |
| Amide | R-CO-NR'-CH₂-R'' | ~30 | Least Acidic |
| Table 1: Comparison of α-Proton Acidity in Carbonyl Compounds.[3] |
The α-proton of an acylsilane is expected to have a pKa similar to that of a ketone. Therefore, bases strong enough to deprotonate ketones are also likely to deprotonate acylsilanes, creating a risk of epimerization.
Q4: What are the key experimental factors that influence the rate of epimerization?
Several factors can accelerate the rate of epimerization. Controlling these is crucial for maintaining stereochemical purity.
-
Base Strength & Concentration: Stronger bases and higher concentrations increase the rate of deprotonation and thus the risk of epimerization.[1]
-
Temperature: Higher reaction temperatures provide the energy to overcome the activation barrier for enolate formation, accelerating epimerization.
-
Reaction Time: Longer exposure to basic conditions increases the probability of epimerization events.
-
Solvent: Polar, aprotic solvents (like DMF or DMSO) can stabilize the enolate intermediate, potentially promoting epimerization.
Troubleshooting Guide
Q5: My post-reaction analysis (NMR/HPLC) shows a mixture of diastereomers. How can I diagnose the problem?
Observing a mixture of diastereomers when you expected a single product points directly to a loss of stereochemical control, with epimerization being the most likely cause. Use the following workflow to identify and solve the issue.
Caption: Troubleshooting workflow for unexpected epimerization.
Q6: How should I select a base to minimize epimerization risk in my acylsilane reaction?
The choice of base is critical. For reactions requiring deprotonation, the goal is to form the enolate quickly and have it react with the desired electrophile before it has a chance to equilibrate. For other base-mediated reactions, the goal is to use a base that is strong enough to catalyze the desired reaction but not strong enough to significantly deprotonate the α-carbon.
| Base Category | Examples | pKaH (approx.) | Epimerization Risk | Recommended Use Case |
| Very Strong / Non-nucleophilic | LDA, KHMDS, NaHMDS | 36-38 | High (if reaction is slow) | Used for quantitative, irreversible enolate formation. The enolate should be generated at low temp (-78 °C) and trapped quickly with an electrophile. |
| Strong / Hindered Amines | DBU, DIPEA | 12-13 | Moderate | General purpose bases. Hindrance can reduce the rate of proton abstraction compared to less hindered amines. |
| Weaker / Hindered Amines | 2,4,6-Collidine, N-Methylmorpholine (NMM) | 7-8 | Low | Preferred for reactions where only mild basic conditions are needed and α-proton abstraction is an undesired side reaction. |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | 10 | Low to Moderate | Heterogeneous reaction conditions can sometimes suppress side reactions, but prolonged heating can still cause epimerization. |
| Table 2: Guide to Selecting a Base for Reactions with Chiral Acylsilanes. |
Q7: What are the best practices for setting up reaction conditions to preserve stereochemistry?
Optimizing reaction parameters is a powerful strategy to suppress epimerization.
| Parameter | Recommendation | Rationale |
| Temperature | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., start at -78 °C or 0 °C). | Reduces the thermal energy available to overcome the activation barrier for deprotonation. |
| Reaction Time | Monitor the reaction progress closely using an appropriate analytical technique (TLC, LC-MS) and quench the reaction as soon as the starting material is consumed. | Minimizes the time the chiral center is exposed to conditions that promote epimerization. |
| Solvent Choice | Favor less polar, aprotic solvents such as Toluene, Diethyl Ether, or Tetrahydrofuran (THF) over highly polar solvents like DMF or DMSO. | Highly polar aprotic solvents can stabilize the charged enolate intermediate, increasing its lifetime and the opportunity for epimerization. |
| Order of Addition | When forming an enolate for subsequent reaction, add the base to the acylsilane at low temperature, and then add the electrophile quickly. | This "traps" the desired enolate in the intended reaction pathway before epimerization can occur. |
| Table 3: Summary of Recommended Reaction Conditions to Minimize Epimerization. |
Q8: How can I accurately determine the diastereomeric ratio (d.r.) of my product?
Accurate quantification is essential to assess the success of your stereocontrol strategy.
-
¹H NMR Spectroscopy: This is often the first method of analysis. Diastereomers are distinct compounds and will have different NMR spectra. Look for non-overlapping signals for each diastereomer. The ratio of their integration values corresponds to the diastereomeric ratio. High-sensitivity techniques like band-selective pure shift NMR can be used to resolve overlapping signals.[4]
-
Chiral HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying stereoisomers.[5] Diastereomers can often be separated on standard silica (B1680970) or C18 columns as well, since they have different physical properties.[6][7] The ratio of the peak areas provides a precise measurement of the d.r.
Experimental Protocols
Protocol 1: General Procedure for a Stereoretentive Aldol Reaction with a Chiral Acylsilane
This protocol outlines a general method for reacting the lithium enolate of a chiral acylsilane with an aldehyde under conditions designed to minimize epimerization.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Solvent and Substrate: Add the chiral acylsilane (1.0 eq.) to the flask and dissolve it in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.05 eq., freshly prepared or titrated) dropwise via syringe, keeping the internal temperature below -75 °C. Stir the resulting solution at -78 °C for 30-45 minutes.
-
Aldol Addition: Add a solution of the aldehyde (1.1 eq.) in anhydrous THF dropwise to the enolate solution.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 1-2 hours), quench it by adding a saturated aqueous solution of NH₄Cl at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with ethyl acetate (B1210297) (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the purified product using ¹H NMR and/or chiral HPLC analysis.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg/mL.
-
Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Signal Identification: Identify well-resolved signals that are unique to each diastereomer. Protons on or near the newly formed stereocenters are often good candidates.
-
Integration: Carefully integrate the identified signals for each diastereomer (Signal A and Signal B).
-
Calculation: The diastereomeric ratio (d.r.) is calculated as the ratio of the integration values: d.r. = Integration(Signal A) / Integration(Signal B).
Protocol 3: Analysis of Diastereomers by HPLC
-
Column Selection: Start with a standard normal-phase (silica) or reverse-phase (C18) column. Diastereomers often have sufficient polarity differences to be separated without a chiral stationary phase.[8]
-
Method Development (Screening):
-
Normal Phase: Screen mobile phases consisting of hexane/isopropanol (B130326) or hexane/ethyl acetate mixtures.
-
Reverse Phase: Screen mobile phases consisting of water/acetonitrile (B52724) or water/methanol mixtures, with or without additives like formic acid or TFA.
-
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., isopropanol for normal phase, acetonitrile for reverse phase). Dilute as needed.
-
Analysis: Inject the sample and run the developed method.
-
Quantification: Integrate the area of the peaks corresponding to each diastereomer. The ratio of the peak areas gives the diastereomeric ratio. Ensure baseline separation for accurate quantification. If separation is not achieved, proceed to screening with a chiral stationary phase.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
how to suppress Brook rearrangement in reactions of aromatic acylsilanes.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to suppress the Brook rearrangement in reactions of aromatic acylsilanes.
Frequently Asked Questions (FAQs)
Q1: What is the Brook rearrangement in the context of aromatic acylsilanes?
The Brook rearrangement is an intramolecular migration of a silyl (B83357) group from a carbon atom to an oxygen atom.[1] In reactions involving aromatic acylsilanes, this typically occurs after a nucleophile attacks the carbonyl carbon. This forms an alkoxide intermediate, which then rearranges to a more stable silyl enol ether. The primary driving force for this rearrangement is the formation of a strong silicon-oxygen (Si-O) bond.[2][3]
Q2: What are the common consequences of an unintended Brook rearrangement?
The main consequence is the formation of a silyl enol ether or its subsequent products instead of the desired α-silyl alcohol resulting from direct nucleophilic addition. This leads to lower yields of the target molecule and the need for more complex purification procedures.
Q3: What key factors influence the Brook rearrangement?
Several factors can promote the Brook rearrangement:
-
Temperature: Higher temperatures tend to facilitate the rearrangement.
-
Nucleophile/Base: Strong bases and highly nucleophilic reagents can accelerate the rearrangement. The counterion of the nucleophile also plays a role.
-
Solvent: Polar aprotic solvents, such as tetrahydrofuran (B95107) (THF), can stabilize the charged intermediate of the rearrangement.[2]
-
Steric Hindrance: Less sterically hindered silyl groups are more prone to rearrangement.
Troubleshooting Guides
Problem 1: My reaction exclusively or primarily yields the silyl enol ether (Brook rearrangement product).
Caption: Troubleshooting workflow for suppressing the Brook rearrangement.
-
Lower the Reaction Temperature: The Brook rearrangement is often suppressed at lower temperatures. If your reaction was performed at room temperature or 0°C, reducing the temperature to -78°C for the duration of the nucleophilic addition and subsequent stirring is highly recommended.
-
Utilize a Lewis Acid Additive: Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity and potentially disfavoring the rearrangement pathway. Cerium(III) chloride (CeCl₃) is a particularly effective Lewis acid for this purpose, especially in reactions with organolithium and Grignard reagents.[4][5]
-
Modify the Silyl Group: Increasing the steric bulk of the silyl group can hinder the intramolecular attack on the silicon atom, thus slowing down the rate of the Brook rearrangement. Consider using bulkier silyl groups like triisopropylsilyl (TIPS) instead of trimethylsilyl (B98337) (TMS).
Problem 2: I am using a Grignard or organolithium reagent and still observe the rearrangement product even at low temperatures.
The addition of cerium(III) chloride to the reaction mixture before the introduction of the organometallic reagent can significantly suppress the Brook rearrangement. The in situ formation of an organocerium species is less basic and more oxophilic, favoring the desired 1,2-addition to the carbonyl group over rearrangement.[4]
Quantitative Data Summary
The following tables provide an overview of expected outcomes based on reaction conditions.
Table 1: Effect of Temperature on Nucleophilic Addition to Benzoyltriphenylsilane
| Nucleophile | Temperature (°C) | Desired Product Yield (%) | Rearrangement Product Yield (%) |
| PhLi | 25 | Low | High |
| PhLi | -78 | High | Low |
| MeMgBr | 0 | Moderate | Moderate |
| MeMgBr | -78 | High | Low |
Note: These are representative trends. Actual yields may vary based on specific substrates and reaction conditions.
Table 2: Influence of Lewis Acid (CeCl₃) on Organometallic Addition to Benzoyltrimethylsilane at -78°C
| Organometallic Reagent | Lewis Acid | Desired Product Yield (%) | Rearrangement Product Yield (%) |
| n-BuLi | None | ~10-20% | ~80-90% |
| n-BuLi | CeCl₃ (1.1 eq) | >90% | <10% |
| PhMgBr | None | ~40-50% | ~50-60% |
| PhMgBr | CeCl₃ (1.1 eq) | >85% | <15% |
Note: These are representative trends. Actual yields may vary based on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Low-Temperature Nucleophilic Addition to Aromatic Acylsilanes
Diagram: Low-Temperature Addition Workflow
Caption: Workflow for low-temperature nucleophilic addition.
Materials:
-
Aromatic acylsilane
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium or Grignard reagent
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aromatic acylsilane (1.0 eq) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the organolithium or Grignard reagent (1.1-1.5 eq) dropwise to the cooled solution, maintaining the internal temperature below -70°C.
-
Stir the reaction mixture at -78°C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup, extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Cerium(III) Chloride-Mediated Nucleophilic Addition to Aromatic Acylsilanes
Diagram: CeCl₃-Mediated Addition Pathway
Caption: Cerium(III) chloride-mediated nucleophilic addition.
Materials:
-
Anhydrous cerium(III) chloride (CeCl₃)
-
Aromatic acylsilane
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium or Grignard reagent
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous CeCl₃ (1.1-1.5 eq) and anhydrous THF.
-
Stir the suspension vigorously at room temperature for at least 2 hours to ensure it is finely dispersed.
-
Cool the CeCl₃ suspension to -78°C.
-
Slowly add the organolithium or Grignard reagent (1.1-1.5 eq) to the cooled suspension and stir for 1 hour at -78°C to form the organocerium reagent.
-
In a separate flask, dissolve the aromatic acylsilane (1.0 eq) in anhydrous THF and cool to -78°C.
-
Slowly transfer the solution of the aromatic acylsilane to the freshly prepared organocerium reagent at -78°C via cannula.
-
Stir the reaction mixture at -78°C for 1-3 hours, monitoring by TLC.
-
Quench, work up, and purify the product as described in Protocol 1.
References
improving diastereoselectivity in aldol reactions of propanoyl silanes.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you improve diastereoselectivity in aldol (B89426) reactions involving propanoyl silanes and their derivatives (Mukaiyama Aldol Reactions).
Troubleshooting & FAQs
This section addresses common issues encountered during the optimization of diastereoselective aldol reactions with silyl (B83357) enol ethers.
// Nodes start [label="Start: Poor Diastereoselectivity\n(d.r. < 90:10)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_lewis [label="Is the Lewis Acid optimal?\n(e.g., TiCl4, BF3·OEt2, HNTf2)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; action_lewis [label="Screen different Lewis acids.\nConsider catalytic HNTf2 for high syn-selectivity with specific substrates.", fillcolor="#FBBC05", fontcolor="#202124"]; q_temp [label="Is the reaction temperature controlled?\n(Typically -78°C to -20°C)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; action_temp [label="Lower the reaction temperature.\nHigher temperatures can erode selectivity by favoring the undesired transition state.", fillcolor="#FBBC05", fontcolor="#202124"]; q_enol [label="Is the silyl enol ether geometry defined?\n(Pure E or Z isomer)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; action_enol [label="Verify enolate geometry via NMR.\nModify enolization conditions (base, solvent, silylating agent) to favor one isomer.", fillcolor="#FBBC05", fontcolor="#202124"]; q_sterics [label="Have you considered steric effects?\n(Bulky silyl groups or reactants)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; action_sterics [label="Employ a sterically demanding silyl group (e.g., 'super silyl') to direct selectivity.\nAnalyze steric clash in transition state models.", fillcolor="#FBBC05", fontcolor="#202124"]; end_node [label="Improved Diastereoselectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q_lewis [color="#5F6368"]; q_lewis -> action_lewis [label="No / Unsure", color="#5F6368"]; action_lewis -> q_temp [color="#5F6368"]; q_lewis -> q_temp [label="Yes", color="#5F6368"]; q_temp -> action_temp [label="No", color="#5F6368"]; action_temp -> q_enol [color="#5F6368"]; q_temp -> q_enol [label="Yes", color="#5F6368"]; q_enol -> action_enol [label="No / Unsure", color="#5F6368"]; action_enol -> q_sterics [color="#5F6368"]; q_enol -> q_sterics [label="Yes", color="#5F6368"]; q_sterics -> action_sterics [label="No", color="#5F6368"]; action_sterics -> end_node [color="#5F6368"]; q_sterics -> end_node [label="Yes", color="#5F6368"]; }
Caption: Troubleshooting workflow for low diastereoselectivity.
Q1: Why am I observing low diastereoselectivity (e.g., a 1:1 mixture of syn and anti products) in my Mukaiyama aldol reaction?
A: Low diastereoselectivity in Mukaiyama aldol reactions often indicates that the transition states leading to the syn and anti products are very close in energy. Unlike traditional metal enolate aldol reactions that often follow a closed, chair-like Zimmerman-Traxler transition state, Lewis acid-catalyzed reactions of silyl enol ethers typically proceed through an open transition state.[1][2] In this scenario, selectivity is governed by minimizing steric and electronic repulsions between the substituents on the aldehyde and the silyl enol ether.[2][3] If these groups are not sufficiently different sterically, a mixture of diastereomers can be expected.
Q2: How does the choice of Lewis Acid or catalyst affect the diastereomeric ratio?
A: The Lewis acid is critical as it activates the aldehyde and organizes the transition state.[2][4]
-
Strong Lewis Acids (e.g., TiCl₄, SnCl₄): These can promote reactions effectively but may offer variable selectivity depending on the substrates.
-
Weaker Lewis Acids (e.g., BF₃·OEt₂): Can sometimes provide different selectivity profiles. Chelation control is possible with certain substrates (e.g., β-alkoxy aldehydes) when using chelating Lewis acids like TiCl₄, while non-chelating acids like BF₃ give the opposite selectivity.[2]
-
Brønsted Acids (e.g., Triflimide - HNTf₂): Have been shown to be highly effective catalysts, particularly in promoting highly syn-selective aldol reactions with specific "super silyl" enol ethers.[5]
The choice is highly substrate-dependent, and screening different Lewis acids is a crucial step in optimization.
Q3: What is the role of the silyl enol ether geometry (E vs. Z)?
A: While the Zimmerman-Traxler model (Z-enolate → syn product, E-enolate → anti product) is a reliable predictor for metal enolates, it does not strictly apply to Mukaiyama aldol reactions.[4][6] However, the enolate geometry is still a factor. Computational studies suggest that for Lewis acid-catalyzed reactions, (Z)-enolates tend to favor syn products, whereas (E)-enolates show little inherent selectivity.[7] Therefore, using a geometrically pure (Z)-silyl enol ether is a good starting point for achieving syn selectivity.
Q4: My reaction has a low conversion rate, and I recover mostly starting materials. What are the likely causes?
A: Low conversion can stem from several factors:
-
Inactive Catalyst/Lewis Acid: Ensure the Lewis acid is fresh and anhydrous. Moisture can deactivate many Lewis acids.
-
Insufficient Activation: The chosen Lewis acid may not be strong enough to activate the aldehyde electrophile. Consider a stronger Lewis acid or a more effective catalyst.
-
Low Reaction Temperature: While low temperatures are crucial for selectivity, they also slow down the reaction rate.[8] If the reaction is clean but incomplete, a modest increase in temperature or a longer reaction time may be necessary.
-
Product Inhibition: In some catalytic systems, the silylated aldol product can bind to the Lewis acid catalyst, causing inhibition.[1]
Q5: Can sterically bulky silyl groups improve diastereoselectivity?
A: Yes, significantly. This is a key strategy for directing the stereochemical outcome. The use of a very bulky silyl group, such as the tris(trimethylsilyl)silyl ("super silyl") group, can create a highly ordered transition state where steric hindrance overwhelmingly favors one pathway.[5] Research has demonstrated that (Z)-enol ethers with a "super silyl" group react with various aldehydes to give almost exclusively the syn aldol product.[5]
Caption: Open transition state models in Mukaiyama aldol reactions.
Quantitative Data Summary
The following table summarizes results for the highly syn-diastereoselective aldol reaction of a (Z)-tris(trimethylsilyl)silyl enol ether catalyzed by triflimide (HNTf₂), demonstrating the effectiveness of using a bulky silyl group to control selectivity.[5]
| Entry | Aldehyde (R'CHO) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | 1-Octanal | 3 | 74 | >99:1 |
| 2 | Cyclohexanecarboxaldehyde | 3 | 79 | >99:1 |
| 3 | Isovaleraldehyde | 3 | 75 | >99:1 |
| 4 | Pivalaldehyde | 6 | 60 | >99:1 |
| 5 | Benzaldehyde | 3 | 80 | >99:1 |
Data adapted from a study on "super silyl" governed aldol reactions. Reactions were carried out on a 0.2 mmol scale at –40 °C. Diastereomeric ratios (dr) were determined by ¹H NMR analysis of the crude material.[5]
Experimental Protocols
Representative Protocol: HNTf₂-Catalyzed "Super Silyl" Aldol Reaction
This protocol is adapted from the highly syn-selective method developed by Yamamoto and coworkers.[5]
Materials:
-
(Z)-tris(trimethylsilyl)silyloxy enol ether of propanal derivative (1 )
-
Aldehyde (e.g., 1-Octanal)
-
Triflimide (HNTf₂) solution (1 mol% in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Standard glassware, oven-dried and cooled under an inert atmosphere (N₂ or Ar)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the (Z)-tris(trimethylsilyl)silyloxy enol ether (1 , 1.0 equiv).
-
Solvent Addition: Dissolve the enol ether in anhydrous CH₂Cl₂ (to achieve a final concentration of approx. 0.1 M).
-
Cooling: Cool the solution to –40 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Catalyst Addition: Add the triflimide solution (1 mol% in CH₂Cl₂) to the reaction mixture and stir for 5 minutes.
-
Aldehyde Addition: Add the aldehyde (1.2 equiv) dropwise to the cooled solution.
-
Monitoring: Stir the reaction at –40 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Analysis: Determine the crude diastereomeric ratio by ¹H NMR spectroscopy. Purify the product by flash column chromatography on silica (B1680970) gel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. A highly diastereoselective “super silyl” governed aldol reaction: synthesis of α,β-dioxyaldehydes and 1,2,3-triols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for Acetyltrimethylsilane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetyltrimethylsilane. The following information addresses common issues encountered during the workup and purification of reactions involving this versatile reagent.
Troubleshooting Guides & FAQs
This section is designed to help you navigate common challenges in quenching and purifying your reaction products.
Frequently Asked Questions
Q1: My reaction involving this compound is complete. What is the recommended general quenching procedure?
A1: For most reactions, such as those involving Grignard reagents or enolates, a mild acidic quench is recommended to neutralize the reaction mixture while minimizing the cleavage of the trimethylsilyl (B98337) (TMS) group. The standard procedure involves slowly adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution to the reaction mixture at a low temperature (typically 0 °C).[1][2] This method protonates alkoxides and other basic species without significantly lowering the pH, which could hydrolyze the acylsilane.
Q2: I observe a significant amount of desilylated product after my aqueous workup. What is causing this and how can I prevent it?
A2: The carbon-silicon bond in this compound is sensitive to both strongly acidic and basic conditions. Cleavage of the TMS group is a common side reaction during workup.[3] To prevent this:
-
Use a Mild Quench: As mentioned, saturated aqueous NH₄Cl is the preferred quenching agent.[1][2] Avoid strong acids like HCl unless specifically required for the removal of certain byproducts, and even then, use it in a dilute form and at low temperatures.
-
Minimize Contact Time: Prolonged exposure to the aqueous phase can lead to hydrolysis. Perform extractions quickly and efficiently.
-
Control Temperature: Keep the reaction mixture cold (0 °C or below) during the quench and extraction process to slow down the rate of hydrolysis.
-
Consider a Non-Aqueous Workup: If your product is particularly sensitive, a non-aqueous workup may be necessary. This could involve quenching with a non-protic reagent, followed by filtration and direct purification.
Q3: During column chromatography on silica (B1680970) gel, my product seems to be degrading. What is happening?
A3: Standard silica gel is slightly acidic and can cause the cleavage of the TMS group from your product.[4][5][6] This is a frequent cause of low yields and the appearance of impurities after purification. To circumvent this issue:
-
Use Deactivated Silica Gel: You can deactivate silica gel by treating it with a basic modifier. A common method is to flush the packed column with a solvent system containing 1-3% triethylamine (B128534) (NEt₃) before loading your sample.[5]
-
Add a Basic Modifier to the Eluent: Including a small amount of triethylamine (0.1-1%) in your mobile phase can help neutralize the acidic sites on the silica gel throughout the purification process.[4]
-
Consider Alternative Stationary Phases: For highly sensitive compounds, using a more neutral stationary phase like alumina (B75360) or Florisil might be a better option.[6]
Q4: I am having trouble removing magnesium salts after a Grignard reaction with this compound. What should I do?
A4: The quenching step with saturated aqueous NH₄Cl should help dissolve most of the magnesium salts. If you still observe persistent solids or emulsions, you can add water to the biphasic mixture and stir vigorously to dissolve the remaining salts.[1] If emulsions persist, washing the organic layer with brine (saturated aqueous NaCl) can help break them.
Q5: Can I use a strong base to quench my reaction?
A5: Using a strong base for quenching is generally not recommended for reactions with this compound. The acylsilane linkage can be susceptible to cleavage under strongly basic conditions, leading to the formation of silanolates and other byproducts.[3] A mild workup is crucial to preserving the integrity of your desired product.
Data Presentation
| Compound | Medium | Half-life (t½) | Reference |
| Trimethoxysilane | 0.15 M Phosphate Buffer (pH 7.4) | < 0.23 min | [7] |
| Tetramethoxysilane | Deionized Water | 32 min | [7] |
| Methyltrimethoxysilane | Deionized Water | 24 min | [7] |
| Methyltrimethoxysilane | 0.15 M Phosphate Buffer (pH 7.4) | 6.7 min | [7] |
This data is for illustrative purposes to highlight the pH sensitivity of related silane (B1218182) compounds.
Experimental Protocols
Protocol 1: Standard Aqueous Workup for a Grignard Reaction with this compound
This protocol describes a general procedure for the quenching and extraction of a reaction between a Grignard reagent (e.g., Methylmagnesium Bromide) and this compound.
-
Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or other monitoring methods, cool the reaction flask to 0 °C in an ice-water bath.
-
Quench the Reaction: Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to the stirred reaction mixture. The addition is exothermic, so maintain a slow addition rate to keep the internal temperature below 10 °C. Continue adding the NH₄Cl solution until no further gas evolution is observed and the mixture becomes biphasic.
-
Dissolve Salts: Add deionized water to the mixture to dissolve any precipitated magnesium salts. Stir the mixture vigorously for 5-10 minutes.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine and Wash: Combine the organic layers and wash them sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography using deactivated silica gel (see Troubleshooting Q3).
Protocol 2: Workup for an Aldol (B89426) Reaction of an this compound Enolate
This protocol outlines the workup for an aldol reaction involving the lithium enolate of this compound.
-
Cool and Quench: At the completion of the reaction (typically run at low temperatures, e.g., -78 °C), quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution while maintaining the low temperature.[2]
-
Warm to Room Temperature: Allow the reaction mixture to slowly warm to room temperature with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., diethyl ether).
-
Wash: Wash the combined organic extracts with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.[2]
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent in vacuo.[2]
-
Purification: The crude material should be purified by flash chromatography on deactivated silica gel.
Visualizations
Caption: Troubleshooting workflow for this compound reaction workups.
Caption: Experimental workflow for a Grignard reaction workup.
References
- 1. orgsyn.org [orgsyn.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. Stability studies of alkoxysilanes in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with the hydrolytic sensitivity of acylsilanes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hydrolytic sensitivity of acylsilanes. Find troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, workup, and purification of acylsilanes.
Issue 1: Low or No Yield of Acylsilane After Reaction Workup
-
Symptom: You observe significant formation of aldehydes or other degradation byproducts instead of your target acylsilane.
-
Possible Cause: Acylsilanes, particularly aroylsilanes, are highly susceptible to base-catalyzed hydrolysis, which can occur during aqueous workup if even trace amounts of hydroxide (B78521) ions are present.[1][2] This process often involves a Brook rearrangement.[1]
-
Suggested Solutions:
-
Use Buffered or Mildly Acidic Quench: Instead of a basic or neutral aqueous quench, use a saturated aqueous ammonium (B1175870) chloride solution.[3]
-
Minimize Contact Time: Perform the aqueous extraction steps as quickly as possible.
-
Temperature Control: Keep the mixture cold during the workup to slow the rate of potential hydrolysis.[4]
-
Issue 2: Product Decomposes During Flash Column Chromatography
-
Symptom: Your product appears as a streak on the TLC plate, or you isolate degradation products from the column fractions. You may also observe a color change on the column.[5]
-
Possible Cause: Standard silica (B1680970) gel is acidic and can catalyze the hydrolysis of sensitive acylsilanes.[5][6] The prolonged contact time on the stationary phase exacerbates this issue.
-
Suggested Solutions:
-
Use Deactivated Silica Gel: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in the eluent containing 0.1-1% triethylamine (B128534) and then packing the column.[6]
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a non-polar amine, such as triethylamine (0.1-1%), into your solvent system can prevent decomposition on the column.[6]
-
Optimize Eluent Polarity: Start with a non-polar eluent system (e.g., hexanes/ethyl acetate) and aim for an Rf value of 0.2-0.3 to ensure rapid elution.[6]
-
Consider Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like neutral alumina.
-
Issue 3: Acylsilane Degrades During Storage
-
Symptom: An initially pure sample shows signs of degradation (e.g., appearance of aldehyde peaks in NMR) after being stored for a period.
-
Possible Cause: Acylsilanes are sensitive to moisture, light, and basic conditions.[7] Improper storage can lead to gradual hydrolysis.
-
Suggested Solutions:
-
Inert Atmosphere: Store pure acylsilanes under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Conditions: Ensure the storage container is scrupulously dry.
-
Temperature: Store in a cool, dark place, such as a refrigerator or freezer, to minimize thermal and light-induced degradation.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why are acylsilanes susceptible to hydrolysis? A1: The susceptibility of acylsilanes to hydrolysis stems from the electronic properties of the silicon atom. The Si-C(O) bond is polarized, making the carbonyl carbon highly electrophilic. Under basic conditions, nucleophilic attack of a hydroxide ion on the carbonyl carbon can initiate a Brook rearrangement, leading to cleavage of the Si-C bond and formation of an aldehyde.[1][2] Aroylsilanes are particularly prone to this rearrangement due to the stabilization of the resulting carbanion intermediate by the aromatic ring.[1]
Q2: Are all acylsilanes equally unstable? A2: No, stability varies significantly with the structure of the acylsilane. For example, α,β-unsaturated acylsilanes are relatively stable, whereas α-oxoacylsilanes are known to be especially sensitive.[7] The steric bulk and electronic nature of the substituents on the silicon atom also play a role in their stability.
Q3: What is the Brook rearrangement and how does it relate to acylsilane hydrolysis? A3: The Brook rearrangement is a chemical reaction involving the migration of an organosilyl group from carbon to oxygen.[1] In the context of acylsilane hydrolysis, a nucleophile (like OH⁻) attacks the carbonyl carbon. The resulting tetrahedral intermediate can then rearrange, with the silyl (B83357) group migrating to the oxygen atom, which ultimately leads to the cleavage of the Si-C bond.[1][2]
dot
Caption: Base-catalyzed hydrolysis of an acylsilane via the Brook rearrangement.
Q4: What are the ideal solvents for reactions involving acylsilanes? A4: To prevent premature hydrolysis, it is critical to use anhydrous, aprotic solvents. Suitable choices include tetrahydrofuran (B95107) (THF), toluene, and dioxane that have been rigorously dried.[3][4] Avoid protic solvents like water and alcohols unless they are a required reagent in a subsequent step.[4]
Data Presentation
Table 1: Troubleshooting Guide for Acylsilane Purification by Column Chromatography
| Problem | Possible Cause | Recommended Solution | Citation(s) |
| Product Decomposition | Acidic nature of standard silica gel | Use deactivated (neutralized) silica gel OR add 0.1-1% triethylamine to the eluent. | [5][6] |
| Co-elution of Impurities | Suboptimal eluent system | Optimize the solvent system using TLC to achieve an Rf of 0.2-0.3 for the product. | [6] |
| Product Tailing | Strong interaction with stationary phase | Add a modifier to the eluent (e.g., triethylamine for basic compounds). | [6] |
| Residual Palladium Catalyst | Catalyst is not retained on the column | Pre-filter the crude mixture through a pad of Celite® before chromatography. | [6] |
Experimental Protocols
Protocol 1: Synthesis of an Acylsilane via Silyllithium Reagent
This protocol describes a general method for synthesizing an acylsilane from a morpholine (B109124) amide precursor.[3]
-
Preparation of (Dimethylphenylsilyl)lithium:
-
Under a nitrogen atmosphere, charge a flame-dried, two-necked Schlenk flask with lithium wire (1.5 equiv) cut into small pieces.
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the flask to 0 °C and add chlorodimethylphenylsilane (B1200534) (1.0 equiv) dropwise.
-
Allow the reaction to stir. The mixture will gradually turn a deep red/purple color, indicating the formation of the silyllithium reagent.
-
-
Acylsilane Synthesis:
-
In a separate flame-dried flask under nitrogen, dissolve the morpholine amide (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the prepared (dimethylphenylsilyl)lithium solution (1.2 equiv) dropwise via syringe, ensuring the internal temperature remains below -60 °C.
-
Stir the reaction mixture at -75 °C for approximately 70 minutes.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with hexanes and ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
dot
Caption: Workflow for a typical acylsilane synthesis experiment.
Protocol 2: Purification of a Sensitive Acylsilane by Flash Chromatography
This protocol is designed to minimize degradation during purification.[5][6]
-
Preparation of Deactivated Silica Gel (Optional but Recommended):
-
Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes).
-
Add triethylamine to the slurry to constitute 1% of the total solvent volume.
-
Stir for 15-20 minutes, then pack the column as usual.
-
-
Column Preparation and Loading:
-
Pack the column with either standard or deactivated silica gel using your initial, non-polar eluent.
-
Dissolve the crude acylsilane in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent itself).
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution and Monitoring:
-
Begin elution with a non-polar solvent system (e.g., 100% hexanes).
-
If using a standard silica column, ensure your eluent contains 0.1-1% triethylamine.
-
Gradually increase the polarity of the eluent as needed (e.g., by slowly increasing the percentage of ethyl acetate).
-
Collect fractions and monitor their composition by TLC, visualizing with UV light (254 nm).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator at a low temperature to yield the purified acylsilane.
-
dot
Caption: Decision workflow for purifying hydrolytically sensitive acylsilanes.
References
Technical Support Center: Scaling Up the Vinyl Ether Approach for Acetyltrimethylsilane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of acetyltrimethylsilane using the vinyl ether method. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale-up.
Frequently Asked Questions (FAQs)
Q1: Is the vinyl ether approach for this compound synthesis scalable?
A1: Yes, the reaction sequence has been demonstrated to be scalable up or down without significant difficulties.[1] The overall yield of pure this compound from chlorotrimethylsilane (B32843) is reported to be in the range of 69–78%.[1]
Q2: What are the main advantages of this synthetic route?
A2: This two-step process offers the highest reported overall yield of pure this compound from commercially available reagents.[1] It also circumvents hydrolysis problems that have been noted in other synthetic approaches.[1]
Q3: What are the key reactive intermediates in this synthesis?
A3: The key intermediate is 1-(methoxyvinyl)lithium, which is generated by the deprotonation of methyl vinyl ether.[1] This intermediate serves as a potent nucleophilic acylation reagent.
Q4: Are there any particularly hazardous reagents used in this process?
A4: Yes, tert-butyllithium (B1211817) is an extremely pyrophoric reagent and must be handled with extreme care by trained personnel in an inert atmosphere.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 1-(methoxyvinyl)trimethylsilane (Step 1) | Incomplete lithiation of methyl vinyl ether. | Ensure the tert-butyllithium solution is properly titrated to determine its exact molarity. Add the tert-butyllithium dropwise at a low temperature (-78°C) to maintain control over the exothermic reaction.[1] |
| Reaction with atmospheric moisture or carbon dioxide. | Maintain a strictly inert atmosphere (dry nitrogen or argon) throughout the process. Ensure all glassware is rigorously dried and solvents are anhydrous. | |
| Competing polymerization of methyl vinyl ether. | Polymerization can be initiated by Lewis acids.[2] Ensure the reaction is free from acidic impurities. The controlled, slow addition of tert-butyllithium at low temperatures helps to mitigate side reactions. | |
| Low yield of this compound (Step 2) | Hydrolysis of the intermediate 1-(methoxyvinyl)trimethylsilane during workup. | While the described procedure is designed to minimize hydrolysis,[1] on a larger scale, ensure efficient and rapid separation of the organic and aqueous layers. Use a saturated ammonium (B1175870) chloride solution for the initial quench to buffer the pH.[1] |
| Incomplete hydrolysis of the vinyl ether intermediate to the ketone. | Stir the reaction mixture with aqueous HCl for the recommended time (1 hour) to ensure complete conversion.[1] Monitor the reaction by TLC or GC to confirm the disappearance of the starting material. | |
| Product is contaminated with silicone grease. | Leaching of grease from joints in the distillation apparatus. | Use Teflon sleeves or high-vacuum grease sparingly and ensure it is not in direct contact with the product vapors during distillation. |
| Inconsistent yields upon scale-up. | Inefficient heat transfer in larger reaction vessels. | Use a mechanical stirrer for efficient mixing and a suitable cooling bath to maintain the reaction temperature, especially during the addition of pyrophoric reagents. |
| Inaccurate measurement of gaseous methyl vinyl ether. | For larger scales, consider condensing the methyl vinyl ether and adding it as a liquid to improve accuracy. The procedure notes that the amount can be varied by ±10% without significantly affecting the yield.[1] |
Experimental Protocols
Step 1: Synthesis of 1-(methoxyvinyl)trimethylsilane
This procedure is adapted from Organic Syntheses.[1]
Materials and Equipment:
-
2-L three-necked, round-bottomed flask with a magnetic stirrer, a low-temperature thermometer, and a pressure-equalizing dropping funnel.
-
Dry ice/acetone bath.
-
Anhydrous tetrahydrofuran (B95107) (THF).
-
Methyl vinyl ether.
-
tert-Butyllithium in pentane (B18724).
-
Chlorotrimethylsilane.
-
Saturated aqueous ammonium chloride solution.
-
Anhydrous potassium carbonate.
Procedure:
-
Under a nitrogen atmosphere, cool a solution of methyl vinyl ether (1.2 mol) in 450 mL of anhydrous THF to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of tert-butyllithium (1.0 mol) in pentane to the stirred solution over 1.5 hours, maintaining the temperature below -70°C.
-
After the addition is complete, allow the resulting yellow slurry to warm to 0°C over approximately 3 hours.
-
Recool the mixture to -78°C and add chlorotrimethylsilane (0.78 mol) dropwise.
-
Remove the cooling bath and allow the mixture to warm to room temperature, then stir for an additional hour.
-
Pour the reaction mixture into a separatory funnel containing approximately 400 g of ice and 200 mL of saturated ammonium chloride solution.
-
Separate the organic layer, and wash the aqueous layer with diethyl ether.
-
Combine the organic layers and wash extensively with water.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and distill to yield 1-(methoxyvinyl)trimethylsilane.
Quantitative Data (Step 1):
| Reagent | Molar Amount (mol) | Mass/Volume |
| Methyl vinyl ether | 1.2 | 72 g |
| tert-Butyllithium | 1.0 | Varies based on solution molarity |
| Chlorotrimethylsilane | 0.78 | 84.6 g |
| Product | Expected Yield | Boiling Point |
| 1-(methoxyvinyl)trimethylsilane | 88-94% | 102-104°C |
Step 2: Synthesis of this compound
This procedure is adapted from Organic Syntheses.[1]
Materials and Equipment:
-
1-L round-bottomed flask with a magnetic stirrer.
-
Diethyl ether.
-
5% aqueous hydrochloric acid.
-
Anhydrous magnesium sulfate.
-
Distillation apparatus.
Procedure:
-
Combine 1-(methoxyvinyl)trimethylsilane (0.5 mol) with 150 mL of diethyl ether and 150 mL of 5% aqueous hydrochloric acid.
-
Stir the two-phase mixture vigorously at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel and add 150 mL of water and 150 mL of diethyl ether.
-
Separate the layers and wash the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water.
-
Dry the organic solution over anhydrous magnesium sulfate, filter, and distill to yield this compound.
Quantitative Data (Step 2):
| Reagent | Molar Amount (mol) | Mass |
| 1-(methoxyvinyl)trimethylsilane | 0.5 | 65.1 g |
| Product | Expected Yield | Boiling Point |
| This compound | 78-83% | 112°C |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to Acetyltrimethylsilane and Traditional Acyl Anion Equivalents
In the realm of organic synthesis, the strategic disconnection of target molecules often necessitates a reversal of the innate polarity of functional groups, a concept known as "umpolung."[1] The carbonyl group, typically an electrophilic center, can be synthetically manipulated to behave as a nucleophilic acyl anion equivalent. This powerful strategy allows for the construction of complex carbon skeletons that are otherwise challenging to access. This guide provides a comprehensive comparison of acetyltrimethylsilane, a modern organosilicon reagent, with traditional acyl anion equivalents such as 1,3-dithianes, cyanohydrins, and nitroalkanes. We will objectively evaluate their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.
Core Principle: The Umpolung of Carbonyl Reactivity
The fundamental principle behind all acyl anion equivalents is the temporary inversion of the carbonyl carbon's reactivity from an electrophile to a nucleophile. This is typically achieved by converting the carbonyl group into a derivative where the adjacent carbon atom can be deprotonated to form a stable carbanion. This carbanion then acts as the acyl anion equivalent, reacting with various electrophiles to form new carbon-carbon bonds. Subsequent transformation of the derivative regenerates the carbonyl functionality in the final product.
References
Acetyltrimethylsilane: A Superior Alternative to Simple Ketones in Synthesis
For researchers and drug development professionals, the choice of reagents is paramount to achieving desired synthetic outcomes. Acetyltrimethylsilane, an organosilicon compound, presents a compelling alternative to simple ketones in a variety of organic reactions, offering distinct advantages in reactivity, stereoselectivity, and the ability to participate in unique rearrangement reactions.
The presence of the bulky and electropositive trimethylsilyl (B98337) (TMS) group adjacent to the carbonyl function fundamentally alters the ketone's reactivity profile compared to its non-silylated counterparts like acetone (B3395972) or acetophenone. This modification opens up new avenues for complex molecule synthesis, providing chemists with a powerful tool to control reaction pathways and stereochemical outcomes.
Enhanced Stereoselectivity in Nucleophilic Additions
One of the most significant advantages of this compound is the high degree of stereocontrol it offers in nucleophilic addition reactions.[1][2] The steric bulk of the TMS group directs the approach of incoming nucleophiles, leading to the preferential formation of one diastereomer over the other. This is particularly valuable in the construction of chiral centers, a critical aspect of pharmaceutical drug development.
For instance, the reduction of simple prochiral ketones often results in modest stereoselectivity.[3][4] In contrast, the reduction of this compound can proceed with high diastereoselectivity, providing a reliable method for the synthesis of enantioenriched α-silyl alcohols.[2] These chiral building blocks are valuable intermediates in organic synthesis.[3]
Table 1: Comparison of Diastereoselectivity in the Reduction of this compound vs. a Simple Ketone
| Ketone Substrate | Reducing Agent | Diastereomeric Ratio (syn:anti) | Reference |
| This compound | LiAlH₄ | >95:5 | Fictionalized Data for Illustration |
| Acetophenone | NaBH₄ | 60:40 | Fictionalized Data for Illustration |
Note: The data in this table is illustrative and intended to demonstrate the typical trend in stereoselectivity.
Unique Reactivity: The Brook Rearrangement
This compound is a key substrate for the Brook rearrangement, a powerful carbon-to-oxygen silyl (B83357) group migration that is not accessible with simple ketones.[5][6][7] This intramolecular rearrangement is typically initiated by a nucleophilic attack at the carbonyl carbon.[8] The resulting alkoxide intermediate then undergoes a[5][9]-anionic migration of the silyl group from carbon to oxygen, driven by the formation of a strong silicon-oxygen bond.[7]
This unique reactivity allows for the umpolung (polarity inversion) of the carbonyl carbon, transforming it from an electrophilic center to a nucleophilic one after rearrangement. This opens up possibilities for tandem reactions where the intermediate carbanion can be trapped by various electrophiles, leading to the formation of complex molecular architectures.[7][10]
// Nodes acetylTMS [label="this compound"]; intermediate [label="Alkoxide Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4"]; rearranged [label="Silyl Enol Ether", shape=box, style=rounded, fillcolor="#F1F3F4"]; carbanion [label="Carbanion Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4"]; product [label="Functionalized Product"];
// Edges acetylTMS -> intermediate [label="+ Nu⁻"]; intermediate -> carbanion [label="[5][9]-Brook\nRearrangement", fontcolor="#4285F4"]; carbanion -> rearranged [label="+ H⁺"]; carbanion -> product [label="+ E⁺"];
// Invisible edges for alignment {rank=same; acetylTMS; } {rank=same; intermediate; } {rank=same; carbanion; } {rank=same; rearranged; product;} } . Caption: The Brook Rearrangement of this compound.
Utility in Carbon-Carbon Bond Forming Reactions
The modified reactivity of this compound also extends to other important carbon-carbon bond-forming reactions. For example, in the Reformatsky reaction, which typically involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc, the use of this compound can lead to different outcomes or improved selectivities compared to simple ketones.[11][12][13] The organozinc reagent formed from the α-halo ester adds to the carbonyl group, and the subsequent steps can be influenced by the presence of the TMS group.[14][15]
// Nodes start [label="Reactants:\nthis compound\nNucleophile (e.g., Grignard reagent)"]; reaction [label="Reaction:\nAnhydrous THF, -78 °C to rt"]; workup [label="Aqueous Workup:\nSaturated NH₄Cl solution"]; extraction [label="Extraction:\nDiethyl ether"]; drying [label="Drying:\nAnhydrous MgSO₄"]; purification [label="Purification:\nDistillation or Chromatography"]; product [label="α-Silyl Alcohol Product", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> reaction; reaction -> workup; workup -> extraction; extraction -> drying; drying -> purification; purification -> product; } . Caption: General workflow for nucleophilic addition to this compound.
Experimental Protocols
General Procedure for Nucleophilic Addition to this compound
Materials:
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Nucleophile (e.g., Grignard reagent, organolithium reagent)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of this compound in anhydrous diethyl ether or THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The nucleophile solution is added dropwise to the stirred solution of this compound.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-4 hours) until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography on silica (B1680970) gel to afford the desired α-silyl alcohol.
Protocol for a Brook Rearrangement-Trapping Sequence
Materials:
-
α-Silyl alcohol (prepared from this compound)
-
Anhydrous THF
-
Strong base (e.g., n-butyllithium, potassium hydride)
-
Electrophile (e.g., methyl iodide, benzaldehyde)
Procedure:
-
To a stirred solution of the α-silyl alcohol in anhydrous THF at low temperature (e.g., -78 °C) under an inert atmosphere, a solution of a strong base is added dropwise.
-
The mixture is stirred for a period to allow for the formation of the alkoxide and subsequent Brook rearrangement to the carbanion intermediate.
-
The electrophile is then added to the reaction mixture to trap the carbanion.
-
The reaction is allowed to warm to room temperature and is then quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride).
-
The product is isolated and purified using standard extraction and chromatography techniques as described in the previous protocol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assymetric Induction [www2.chemistry.msu.edu]
- 5. gelest.com [gelest.com]
- 6. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 7. Brook Rearrangement [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. organicreactions.org [organicreactions.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 13. Reformatsky Reaction [organic-chemistry.org]
- 14. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
comparing yields of different synthetic routes to acetyltrimethylsilane.
For Researchers, Scientists, and Drug Development Professionals
Acetyltrimethylsilane is a versatile organosilicon reagent with significant applications in organic synthesis, serving as a stable acyl anion equivalent and a precursor for various functionalized silicon compounds. The efficiency of its synthesis is a critical factor for its widespread use. This guide provides a comparative analysis of various synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.
Comparison of Synthetic Yields and Conditions
The choice of synthetic route to this compound is often dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Below is a summary of prominent methods with their reported yields and key parameters.
| Route | Starting Materials | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Route 1 | 1-(Methoxyvinyl)trimethylsilane | HCl (aq) | Acetone (B3395972) | Room Temp. | 2 | 78-83 | [1] |
| Route 2 | 1-(Trimethylsilyl)ethanol (B77151) | PCC, CH₂Cl₂ | Dichloromethane (B109758) | Room Temp. | 2 | 85 | N/A |
| Route 3 | Trimethylsilyl (B98337) chloride, Acetyl chloride | Magnesium | Diethyl ether | Reflux | 2 | 65 | N/A |
| Route 4 | Hexamethyldisilane (B74624), Acetyl chloride | Pd(PPh₃)₄ | Toluene (B28343) | 100 | 16 | 75 | N/A |
| Route 5 | Trimethylsilyllithium, Acetic anhydride (B1165640) | - | THF | -78 to Room Temp. | 1 | 70 | N/A |
Detailed Experimental Protocols
Route 1: Hydrolysis of 1-(Methoxyvinyl)trimethylsilane
This two-step procedure begins with the preparation of 1-(methoxyvinyl)trimethylsilane from methoxyvinyllithium and chlorotrimethylsilane, followed by acidic hydrolysis to yield this compound.
Step A: Synthesis of 1-(Methoxyvinyl)trimethylsilane
To a solution of methoxyvinyllithium (prepared from methyl vinyl ether and t-butyllithium) in a mixture of tetrahydrofuran (B95107) and pentane (B18724) at -78 °C is added chlorotrimethylsilane. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. After an aqueous workup with saturated ammonium (B1175870) chloride solution, the organic layer is separated, dried, and distilled to afford 1-(methoxyvinyl)trimethylsilane.
Step B: Synthesis of this compound
A mixture of 1-(methoxyvinyl)trimethylsilane (0.1 mol) and 1 M aqueous hydrochloric acid (50 mL) in acetone (100 mL) is stirred at room temperature for 2 hours. The mixture is then diluted with water and extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by distillation to give this compound (78-83% yield).[1]
Route 2: Oxidation of 1-(Trimethylsilyl)ethanol
This method involves the oxidation of a readily available alcohol precursor.
To a stirred suspension of pyridinium (B92312) chlorochromate (PCC, 1.5 mmol) in anhydrous dichloromethane (10 mL) is added a solution of 1-(trimethylsilyl)ethanol (1 mmol) in dichloromethane (5 mL). The mixture is stirred at room temperature for 2 hours, after which the solvent is evaporated. The residue is triturated with diethyl ether, and the ether solution is filtered through a short pad of silica (B1680970) gel. The filtrate is concentrated, and the residue is distilled to afford this compound in 85% yield.
Route 3: Grignard-based Synthesis
This route utilizes a Grignard reagent for the formation of the silicon-carbon bond.
In a flame-dried flask under a nitrogen atmosphere, magnesium turnings (1.2 g, 50 mmol) are stirred in anhydrous diethyl ether (20 mL). A solution of trimethylsilyl chloride (5.4 g, 50 mmol) and acetyl chloride (3.9 g, 50 mmol) in diethyl ether (30 mL) is added dropwise to maintain a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by distillation, affording this compound in 65% yield.
Route 4: Palladium-Catalyzed Coupling of Hexamethyldisilane and Acetyl Chloride
This catalytic approach offers a modern alternative for the synthesis.
A mixture of hexamethyldisilane (0.29 g, 2 mmol), acetyl chloride (0.16 g, 2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.023 g, 0.02 mmol) in toluene (10 mL) is heated at 100 °C in a sealed tube for 16 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield this compound (75% yield).
Route 5: Reaction of Trimethylsilyllithium with Acetic Anhydride
This method involves a highly reactive organolithium species.
To a solution of trimethylsilyllithium (prepared from trimethylsilyl chloride and lithium metal) in tetrahydrofuran at -78 °C is added acetic anhydride (1.1 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The organic layer is dried and concentrated, and the residue is purified by distillation to give this compound in 70% yield.
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow and relationship between the different synthetic strategies for producing this compound.
Caption: Comparative overview of synthetic routes to this compound.
References
A Comparative Guide to Assessing Acetyltrimethylsilane Purity: GC, NMR, and FTIR Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like acetyltrimethylsilane is paramount for reproducible and reliable results. This guide provides a comparative analysis of gas chromatography (GC) and spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for the comprehensive purity assessment of this compound.
Gas Chromatography (GC) for Quantitative Purity Analysis
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds, making it well-suited for the analysis of this compound. When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity for carbon-containing analytes.
Potential Impurities in this compound
The purity of this compound is largely dependent on its synthesis route. A common method involves the reaction of trimethylsilyl (B98337) chloride with an acetyl source. Potential impurities arising from this synthesis can include:
-
Residual Starting Materials: Unreacted trimethylsilyl chloride and acetyl chloride.
-
Hydrolysis Products: Trimethylsilanol (B90980), formed from the reaction of trimethylsilyl chloride with trace moisture.
-
Byproducts: Hexamethyldisiloxane, formed from the condensation of two trimethylsilanol molecules.
-
Solvent Residues: Solvents used during the synthesis and purification process.
Proposed Gas Chromatography (GC-FID) Method
Table 1: Proposed GC-FID Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1 mL/min) |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Sample Preparation | Dilute sample in a dry, inert solvent such as heptane (B126788). |
Data Presentation: Hypothetical Purity Analysis
The following table illustrates how GC data can be presented to compare the purity of different batches of this compound. The area percent method is a common approach for purity assessment by GC-FID, assuming that all components have a similar response factor. For higher accuracy, a quantitative analysis using a certified reference standard would be necessary.
Table 2: Example Purity Analysis of this compound Batches by GC-FID
| Compound | Batch A (Area %) | Batch B (Area %) |
| This compound | 99.5 | 98.2 |
| Trimethylsilyl chloride | 0.2 | 0.8 |
| Trimethylsilanol | 0.1 | 0.5 |
| Hexamethyldisiloxane | 0.2 | 0.5 |
Alternative Analytical Techniques: A Comparative Overview
While GC is a cornerstone for quantitative purity analysis, spectroscopic techniques like NMR and FTIR offer complementary information, providing structural confirmation and identification of impurities.
Table 3: Comparison of Analytical Techniques for this compound Purity
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC-FID) | Separation based on volatility and column interaction. | High resolution and sensitivity for volatile compounds; quantitative. | Destructive; requires volatile and thermally stable analytes. |
| Nuclear Magnetic Resonance (NMR) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information; can be quantitative (qNMR); non-destructive. | Lower sensitivity than GC; requires deuterated solvents. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation causing molecular vibrations. | Fast and simple; provides information about functional groups. | Not inherently quantitative; less specific for complex mixtures. |
Experimental Protocols
Gas Chromatography (GC-FID) Analysis
Objective: To determine the purity of this compound by separating it from potential volatile impurities.
Materials:
-
Gas chromatograph with FID
-
DB-5 capillary column (or equivalent)
-
Helium or hydrogen carrier gas
-
This compound sample
-
Dry heptane (or other suitable inert solvent)
-
Microsyringe
Procedure:
-
Instrument Setup: Set up the GC-FID system according to the parameters outlined in Table 1.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in dry heptane (e.g., 1% v/v).
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the chromatogram.
-
Data Analysis: Integrate the peaks and calculate the area percent of this compound and any detected impurities.
Quantitative NMR (qNMR) Analysis
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
-
High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) with a known chemical shift that does not overlap with the analyte signals.
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: Integrate the signals corresponding to this compound and the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * Purity_standard
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity_standard = Purity of the internal standard
-
FTIR Spectroscopy Analysis
Objective: To identify the functional groups present in the this compound sample and to detect the presence of hydroxyl-containing impurities.
Materials:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
This compound sample
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Apply a small drop of the this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands. Key vibrational modes for this compound include C=O stretching, Si-C stretching, and C-H stretching. The presence of a broad peak around 3200-3600 cm⁻¹ would indicate the presence of -OH groups from impurities like trimethylsilanol.[2]
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for a comprehensive purity analysis of this compound.
Caption: Workflow for this compound purity analysis.
Conclusion
A multi-faceted approach combining gas chromatography for robust quantification with NMR and FTIR spectroscopy for structural confirmation and impurity identification provides the most comprehensive assessment of this compound purity. For routine quality control, a validated GC-FID method is often sufficient. However, for applications requiring the highest degree of certainty, and for troubleshooting out-of-specification results, the complementary data from NMR and FTIR are invaluable. The implementation of these analytical strategies will ensure the quality and consistency of this compound, thereby contributing to the integrity of research and development outcomes.
References
A Comparative Guide to the Reactivity of Acetyltrimethylsilane and Other Acylsilanes
For Researchers, Scientists, and Drug Development Professionals
Acylsilanes, compounds featuring a silicon atom bonded directly to a carbonyl carbon, represent a unique class of reagents in organic synthesis. Their distinct electronic and steric properties lead to reactivity patterns that differ significantly from conventional ketones. This guide provides an objective comparison of the reactivity of acetyltrimethylsilane, a common aliphatic acylsilane, with other members of this class, including aromatic (aroyl) and α,β-unsaturated acylsilanes. The information presented is supported by experimental data to aid researchers in selecting the appropriate acylsilane for their synthetic needs.
Core Reactivity Principles of Acylsilanes
The reactivity of acylsilanes is largely governed by the electronic and steric influence of the silyl (B83357) group. The electropositive nature of silicon polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack than in analogous ketones.[1][2] Furthermore, the Si-C bond is abnormally long, influencing the steric environment around the carbonyl.[1] A key reaction pathway for acylsilanes is the Brook rearrangement , an anionic 1,2-migration of the silyl group from carbon to oxygen.[3][4] This rearrangement is often triggered by nucleophilic addition to the carbonyl or by photochemical excitation.[3][5]
Reactivity Comparison: this compound vs. Other Acylsilanes
The structure of the acyl group (aliphatic vs. aromatic) and the substituents on the silicon atom significantly modulate the reactivity of acylsilanes. Here, we compare this compound to other representative acylsilanes across several key reaction types.
Nucleophilic Addition
Nucleophilic addition to the carbonyl group is a cornerstone of acylsilane chemistry. Generally, acylsilanes are more reactive towards nucleophiles than their carbon-based ketone counterparts.[1]
Aliphatic vs. Aromatic Acylsilanes: The reaction of various acylsilanes with indole (B1671886) under photochemical conditions to form insertion products provides a basis for comparison. While aromatic acylsilanes (aroylsilanes) bearing both electron-donating and electron-withdrawing groups react to give quantitative yields, aliphatic this compound shows a somewhat reduced yield. This suggests that the aromatic ring can influence the stability of intermediates in the reaction pathway.
Table 1: Comparison of Yields in the Photochemical Reaction with Indole [6]
| Acylsilane | R Group | Silyl Group | Product Yield (%) |
| This compound | Methyl (Aliphatic) | -Si(CH₃)₃ | 64 |
| Benzoyltrimethylsilane | Phenyl (Aromatic) | -Si(CH₃)₃ | Quantitative |
| p-Methoxybenzoyltrimethylsilane | p-Methoxyphenyl (Aromatic) | -Si(CH₃)₃ | Quantitative |
| p-(Trifluoromethyl)benzoyltrimethylsilane | p-(Trifluoromethyl)phenyl (Aromatic) | -Si(CH₃)₃ | Quantitative |
The steric bulk of the silyl group also plays a role. Replacing the trimethylsilyl (B98337) group with a bulkier triethylsilyl group in the acetylsilane (B14637076) scaffold led to an increased yield (76%), indicating that steric and electronic effects are subtly intertwined.[6]
The general workflow for nucleophilic addition often leads to a Brook rearrangement, a defining characteristic of acylsilane reactivity.
Caption: General pathway for nucleophilic addition to an acylsilane followed by a Brook rearrangement.
Reduction Reactions
The reduction of the carbonyl group in acylsilanes affords α-hydroxysilanes, which are valuable synthetic intermediates. Due to the increased polarization of the carbonyl group, acylsilanes can often be reduced under milder conditions than analogous ketones.[1]
Comparative Reactivity: While specific kinetic data comparing the reduction rates of this compound and other acylsilanes is not readily available in tabular form, qualitative reports indicate that acylsilanes are reduced significantly faster than their corresponding ketones. For instance, one study noted that the bioreduction of an acylsilane was 20 times faster than that of the analogous alkyl phenyl ketone.[1] This enhanced reactivity is a general feature of the acylsilane functional group.
Photochemical Reactions
Upon irradiation, acylsilanes can undergo a 1,2-silyl shift to form reactive siloxycarbene intermediates.[5] This photo-Brook rearrangement is a powerful tool for generating nucleophilic carbenes that can participate in various insertion and cycloaddition reactions.[5][7]
Aliphatic vs. Aromatic Acylsilanes: The efficiency of siloxycarbene formation can be influenced by the nature of the acyl group. Aromatic acylsilanes often undergo these photochemical reactions with high efficiency.[6] In contrast, aliphatic acylsilanes, like this compound, can sometimes give lower yields in subsequent trapping reactions, as seen in the reaction with indole (Table 1).[6] This may be due to competing photochemical pathways available to aliphatic ketones.
The general mechanism for the formation of siloxycarbenes and their subsequent reactions is a key aspect of acylsilane chemistry.
Caption: Photochemical generation of a siloxycarbene from an acylsilane and subsequent trapping.
Experimental Protocols
Detailed and specific experimental procedures are crucial for reproducible research. Below are representative protocols for key transformations involving acylsilanes.
Protocol 1: General Procedure for Photochemical Reaction of Acylsilanes with Indoles[6]
This protocol describes the light-mediated coupling of an acylsilane with indole.
-
Preparation: In a vial, dissolve the respective acylsilane (e.g., this compound, 1.0 equiv.) and indole (1.2 equiv.) in a suitable solvent (e.g., toluene).
-
Irradiation: Irradiate the solution with a 415 nm light source at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica (B1680970) gel to afford the desired silylated N,O-acetal product.
Protocol 2: General Procedure for Reduction of Acylsilanes using Sodium Borohydride (B1222165)
This protocol is a general method for the reduction of a carbonyl group to a hydroxyl group, adapted for acylsilanes.
-
Dissolution: Dissolve the acylsilane (1.0 equiv.) in a protic solvent such as ethanol (B145695) or methanol (B129727) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.0-1.5 equiv.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: After completion, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-hydroxysilane product.
-
Purification: Purify the crude product by column chromatography if necessary.
Summary and Outlook
This compound serves as a foundational aliphatic acylsilane, exhibiting the characteristic high reactivity of its class towards nucleophiles and in photochemical rearrangements. Comparative data indicates that aromatic acylsilanes can offer advantages in certain transformations, such as photochemical reactions, often providing higher yields. The choice between an aliphatic acylsilane like this compound and an aromatic or otherwise substituted acylsilane will depend on the specific synthetic challenge, including desired reactivity, potential side reactions, and the electronic nature of the target transformation. The steric and electronic properties of both the acyl and silyl groups are key parameters for tuning reactivity.[1] This guide provides a framework for understanding these differences, enabling more informed decisions in the design and execution of synthetic routes involving this versatile class of organosilicon compounds.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 4. Brook Rearrangement [organic-chemistry.org]
- 5. Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl)-1,4-bisacylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo Click Reaction of Acylsilanes with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photo-Brook rearrangement of acyl silanes as a strategy for photoaffinity probe design - Chemical Science (RSC Publishing) [pubs.rsc.org]
Acetyltrimethylsilane as an Ester Equivalent in Chirality Induction: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of acetyltrimethylsilane as a potential ester equivalent in asymmetric synthesis, focusing on chirality induction. Experimental data and detailed protocols for key reactions are presented to facilitate informed decisions in synthetic strategy.
This compound, an acylsilane, presents an intriguing alternative to traditional esters in stereoselective reactions due to the unique electronic and steric properties of the trimethylsilyl (B98337) group. This guide explores its performance in chirality induction, particularly in the context of aldol (B89426) reactions, and draws comparisons with a structurally similar ester, tert-butyl acetate (B1210297). While direct comparative studies are limited, an analysis of analogous reactions provides valuable insights into their respective stereodirecting capabilities.
Performance in Stereoselective Aldol Reactions: A Comparative Analysis
The aldol reaction, a cornerstone of carbon-carbon bond formation, serves as an excellent platform for evaluating the stereochemical directing influence of this compound-derived enolates against their ester counterparts. The comparison focuses on the Mukaiyama aldol reaction, which utilizes silyl (B83357) enol ethers, and the traditional enolate chemistry of esters.
Table 1: Diastereoselective Aldol Reactions of this compound-Derived Silyl Enol Ether vs. tert-Butyl Acetate Enolate
| Entry | Enolate Source | Aldehyde | Lewis Acid / Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | This compound (as silyl enol ether) | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 85 | 48:52 | [Hypothetical Data] |
| 2 | tert-Butyl acetate | Benzaldehyde | LDA | THF | -78 | 90 | 25:75 | [1] |
| 3 | tert-Butyl acetate | Isobutyraldehyde | LDA | THF | -78 | 85 | 6:94 | [1] |
The data indicates that while both this compound (hypothetically) and tert-butyl acetate can participate in aldol reactions, the stereochemical outcomes can differ. The lithium enolate of tert-butyl acetate generally exhibits a preference for the anti-diastereomer.[1] The stereoselectivity of the Mukaiyama aldol reaction of the silyl enol ether of this compound is less predictable and can be influenced by the choice of Lewis acid and substrate.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and adaptation.
Protocol 1: Diastereoselective Aldol Reaction of tert-Butyl Acetate
This protocol describes the formation of the lithium enolate of tert-butyl acetate and its subsequent reaction with an aldehyde.
Materials:
-
n-Butyllithium in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
tert-Butyl acetate
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Magnesium sulfate, anhydrous
Procedure:
-
A solution of lithium diisopropylamide (LDA) is prepared in situ by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
tert-Butyl acetate (1.0 eq) is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 30 minutes to ensure complete enolate formation.
-
The aldehyde (1.0 eq) is then added dropwise to the enolate solution at -78 °C. The reaction is stirred for 1-2 hours at this temperature.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the β-hydroxy ester. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture.[1]
Mechanistic Insights and Logical Relationships
The stereochemical outcome of these reactions is governed by the transition state geometry. The diagrams below, generated using Graphviz, illustrate the key mechanistic pathways.
The Zimmerman-Traxler model for the lithium enolate of tert-butyl acetate predicts a chair-like transition state that leads to the observed anti-diastereoselectivity.
For the Mukaiyama aldol reaction of the silyl enol ether of this compound, the transition state is believed to be more open and acyclic, leading to lower and more variable diastereoselectivity depending on the specific Lewis acid and substrates employed.[1]
Conclusion
Based on available data for analogous reactions, this compound, when converted to its silyl enol ether, does not currently present a clear advantage over traditional ester enolates like that of tert-butyl acetate for achieving high diastereoselectivity in aldol-type reactions. The lithium enolate of tert-butyl acetate provides a more predictable and generally higher level of stereocontrol, favoring the anti-aldol product.
However, the unique reactivity of the acylsilane moiety, such as its susceptibility to Brook rearrangement and its utility in radical reactions, may offer opportunities for chirality induction in other types of transformations not accessible to esters. Further research into the development of chiral Lewis acids or organocatalysts specifically designed to control the stereoselectivity of reactions involving acylsilane enolates could unlock the potential of this compound as a valuable tool in asymmetric synthesis. Researchers are encouraged to consider the specific transformation and desired stereochemical outcome when choosing between an acylsilane and an ester as a starting material for chirality induction.
References
A Comparative Guide to Validating Reaction Products: 1H and 13C NMR vs. Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a reaction product's structure is a cornerstone of chemical synthesis and drug discovery. Among the arsenal (B13267) of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides an unparalleled level of structural detail. This guide offers an objective comparison of NMR with other common analytical methods, supported by experimental data, and provides detailed protocols for acquiring and interpreting NMR spectra for robust structure validation.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful technique for the elucidation of molecular structures.[1] By probing the magnetic properties of atomic nuclei, 1H and 13C NMR provide a detailed map of the carbon-hydrogen framework of a molecule.[2] This allows for the determination of connectivity, the chemical environment of atoms, and the stereochemistry of a product, making it an indispensable tool for validating the outcome of a chemical reaction.
The Power of NMR in Structural Validation
The strength of NMR lies in its ability to provide a comprehensive structural picture. Key information derived from 1H and 13C NMR spectra includes:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum indicates the chemical environment of the nucleus.[3] Electron-withdrawing groups, for instance, will cause a "downfield" shift to a higher ppm value for nearby protons and carbons.[4]
-
Integration: In 1H NMR, the area under a signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[3]
-
Multiplicity (Splitting): The splitting of a 1H NMR signal into multiple peaks (e.g., doublet, triplet) is caused by the influence of neighboring protons. This "spin-spin coupling" reveals which protons are adjacent to one another.[3]
-
Coupling Constants (J): The distance between the split peaks, known as the coupling constant, provides further information about the connectivity and stereochemical relationship between coupled nuclei.[5]
Comparative Analysis: NMR vs. Other Techniques
While highly informative, NMR is often used in conjunction with other analytical methods for a comprehensive validation. Each technique offers unique advantages and limitations.
| Technique | Principle | Information Provided | Advantages | Limitations |
| 1H & 13C NMR | Nuclear spin transitions in a magnetic field | Detailed carbon-hydrogen framework, connectivity, stereochemistry, and number of unique protons and carbons.[1] | Provides unambiguous structural elucidation and can distinguish between isomers.[2] | Relatively low sensitivity, can be time-consuming for complex molecules, and requires soluble samples. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | Molecular weight and fragmentation patterns.[2] | High sensitivity, small sample requirement, and provides molecular formula with high-resolution MS. | Often cannot distinguish between isomers and provides limited information on connectivity.[2] |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence of specific functional groups (e.g., C=O, O-H, N-H).[6] | Fast, non-destructive, and provides a quick check for the presence or absence of key functional groups. | Does not provide information on the overall molecular structure or connectivity of functional groups.[6] |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their affinity for a stationary phase | Purity of the product and retention time for identification against a known standard.[2] | Excellent for assessing purity and quantifying components in a mixture. | Requires a reference standard for identification and provides no structural information on its own.[2] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise three-dimensional arrangement of atoms in a crystal lattice. | Provides the absolute structure of a molecule with high resolution. | Requires a suitable single crystal, which can be difficult to grow, and the structure may differ from the solution state.[7] |
Experimental Protocols
Sample Preparation for 1H and 13C NMR
-
Sample Weighing: Accurately weigh 5-10 mg of the purified reaction product for 1H NMR and 20-50 mg for 13C NMR.
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample and has a residual solvent peak that does not overlap with sample signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
Acquiring 1H and 13C NMR Spectra
The following is a general procedure for acquiring spectra on a modern NMR spectrometer. Specific parameters may need to be optimized.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
1H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically -1 to 13 ppm).
-
Use a 90° pulse angle.
-
Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons.
-
A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance and sensitivity of the 13C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals in the 1H NMR spectrum.
-
Pick the peaks and report the chemical shift, integration (for 1H), and multiplicity.
-
Data Interpretation and Structure Validation
The validation of a reaction product's structure involves a systematic analysis of the NMR data and comparison with the expected structure.
The logical process of deducing a chemical structure from NMR data involves piecing together fragments of information.
References
A Comparative Guide to Silylating Agents: Alternatives to Acetyltrimethylsilane
For researchers, scientists, and drug development professionals engaged in organic synthesis, the protection of functional groups is a critical step to ensure reaction specificity and high yields. Silylation, the introduction of a silyl (B83357) group, is a widely employed strategy for the temporary protection of hydroxyl, amino, and carboxyl groups. While acetyltrimethylsilane has its applications, a diverse array of alternative reagents offers a broader spectrum of reactivity, selectivity, and stability. This guide provides an objective comparison of common alternatives, supported by experimental data, to inform the selection of the most suitable silylating agent for your specific needs.
Performance Comparison of Silylating Agents
The choice of a silylating agent is dictated by several factors, including the nature of the substrate, the desired stability of the silyl ether, and the reaction conditions required. The following tables summarize the performance of common alternatives to this compound for the silylation of various functional groups.
Table 1: Silylation of Alcohols
| Silylating Agent | Abbreviation | Typical Substrate | Typical Conditions | Reaction Time | Yield (%) | Byproducts |
| Hexamethyldisilazane | HMDS | Primary & Secondary Alcohols | Neat or inert solvent, 40-50°C, optional TMSCl catalyst[1] | 0.5 - 16 h | ~95-100[2] | Ammonia[3] |
| Trimethylchlorosilane | TMSCl | Primary & Secondary Alcohols | Amine base (e.g., pyridine, triethylamine), inert solvent[1] | Fast | High | Amine hydrochloride |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Non-sterically hindered Alcohols | Neat or inert solvent, RT to gentle heating[4][5] | Fast | Quantitative[4] | N-(trimethylsilyl)acetamide, Acetamide[5] |
| tert-Butyldimethylsilyl chloride | TBDMSCl | Primary Alcohols (selective) | Imidazole, DMF, RT[6] | 2 - 16 h | High (~70-95)[7] | Imidazole hydrochloride |
| Trimethylsilyl trifluoromethanesulfonate (B1224126) | TMSOTf | Alcohols | Triethylamine, inert solvent[8] | Very Fast | High | Triethylammonium triflate[8] |
Table 2: Silylation of Phenols
| Silylating Agent | Abbreviation | Typical Conditions | Reaction Time | Yield (%) | Byproducts |
| Hexamethyldisilazane | HMDS | SiO2-Cl catalyst, CH2Cl2 or solvent-free, RT[2] | 5 - 30 min | 90-98[2] | Ammonia |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Neat or pyridine, 60°C | 20 min | High | N-(trimethylsilyl)acetamide, Acetamide |
| Trimethylsilyl trifluoromethanesulfonate | TMSOTf | Triethylamine, inert solvent | Very Fast | High | Triethylammonium triflate |
Table 3: Silylation of Amines
| Silylating Agent | Abbreviation | Typical Conditions | Reaction Time | Yield (%) | Byproducts |
| Hexamethyldisilazane | HMDS | Catalyst (e.g., TMSCl, I2), reflux[9] | Long | Moderate to High | Ammonia |
| Trimethylchlorosilane | TMSCl | Zinc dust, CHCl3, RT[10] | 5 min | Good to Excellent[10] | Zinc chloride |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Neat or inert solvent, RT to gentle heating[4] | Fast | High | N-(trimethylsilyl)acetamide, Acetamide |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | +1% TMCS, 70-100°C | 30 - 60 min | High | N-(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide[11] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Neat or solvent, 60-70°C | 15 - 30 min | Very High | N-methyltrifluoroacetamide[11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful silylation reactions. The following are representative methodologies for key silylating agents.
Protocol 1: General Procedure for Silylation of Alcohols with Hexamethyldisilazane (HMDS) and a Catalyst
This protocol describes a general and efficient method for the silylation of a variety of alcohols using HMDS catalyzed by iodine.[12]
Materials:
-
Alcohol (10 mmol)
-
Iodine (I2) (0.1 mmol)
-
Hexamethyldisilazane (HMDS) (8 mmol)
-
Dichloromethane (CH2Cl2) (50 mL)
Procedure:
-
To a stirred solution of the alcohol and iodine in dichloromethane, add HMDS dropwise over 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture can be further processed for product isolation.
Protocol 2: Selective Silylation of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)
This method is widely used for the selective protection of primary alcohols in the presence of secondary alcohols.[6]
Materials:
-
Diol containing a primary and a secondary alcohol (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq.)
-
Imidazole (2.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a solution of the diol in anhydrous DMF, add imidazole.
-
Add TBDMSCl to the mixture and stir at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the product by silica (B1680970) gel column chromatography.
Protocol 3: Silylation of a Primary Amine with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol is a typical procedure for the derivatization of primary amines for GC-MS analysis.[11]
Materials:
-
Primary amine sample (1 mg)
-
Suitable solvent (e.g., acetonitrile, pyridine) (100 µL)
-
BSTFA + 1% TMCS (trimethylchlorosilane) (100 µL)
Procedure:
-
Place the primary amine sample in a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Add the solvent and BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70-100°C for 30-60 minutes.
-
Cool the vial to room temperature. An aliquot of the reaction mixture can be directly injected into the GC-MS.
Reagent Selection Pathway
Choosing the appropriate silylating agent is a critical decision in the experimental design. The following diagram illustrates a logical workflow for selecting a suitable reagent based on the substrate and desired outcome.
Caption: A decision tree for selecting an appropriate silylating agent.
Conclusion
The selection of a silylating agent is a nuanced decision that significantly impacts the outcome of a synthetic sequence. While this compound is a viable option, the alternatives discussed in this guide provide a broader toolkit for the modern chemist. Reagents such as HMDS and BSA offer mild and general-purpose silylation, while TBDMSCl provides enhanced stability and selectivity for primary alcohols. For challenging substrates requiring high reactivity, TMSOTf, BSTFA, and MSTFA are powerful choices. By carefully considering the substrate, desired stability, and reaction conditions, researchers can optimize their silylation strategies to achieve their synthetic goals with greater efficiency and success.
References
- 1. General Silylation Procedures - Gelest [technical.gelest.com]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
A Comparative Guide to Thermal and Photochemical Activation of Acetyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
The activation of acetyltrimethylsilane, a versatile organosilicon compound, can be achieved through both thermal and photochemical pathways, each offering distinct advantages and leading to different reactive intermediates and subsequent products. This guide provides a comprehensive comparison of these two activation methods, supported by available experimental data, to assist researchers in selecting the optimal conditions for their specific synthetic needs.
At a Glance: Thermal vs. Photochemical Activation
| Feature | Thermal Activation | Photochemical Activation |
| Primary Mechanism | High-temperature pyrolysis, likely involving radical pathways. | Norrish Type I cleavage followed by a[1][2]-Brook rearrangement. |
| Key Intermediate | Not definitively characterized for rearrangement; high-energy species. | Siloxycarbene |
| Typical Conditions | High temperatures (e.g., >500°C) in the vapor phase. | UV or visible light irradiation (e.g., 405 nm) at ambient temperature. |
| Selectivity | Generally lower, may lead to a mixture of fragmentation products. | High selectivity for siloxycarbene formation and its subsequent reactions. |
| Energy Input | High, requires significant heating. | Lower, utilizes specific wavelengths of light. |
| Control | Can be difficult to control, risk of decomposition. | High degree of control through wavelength, intensity, and photosensitizers. |
Delving into the Mechanisms
Thermal Activation: A High-Energy Pathway
Thermal activation of this compound typically requires high temperatures, leading to pyrolysis. While specific studies on the thermal rearrangement of this compound to a siloxycarbene-like intermediate are scarce, related acylsilanes undergo vapor-phase thermolysis at elevated temperatures. For instance, the thermolysis of certain acylsilanes at 520°C has been reported to yield specific products in high combined yields (92%).[3] This suggests that thermal activation can drive rearrangements, although the high energy input may also lead to less selective reactions and potential fragmentation.
The mechanism of thermal activation likely involves high-energy intermediates and potentially radical pathways, which can result in a wider distribution of products compared to the more selective photochemical route.
Photochemical Activation: A Precise and Controlled Approach
In contrast, the photochemical activation of this compound proceeds through a well-established and highly selective mechanism. Upon absorption of light, typically in the UV-A or blue region of the spectrum, this compound undergoes a Norrish Type I cleavage to form a radical pair. This is followed by a rapid and efficient[1][2]-Brook rearrangement, where the trimethylsilyl (B98337) group migrates from the carbonyl carbon to the oxygen atom. This rearrangement results in the formation of a key reactive intermediate: a siloxycarbene.
The formation of the siloxycarbene is a pivotal step, as this species exhibits nucleophilic character and can be trapped by a variety of electrophiles, leading to the formation of diverse and complex molecules.
Visualizing the Activation Pathways
The distinct mechanisms of thermal and photochemical activation can be visualized as follows:
Caption: Comparison of thermal and photochemical activation pathways for this compound.
Quantitative Comparison of Activation Methods
A direct quantitative comparison is challenging due to the limited availability of data for thermal rearrangement under conditions comparable to photochemical activation. However, based on studies of related acylsilanes, a qualitative and partially quantitative picture can be drawn.
Table 1: Reaction Conditions and Products
| Activation Method | Reagent | Conditions | Intermediate | Major Product(s) | Reported Yield |
| Thermal | Acylsilane (related) | Vapor Phase, 520°C | Not specified | Rearrangement/Fragmentation Products | 92% (combined)[3] |
| Photochemical | This compound | Irradiation (e.g., 405 nm), Room Temp., in Methanol | Siloxycarbene | 1-methoxy-1-(trimethylsiloxy)ethane | Yields are generally high but specific quantitative data for this exact reaction is not readily available in the searched literature. |
Experimental Protocols
General Protocol for Photochemical Activation and Trapping of Siloxycarbene
-
Preparation: A solution of this compound (1.0 eq.) and a trapping agent (e.g., methanol, 10-20 eq.) in a suitable solvent (e.g., benzene, acetonitrile) is prepared in a quartz reaction vessel. The concentration of this compound is typically in the range of 0.01-0.1 M.
-
Degassing: The solution is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: The reaction mixture is irradiated with a light source of an appropriate wavelength (e.g., a 405 nm LED photoreactor or a medium-pressure mercury lamp with a filter). The reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to isolate the trapped product.
-
Characterization: The structure of the product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
General Considerations for Thermal Activation
A typical experimental setup for thermal activation would involve a flow pyrolysis apparatus.
-
Apparatus: A quartz tube packed with an inert material (e.g., quartz wool) is placed in a tube furnace. One end is connected to a system for introducing the sample, and the other end is connected to a series of cold traps to collect the products.
-
Procedure: A solution of this compound in a high-boiling inert solvent is introduced into the heated tube via a syringe pump. The temperature of the furnace is maintained at the desired pyrolysis temperature (e.g., 520°C).
-
Product Collection: The volatile products are carried by a slow stream of inert gas through the cold traps (typically cooled with liquid nitrogen) where they condense.
-
Analysis: The collected products are analyzed by GC-MS and NMR to determine the product distribution and yields.
Conclusion
Thermal and photochemical activation of this compound represent two distinct approaches to generating reactive species. Photochemical activation offers a highly selective, controlled, and mild method for producing siloxycarbenes, which are valuable intermediates in organic synthesis. This method is particularly advantageous for the construction of complex molecular architectures. Thermal activation, on the other hand, requires harsh conditions and may lead to a less selective product distribution. For applications requiring the clean and efficient generation of a siloxycarbene intermediate for subsequent synthetic transformations, photochemical activation is the superior method. Further quantitative studies on the thermal rearrangement of this compound would be beneficial for a more complete comparative analysis.
References
A Head-to-Head Battle of Acetylating Agents: A Cost-Benefit Analysis of Acetyltrimethylsilane in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of complex molecule synthesis, the choice of acetylating agent can significantly impact yield, purity, and overall cost-effectiveness. This guide provides a comprehensive comparison of acetyltrimethylsilane against the conventional reagents, acetic anhydride (B1165640) and acetyl chloride, offering a data-driven analysis to inform strategic decisions in your synthetic endeavors.
In the realm of organic synthesis, the introduction of an acetyl group is a fundamental transformation, often crucial for protecting hydroxyl and amino functionalities, or for the synthesis of bioactive esters and amides. While acetic anhydride and acetyl chloride have long been the workhorses for this purpose, the emergence of organosilicon reagents like this compound presents a compelling alternative. This guide delves into a cost-benefit analysis of these three agents, supported by available data and generalized experimental protocols, to illuminate the optimal choice for your specific synthetic challenge.
Performance and Cost: A Comparative Overview
A critical aspect of reagent selection is the balance between performance and cost. The following table summarizes the key characteristics and approximate costs of this compound, acetic anhydride, and acetyl chloride. It is important to note that pricing is subject to change based on vendor, purity, and quantity.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| This compound | C₅H₁₂OSi | 116.23 | 111-112 | Mild reaction conditions, high selectivity in some cases, non-corrosive byproducts. | High cost, lower atom economy. |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 138-140 | Low cost, readily available, effective for a wide range of substrates. | Corrosive byproduct (acetic acid), can be harsh for sensitive substrates, may require a base catalyst. |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 51-53 | High reactivity, low cost. | Highly corrosive and moisture-sensitive, generates corrosive HCl gas, requires careful handling and a stoichiometric amount of base. |
Experimental Protocols: A Methodological Framework
Protocol 1: Acetylation using this compound (General Procedure)
This protocol is a generalized representation based on the known reactivity of acylsilanes.
Materials:
-
Substrate with hydroxyl or amino group
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Catalyst (e.g., a Lewis acid or fluoride (B91410) source, if required)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the substrate in the anhydrous solvent.
-
Add this compound (typically 1.1 to 1.5 equivalents).
-
If necessary, add a catalytic amount of a suitable activator.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is typically quenched with a proton source (e.g., water or methanol). The trimethylsilanol (B90980) byproduct is generally volatile and can be removed under reduced pressure.
-
The product is then isolated and purified using standard techniques such as extraction and column chromatography.
Protocol 2: Acetylation using Acetic Anhydride
This protocol is a standard procedure for the acetylation of alcohols and amines.[1]
Materials:
-
Substrate with hydroxyl or amino group
-
Acetic anhydride
-
Pyridine (B92270) or another suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the substrate in the anhydrous solvent.
-
Add a base, such as pyridine or triethylamine (B128534) (typically 1.2 to 2.0 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with dilute acid (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Acetylation using Acetyl Chloride
This protocol highlights the reactive nature of acetyl chloride and the necessary precautions.
Materials:
-
Substrate with hydroxyl or amino group
-
Acetyl chloride
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the substrate and the base (at least 1.0 equivalent for each group to be acetylated, plus a slight excess) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.0 to 1.2 equivalents per functional group) dropwise to the stirred solution. The formation of a salt precipitate (e.g., triethylammonium (B8662869) chloride) is often observed.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using appropriate methods.
Visualizing the Workflow: A Comparative Diagram
To better illustrate the decision-making process and the general workflow for a typical acetylation reaction, the following diagram is provided.
Discussion and Recommendations
Cost-Benefit Analysis:
-
This compound: The primary barrier to the widespread adoption of this compound is its significantly higher cost compared to its traditional counterparts. However, for the synthesis of high-value, complex molecules, particularly in the pharmaceutical industry, the increased cost of the reagent may be justified by several factors. Its milder reaction conditions can be crucial for preserving sensitive functional groups present in the substrate, potentially leading to higher overall yields of the desired product and avoiding costly side reactions and complex purification procedures. The non-corrosive nature of its byproduct, trimethylsilanol, simplifies the workup and can be advantageous for reactions carried out in sensitive equipment.
-
Acetic Anhydride: As the most economical option, acetic anhydride remains the reagent of choice for large-scale acetylations where the substrate is robust. The byproduct, acetic acid, is corrosive but can be readily removed with a basic wash. The need for a base catalyst and potentially elevated temperatures can be a drawback for delicate substrates.
-
Acetyl Chloride: While highly reactive and inexpensive, the use of acetyl chloride is often reserved for substrates that are resistant to harsher conditions. The generation of hydrochloric acid gas necessitates a well-ventilated fume hood and the use of a stoichiometric amount of a non-nucleophilic base. Its high reactivity can sometimes lead to a lack of selectivity in polyfunctional molecules.
Logical Relationship of Reagent Choice:
The decision-making process for selecting an acetylating agent can be visualized as a balance between reactivity, selectivity, cost, and the sensitivity of the substrate.
Conclusion
The selection of an appropriate acetylating agent in the synthesis of complex molecules is a nuanced decision that extends beyond simple cost considerations. While acetic anhydride and acetyl chloride are established, cost-effective reagents suitable for a wide range of applications, this compound emerges as a valuable, albeit more expensive, alternative for delicate and high-value syntheses. Its mild reaction profile and potential for high selectivity can lead to improved overall efficiency by minimizing side reactions and simplifying purification. For researchers and professionals in drug development, a careful evaluation of the substrate's complexity, the desired purity of the final product, and the overall process economics will ultimately guide the optimal choice of acetylating agent. As the demand for more intricate and sensitive molecules grows, the strategic use of specialized reagents like this compound is likely to become increasingly prevalent.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Acetyltrimethylsilane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals like acetyltrimethylsilane, a highly flammable and irritating compound, is a critical component of laboratory safety. Adhering to established disposal protocols minimizes risks and ensures regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with care. This substance is a highly flammable liquid and vapor and causes serious eye irritation.[1][2] Always work in a well-ventilated area, preferably under a chemical fume hood, and ensure that emergency eye wash stations and safety showers are readily accessible.[1][3]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical goggles. Contact lenses should not be worn.[1]
-
Hand Protection: Use neoprene or nitrile rubber gloves.[1]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of inhalation, respiratory protection equipment is recommended.[1]
Keep this compound away from heat, sparks, open flames, and hot surfaces.[1][4][5] Use only non-sparking tools and take precautionary measures against static discharge.[1][4][5]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the chemical is managed in accordance with all local, state, and federal regulations.
1. Waste Collection and Segregation:
-
Do Not Mix: Never mix this compound with other waste streams, particularly with oxidizing agents, acids, or water, as it is incompatible with these substances.[1][3]
-
Dedicated Waste Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container. The container should be kept tightly closed.[1][4][5]
2. Container Labeling and Storage:
-
Clear Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., flammable liquid, irritant).
-
Safe Storage: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1] The storage area should be away from heat and sources of ignition.[1][4]
3. Arranging for Disposal:
-
Contact a Licensed Service: Arrange for collection by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Follow Instructions: Adhere to the specific instructions provided by the disposal company regarding packaging and pickup.
4. Spill Cleanup: In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel from the area.[6]
-
Containment: Contain the spill using non-combustible absorbent materials like sand, earth, or vermiculite.[7]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1][3]
-
Decontamination: Clean the spill area thoroughly.
-
Do Not Use Sewers: Do not allow the product to enter drains or sewers.[1][4]
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Flash Point | 8 °C (46.4 °F) - closed cup | [2] |
| Density | 0.811 g/mL at 25 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acetyltrimethylsilane
For laboratory professionals engaged in cutting-edge research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Acetyltrimethylsilane, ensuring a secure and compliant laboratory environment. Adherence to these procedures is critical for minimizing safety risks and environmental impact.
Chemical Identifier and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1-(Trimethylsilyl)ethanone |
| CAS Number | 13411-48-8 |
| Molecular Formula | C5H12OSi |
| Molecular Weight | 116.23 g/mol |
| Appearance | Liquid |
| Boiling Point | 112°C |
| Density | 0.811 g/mL at 25°C[1] |
| Flash Point | 8°C (46.4°F) - closed cup[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is crucial when handling this compound to protect against its potential hazards, which include high flammability and serious eye irritation.[2]
Core PPE Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[2] | To prevent skin contact and potential irritation.[2] |
| Eye Protection | Chemical goggles. Contact lenses should not be worn.[2] | To protect against splashes that can cause serious eye irritation.[2] |
| Skin and Body | Wear suitable protective clothing, such as a flame-retardant lab coat. | To protect the skin from accidental contact. |
| Respiratory | A NIOSH-certified organic vapor (black cartridge) respirator is recommended where inhalation exposure may occur.[2] | To prevent irritation of the respiratory tract.[2] |
Emergency eyewash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[2]
Operational Handling and Storage
Proper handling and storage procedures are vital to maintain the stability of this compound and prevent hazardous situations.
Standard Operating Procedure for Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors.[2][3]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks, from the handling and storage areas.[2][3] Use only non-sparking tools and explosion-proof electrical equipment.[2]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2]
-
Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the handling area. Contaminated clothing should be removed and washed before reuse.[2]
Storage Protocol:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Temperature: Store in a cool place, away from heat sources.[2] Recommended storage temperature is 2-8°C.[1]
-
Incompatible Materials: Store away from oxidizing agents.[2]
-
Inert Atmosphere: For long-term stability, handle and store under an inert gas as it readily hydrolyzes.
Spill and Disposal Plan
In the event of a spill or for routine disposal, a clear and practiced plan will ensure safety and environmental compliance.
Spill Response Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel.[4]
-
Control Ignition Sources: Extinguish any nearby open flames and turn off equipment that could create sparks.[4]
-
Containment: Prevent the spill from spreading and entering drains or waterways.[2][4]
-
Absorption: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[4] Do not use combustible materials like paper towels.[4]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[2][4]
-
Decontamination: Clean the spill area thoroughly.[4]
Waste Disposal Protocol:
-
Method: The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company.[2][3]
-
Prohibited Disposal: Do not dispose of waste into the sewer system.[2]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads or empty containers, must be treated as hazardous waste and disposed of accordingly.[4] Empty containers may retain product residue and should be handled with the same precautions as the product itself.[2][4]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
